Omtriptolide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMYAWHLUOUPY-AHCCQAQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195883-06-8 | |
| Record name | YM 262 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195883-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omtriptolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMTRIPTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Omtriptolide: A Technical Guide to a Potent Inhibitor of Transcription
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Omtriptolide, also known as Minnelide™ or PG490-88, is a semisynthetic, water-soluble prodrug of the natural diterpenoid triepoxide, triptolide (B1683669). While triptolide, isolated from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-neoplastic activities, its poor water solubility and significant toxicity have hindered its clinical development.[1][2] this compound was engineered to overcome these limitations, serving as a more viable delivery vehicle for its active metabolite, triptolide.[3][4] This technical guide provides an in-depth examination of the core mechanism of action of this compound, which is predicated on the activity of triptolide. We will detail its primary molecular target, delineate its impact on critical signaling pathways, present quantitative data from preclinical and clinical studies, and provide methodologies for key experimental protocols.
Core Mechanism of Action: Covalent Inhibition of the TFIIH Complex
The pharmacological activity of this compound is realized upon its systemic conversion to triptolide. The central mechanism of triptolide is the direct and irreversible inhibition of global transcription mediated by RNA Polymerase II (RNAPII).[5]
Primary Molecular Target: Xeroderma Pigmentosum Group B (XPB)
The definitive molecular target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[5][6] XPB is a DNA-dependent ATPase and helicase essential for unwinding the DNA promoter region, a prerequisite for the initiation of transcription by RNAPII.[5][7]
Triptolide's unique tri-epoxide structure allows it to form a covalent bond with a specific cysteine residue (Cys342) within the XPB protein.[5] This irreversible binding event physically obstructs the ATPase activity of XPB, effectively stalling the TFIIH complex.[5][7] By locking the pre-initiation complex, triptolide prevents promoter melting and the subsequent start of mRNA synthesis, leading to a rapid, global shutdown of gene transcription.[7] This accounts for the compound's high potency and broad-spectrum activity.
Impact on Downstream Signaling Pathways
The global cessation of transcription disproportionately affects proteins with short half-lives and pathways that rely on rapid transcriptional responses. This selective vulnerability is the foundation of triptolide's anti-inflammatory and anti-cancer effects.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, cell survival, and immunity. Its activation depends on the transcription of numerous target genes, including pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and anti-apoptotic proteins. Triptolide potently suppresses the inflammatory response by blocking the transcription of these NF-κB target genes.[8][9] It inhibits the phosphorylation of NF-κB p65 and its inhibitor, IκBα, preventing the translocation of active NF-κB to the nucleus and subsequent gene activation.[9]
Induction of Apoptosis
Cancer cells often rely on the high expression of anti-apoptotic proteins, many of which have short mRNA and protein half-lives. By halting transcription, triptolide prevents the replenishment of these critical survival factors, such as Mcl-1 and Bcl-2.[10] This disruption of the balance between pro- and anti-apoptotic proteins lowers the threshold for programmed cell death. Triptolide-induced apoptosis is mediated through the activation of effector caspases, including caspase-3, -8, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[10][11]
Modulation of Other Key Pathways
-
MAPK Pathway: Triptolide has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK, which are involved in cell proliferation, differentiation, and stress responses.[9]
-
STAT3 Pathway: The compound suppresses the IL-6/STAT3 signaling pathway, which is crucial for the differentiation of pro-inflammatory Th17 cells.[8][11]
-
Heat Shock Proteins (HSP): this compound (Minnelide) is described as an inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone that is often overexpressed in cancer and protects malignant cells from stress, thereby promoting their survival.[4][10] This inhibition is likely an indirect result of blocking the transcriptional regulation of HSP70.
Quantitative Data
The potency of this compound's active form, triptolide, has been quantified across numerous cancer cell lines. In vivo and clinical studies have established effective dosing regimens for the prodrug.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Triptolide
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Data is for the active drug, triptolide, unless otherwise noted.
| Cancer Type | Cell Line | IC₅₀ (nM) | Exposure Time | Reference |
| Pancreatic Cancer | MIA PaCa-2 | ~50 | N/A | [3] |
| Pancreatic Cancer | Capan-1 | 10 (0.01 µM) | N/A | [12] |
| Pancreatic Cancer | Capan-2 | 20 (0.02 µM) | N/A | [12] |
| Pancreatic Cancer | SNU-213 | 9.6 (0.0096 µM) | N/A | [12] |
| Breast Cancer | MCF-7 | 17 ± 6.01 | N/A | [3] |
| Breast Cancer | MDA-MB-231 | 100 ± 4.38 | N/A | [3] |
| Non-Small Cell Lung | A549 | 7.83 ± 2.26 | 48h | [3] |
| Non-Small Cell Lung | H1299 | 5.62 ± 0.34 | 72h | [3] |
| Ovarian Cancer | OVCAR-3 | <40 | N/A | [3] |
| Ovarian Cancer | SK-OV-3 | >85 | N/A | [3] |
| Multiple Myeloma | RPMI8226 | 10-80 ng/mL | N/A | [13] |
| Multiple Myeloma | U266 | 10-80 ng/mL | N/A | [13] |
*Note: 10-80 ng/mL is approximately 28-222 nM.
Table 2: In Vivo & Clinical Dosing of this compound (Minnelide/PG490-88)
Dosing for the water-soluble prodrug.
| Study Type | Model / Patient Population | Drug Form | Dose | Key Outcome | Reference |
| Preclinical (Xenograft) | H23 Lung Carcinoma (Mice) | PG490-88 | 0.5 - 0.75 mg/kg/day (i.p.) | Induced significant tumor regression. | [14] |
| Preclinical (Orthotopic) | Pancreatic Cancer (Mice) | Minnelide | 0.15 mg/kg (BID) | Reduced tumor weight and volume. | [15] |
| Preclinical (Xenograft) | ME-180 Cervical Cancer (Mice) | Minnelide | 0.2 - 0.4 mg/kg | Inhibited tumor growth. | [16] |
| Phase I Clinical Trial (NCT01927965) | Advanced Gastrointestinal Cancers | Minnelide | 0.67 mg/m² (MTD, Schedule A) | Disease Control Rate (DCR) of 54%. | [1][4] |
| Phase I Clinical Trial (NCT01927965) | Advanced Gastrointestinal Cancers | Minnelide | 0.8 mg/m² (MTD, Schedule B) | Determined Maximum Tolerated Dose (MTD). | [4] |
| Phase II Clinical Trial (NCT03117920) | Refractory Pancreatic Cancer | Minnelide | 0.67 mg/m² (daily, 21/28 days) | Study completed accrual. | [4] |
Experimental Protocols
The following are representative methodologies for key experiments used to elucidate the mechanism of action of this compound and its active form, triptolide.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2][17][18]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound/triptolide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO₂) until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample. It was used in triptolide studies to measure the levels of phosphorylated and total proteins in signaling pathways like NF-κB and MAPK.[11][19]
Methodology:
-
Cell Lysis: After treatment with triptolide, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-STAT3) overnight at 4°C.
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction between proteins and DNA in the cell. This method was critical in demonstrating that triptolide inhibits transcription initiation by affecting the binding of the transcriptional machinery to gene promoters.[20]
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 100-500 bp using sonication.[20]
-
Immunoprecipitation (IP): The sheared chromatin is incubated overnight at 4°C with an antibody specific to the target protein (e.g., an antibody against a subunit of TFIIH or RNAPII). Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.[20]
-
Washing: The beads are washed with a series of buffers (e.g., low salt, high salt, LiCl buffers) to remove non-specifically bound chromatin.[21]
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating at 65°C. The sample is then treated with RNase A and Proteinase K.[20]
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vivo Tumor Xenograft Study
These studies are essential for evaluating the anti-tumor efficacy and safety of a compound in a living organism. This compound (as PG490-88 and Minnelide) has been extensively evaluated in mouse xenograft models.[14][16]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10⁶ cells) are implanted subcutaneously or orthotopically into the mice.[15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[14]
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at specified doses and schedules (e.g., 0.4 mg/kg daily).[14][16]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.
Conclusion
This compound represents a clinically promising advancement of the potent natural product, triptolide. Its mechanism of action is elegant and profound: as a prodrug, it delivers triptolide, which acts as an irreversible covalent inhibitor of the XPB subunit of the general transcription factor TFIIH. This singular action leads to a global blockade of RNAPII-mediated transcription, which in turn disrupts a multitude of oncogenic and inflammatory pathways that are dependent on rapid gene expression. The extensive preclinical data, coupled with ongoing clinical trials, underscore the potential of this compound as a powerful therapeutic agent, particularly in oncology. This guide provides the foundational mechanistic understanding and experimental context necessary for researchers and drug developers working to harness the capabilities of this unique transcriptional inhibitor.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. ichgcp.net [ichgcp.net]
- 8. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 9. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minnelide, a prodrug, inhibits cervical cancer growth by blocking HPV-induced changes in p53 and pRb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. encodeproject.org [encodeproject.org]
- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
Omtriptolide: A Triptolide Derivative for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Omtriptolide, also known as PG490-88, is a semi-synthetic, water-soluble derivative of triptolide (B1683669), a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F.[1] Triptolide itself has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and antitumor properties.[2][3] However, the clinical development of triptolide has been hampered by its poor water solubility and significant toxicity. This compound, as the 14-succinyl triptolide sodium salt, was developed to overcome these limitations, offering improved aqueous solubility while retaining the therapeutic potential of its parent compound.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its preclinical and clinical data, mechanism of action, and experimental protocols.
Chemical and Physical Properties
This compound is a prodrug of triptolide, designed for enhanced solubility and potentially improved pharmacokinetic properties.
| Property | Value | Reference |
| Chemical Name | 14-succinyl triptolide sodium salt | [1][4] |
| Molecular Formula | C24H27NaO9 | [4] |
| Molecular Weight | 482.46 g/mol | [4] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Water soluble | [1][2] |
Preclinical Pharmacology
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is crucial for its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 | Reference |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | Data not available | [1][2] |
| HT1080 | Fibrosarcoma | Data not available | [1][2] |
| COLO 205 | Colon Cancer | Data not available | [1][2] |
In Vivo Efficacy
Preclinical studies in animal models have shown the potent antitumor activity of this compound.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude mice with lung tumor xenografts | Lung Cancer | This compound alone | Caused tumor regression | [1][5] |
| Nude mice with colon tumor xenografts | Colon Cancer | This compound alone | Caused tumor regression | [1][5] |
| Nude mice with colon tumor xenografts | Colon Cancer | This compound + CPT-11 | Synergistic tumor regression | [1][5] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in the public domain. However, data for the parent compound, triptolide, in rats provides some insight into the potential metabolic fate. It is important to note that as a prodrug, this compound's pharmacokinetics will differ from triptolide.
Triptolide Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax | ~15 min | [6] |
| T1/2 | 16.81 to 21.70 min | [6] |
| Oral Bioavailability | 72.08% (at 0.6 mg/kg) | [6] |
These values are for the parent compound triptolide and should be interpreted with caution when considering this compound.
Mechanism of Action
The primary mechanism of action of this compound is believed to be similar to that of triptolide, which involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The main targets include the NF-κB and p53 signaling pathways.[2][7]
Triptolide has been shown to block the transcriptional activity of p53, leading to the downregulation of p21.[5] This action can sensitize tumor cells to DNA-damaging chemotherapeutic agents. Furthermore, triptolide and its derivatives are known inhibitors of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[2][3] this compound's ability to inhibit NF-κB and modulate p53 signaling likely contributes to its observed antitumor and immunosuppressive effects.[2]
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Omtriptolide: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide, also known as PG490-88, is a semi-synthetic, water-soluble derivative of the natural product triptolide (B1683669).[1][2] Triptolide, a diterpenoid triepoxide isolated from the thunder god vine (Tripterygium wilfordii), exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] However, its clinical development has been hampered by poor water solubility and significant toxicity.[2] this compound was designed to overcome these limitations by increasing aqueous solubility while retaining the therapeutic activities of the parent compound.[1][4] This document provides a detailed overview of the chemical structure of this compound and the methodologies for its synthesis.
Chemical Structure and Properties
This compound is created by modifying the C-14 hydroxyl group of triptolide.[2] Specifically, it is an ester conjugate of triptolide and succinic acid. This modification introduces a carboxylic acid group, which significantly enhances the molecule's water solubility compared to the parent triptolide.
The core structure of triptolide is a complex abietane-type diterpene characterized by three epoxide groups and an α,β-unsaturated five-membered lactone ring, which are crucial for its biological activity.[1][2] The covalent binding of the 12,13-epoxide group to the XPB subunit of the general transcription factor TFIIH is a primary mechanism of its action, leading to the inhibition of RNA polymerase II-mediated transcription.[2][5]
Caption: Logical relationship between Triptolide and this compound.
Physicochemical Data
The introduction of the succinyl ester significantly alters the physicochemical properties of the molecule, most notably its solubility.
| Property | Triptolide | This compound |
| Chemical Formula | C₂₀H₂₄O₆[5] | C₂₄H₂₈O₉[6] |
| Molar Mass | 360.406 g/mol [5] | 460.47 g/mol [6] |
| Water Solubility | Poor (0.017 mg/mL)[5] | Soluble[1] |
| Appearance | White to off-white solid | Data not readily available |
| Melting Point | 226-227 °C[7] | Data not readily available |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic procedure starting from triptolide, which is first isolated from its natural source, Tripterygium wilfordii. The extremely low natural abundance and complex structure of triptolide make its total chemical synthesis challenging and not commercially viable for large-scale production.[1][2] Therefore, semi-synthesis from the isolated natural product is the preferred method.
The conversion of triptolide to this compound is a direct esterification reaction at the C-14 hydroxyl position.
Caption: Experimental workflow for the semi-synthesis of this compound.
Experimental Protocol: Esterification of Triptolide
The following is a representative experimental protocol for the synthesis of this compound based on standard esterification methods using DCC/DMAP coupling agents, as suggested by the literature.[1]
Materials and Reagents:
-
Triptolide
-
Succinic anhydride
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
Reaction Setup: To a solution of Triptolide (1.0 equivalent) in anhydrous DCM, add succinic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the triptolide starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| Triptolide | 1.0 eq | Starting Material |
| Succinic Anhydride | ~1.2 eq | Acylating agent to form the ester |
| DCC | ~1.2 eq | Coupling agent; activates the carboxylic acid |
| DMAP | ~0.1 eq | Acylation catalyst |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent for the reaction |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Purification | Silica Gel Chromatography | Isolation of the final product |
Mechanism of Action and Associated Signaling Pathways
This compound is expected to function as a prodrug, releasing triptolide in vivo. Therefore, its biological activity is attributed to the mechanisms of triptolide. As mentioned, a primary target is the XPB (ERCC3) subunit of the TFIIH transcription factor.[5] This interaction inhibits transcription initiation, leading to widespread anti-proliferative and anti-inflammatory effects.
Caption: Triptolide's inhibition of transcription via the XPB subunit of TFIIH.
Beyond direct transcription inhibition, triptolide modulates numerous signaling pathways critical in inflammation and cancer. One of the most well-documented is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][8]
Caption: Triptolide's inhibitory effect on the canonical NF-κB pathway.
Other key pathways affected by triptolide include:
-
MAPK Signaling: Inhibition of p38, JNK, and ERK phosphorylation.[8]
-
PI3K-Akt-mTOR: Downregulation of this critical cell survival and proliferation pathway.[9]
-
CaMKKβ-AMPK: Activation of this pathway can induce protective autophagy in some cancer cells.[10]
-
Apoptosis Pathways: Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases.[3]
Conclusion
This compound represents a promising chemical entity that successfully addresses the significant formulation challenge of its parent compound, triptolide. Its semi-synthesis is achieved through a straightforward esterification, making it an accessible derivative for research and development. By functioning as a water-soluble prodrug, this compound delivers the potent, multi-pathway inhibitory effects of triptolide, targeting fundamental cellular processes like transcription and key inflammatory signaling cascades. This technical overview of its structure and synthesis provides a foundation for professionals engaged in the exploration of triptolide-based therapeutics.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - this compound (C24H28O9) [pubchemlite.lcsb.uni.lu]
- 7. Triptolide CAS#: 38748-32-2 [m.chemicalbook.com]
- 8. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of triptolide in the treatment of connective tissue disease-related interstitial lung disease based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide: A Technical Guide to its Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omtriptolide, a semi-synthetic water-soluble derivative of the natural product triptolide (B1683669), has emerged as a potent immunosuppressive and anti-inflammatory agent with significant therapeutic potential.[1][2][3] Derived from the Chinese herb Tripterygium wilfordii Hook F, triptolide and its analogs have a long history in traditional medicine for treating autoimmune and inflammatory conditions.[2][3][4] This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound and its parent compound, triptolide, focusing on their molecular mechanisms of action, effects on key signaling pathways, and impact on immune cell function. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising class of compounds.
Core Immunosuppressive Mechanisms
This compound and triptolide exert their immunosuppressive effects through a multi-targeted approach, primarily by inhibiting the transcription of key pro-inflammatory genes.[4] This is achieved by modulating critical signaling pathways that govern the immune response.
Inhibition of NF-κB Signaling
A primary mechanism of action for triptolide and its derivatives is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6][7] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Triptolide has been shown to inhibit NF-κB activation at a unique step in the nucleus after it has bound to DNA.[4] In some models, triptolide has been observed to inhibit the phosphorylation of NF-κB p65 and its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.[5][6] This inhibitory effect on the NF-κB pathway has been demonstrated in various cell types, including macrophages and T-cells.[7][8]
Modulation of MAPK and AP-1 Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for regulating inflammatory responses.[2][9][10] Triptolide has been shown to inhibit the activation of these pathways.[1][7][10] For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[11][12] By interfering with MAPK signaling, triptolide can downregulate the activity of the transcription factor Activator Protein-1 (AP-1), which collaborates with NF-κB to promote the expression of inflammatory genes.[11][12]
Effects on T-Cell Activation and Proliferation
T-lymphocytes are central players in the adaptive immune response, and their activation is a critical step in initiating and sustaining immune reactions. Triptolide and its derivatives have been shown to be potent inhibitors of T-cell activation and proliferation.[4][13] This is achieved, in part, by inhibiting the expression and production of Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[4][9] Interestingly, some studies suggest that triptolide may primarily affect the expression of the IL-2 receptor, rather than IL-2 production itself.[13] The immunosuppressive effect of this compound (PG490-88) is also mediated by the inhibition of alloreactive T-cell expansion through the suppression of IL-2 production.[2][9]
Quantitative Data on Immunosuppressive Activity
The following tables summarize the quantitative data on the immunosuppressive effects of triptolide and its derivatives from various in vitro and in vivo studies.
Table 1: Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 / Concentration | Percent Inhibition | Reference |
| Triptolide | RAW264.7 Macrophages | LPS | TNF-α | <30 nM | >80% at 50 nM | [14] |
| Triptolide | RAW264.7 Macrophages | LPS | IL-6 | <30 nM | >80% at 50 nM | [14] |
| Triptolide | RAW264.7 Macrophages | LPS | IL-1β | Not specified | Dose-dependent | [14] |
| Triptolide | Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-6, IL-8 | ~20-50 ng/ml | Not specified | [15] |
| Triptolide | Human Gastric Cancer AGS Cells | IL-1β | IL-8 | 0-20 nM (dose-dependent) | Not specified | [16] |
| Triptolide | THP-1 Human Monocytic Leukemia Cells | LPS | IL-12 | 2.5–0.625 µg/L | Not specified | [7][8] |
| Triptolide | Fibroblast-like Synoviocytes | IL-1α | proMMP1, proMMP3 | 28–140 nM | Not specified | [7][8] |
| Triptolide | A549 Cells | Substance P | IL-8 | 23 nM | Not specified | [2] |
Table 2: Effects on Signaling Pathways and Other Markers
| Compound | Cell Type/Model | Pathway/Marker | Effect | Concentration | Reference |
| Triptolide | Multiple Myeloma RPMI-8266 Cells | NF-κB activation | Increased IκBα mRNA and protein | 40–160 nM | [2] |
| Triptolide | C2C12 Cells | TNF-α induced NF-κB phosphorylation | Significant antagonism | 4, 8, or 16 ng/ml | [5] |
| Triptolide | MCF-7 Breast Cancer Cells | TPA-induced ERK phosphorylation | Inhibition | Not specified | [11] |
| Triptolide | MCF-7 Breast Cancer Cells | TPA-induced NF-κB and AP-1 activity | Downregulation | Not specified | [11] |
| Triptolide | A549 Cells | Substance P induced NF-κB expression | Inhibition (IC50) | 14 nM | [2] |
| Triptolide | EAE Mouse Model | Th1/Th17 and Th2 cytokines in spleen and spinal cord | Reduced mRNA expression | 100 µg/kg/day | [7] |
| Triptolide | EAU Mouse Model | K2-specific lymphocyte proliferation and Th1-type cytokines | Reduced | 0.1 mg/kg/day | [17] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the immunosuppressive properties of this compound and triptolide.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW264.7), human monocytic leukemia cells (THP-1), human bronchial epithelial cells (16HBE), and various cancer cell lines (e.g., A549, MCF-7, AGS).[8][14][15][16][18] Primary cells such as peripheral blood mononuclear cells (PBMCs) or splenocytes are also utilized.[2]
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with agents like Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-1 beta (IL-1β).[5][14][15][16]
-
Treatment: Cells are pre-treated with varying concentrations of triptolide or this compound for a specified period before the addition of the inflammatory stimulus.
Cytokine Production Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the secretion of cytokines such as TNF-α, IL-6, and IL-1β.[14] This assay uses specific antibodies to capture and detect the target cytokine.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of cytokines, total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then subjected to qPCR using gene-specific primers.[14]
Western Blot Analysis
-
Purpose: To detect the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, ERK, JNK, p38).
-
Procedure:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, followed by chemiluminescence imaging.[5]
-
Luciferase Reporter Assays
-
Purpose: To measure the transcriptional activity of specific transcription factors like NF-κB and AP-1.
-
Procedure:
-
Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element).
-
Transfected cells are treated with triptolide/Omtriptolide and the inflammatory stimulus.
-
Cell lysates are assayed for luciferase activity, which is proportional to the transcriptional activity of the targeted factor.[12][15]
-
T-Cell Proliferation Assays
-
Purpose: To assess the effect of the compound on the proliferation of T-lymphocytes.
-
Procedure:
-
Lymphocytes are isolated from sources like the spleen or tonsils.
-
Cells are stimulated with mitogens such as Concanavalin A (Con A) or Phytohaemagglutinin (PHA) in the presence or absence of triptolide.
-
Proliferation is measured by methods such as [3H]-thymidine incorporation or using fluorescent dyes like CFSE.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by Triptolide.
Caption: Triptolide's inhibition of the MAPK/AP-1 signaling cascade.
Experimental Workflow
Caption: General experimental workflow for in vitro immunosuppressive assays.
Conclusion and Future Directions
This compound and its parent compound, triptolide, are potent immunosuppressive agents with well-defined mechanisms of action centered on the inhibition of key inflammatory signaling pathways, most notably NF-κB. Their ability to suppress T-cell activation and the production of a broad range of pro-inflammatory cytokines underscores their therapeutic potential for a variety of autoimmune and inflammatory diseases. This compound, as a water-soluble derivative, offers a promising path towards clinical application, potentially overcoming some of the toxicity concerns associated with triptolide.
Future research should continue to focus on delineating the precise molecular targets of these compounds and further optimizing their therapeutic index. Clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of this compound in human diseases. The development of novel derivatives and drug delivery systems may further enhance the clinical utility of this important class of natural product-derived immunosuppressants.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review [ajp.mums.ac.ir]
- 4. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 9. montclair.edu [montclair.edu]
- 10. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide suppresses T-lymphocyte proliferation by inhibiting interleukin-2 receptor expression, but spares interleukin-2 production and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Triptolide suppresses IL-1β-induced expression of interleukin-8 by inhibiting ROS-Mediated ERK, AP-1, and NF-κB molecules in human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The suppressive effect of triptolide on experimental autoimmune uveoretinitis by down-regulating Th1-type response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Omtriptolide: A Technical Guide to its Anti-Tumor and Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omtriptolide, a semi-synthetic water-soluble derivative of the natural product triptolide (B1683669), has emerged as a potent therapeutic agent with significant anti-tumor and anti-inflammatory properties. Its enhanced solubility and bioavailability profile, compared to its parent compound, have facilitated its advancement into clinical investigations. This document provides a comprehensive technical overview of the pre-clinical and clinical data supporting the efficacy of this compound and its prodrug, Minnelide. Key mechanisms of action, including the induction of apoptosis and the inhibition of pivotal inflammatory signaling pathways, are detailed. This guide synthesizes quantitative data from numerous studies into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and provides visual representations of critical signaling pathways and experimental workflows to support further research and development efforts.
Introduction
Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has long been recognized for its potent anti-inflammatory, immunosuppressive, and anti-tumor activities. However, its clinical utility has been hampered by poor water solubility and significant toxicity. This compound (also known as PG490-88) and its water-soluble prodrug Minnelide were developed to overcome these limitations. Minnelide is rapidly converted to the active compound triptolide (the active form of this compound) in the bloodstream.[1] This guide focuses on the anti-tumor and anti-inflammatory effects of this compound, with a particular emphasis on the data generated from studies involving Minnelide.
Anti-Tumor Effects of this compound
This compound has demonstrated broad-spectrum anti-tumor activity across a range of cancer types, most notably in pancreatic, gastrointestinal, and breast cancers. Its efficacy has been evaluated in numerous preclinical models, and Minnelide has progressed to Phase I and II clinical trials.[2]
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |
| Pancreatic Cancer | ||||
| AsPC-1 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |
| MiaPaCa-2 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |
| PANC-1 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |
| Capan-1 | Pancreatic Adenocarcinoma | 10 | 72 | [4] |
| Capan-2 | Pancreatic Adenocarcinoma | 20 | 72 | [4] |
| SNU-213 | Pancreatic Adenocarcinoma | 9.6 | 72 | [4] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | <200 | 24, 48, 72 | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | <200 | 24, 48, 72 | [5] |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | <30 | 24 | [6] |
| KG-1 | Acute Myeloid Leukemia | <30 | 24 | [6] |
| THP-1 | Acute Myeloid Leukemia | <30 | 24 | [6] |
| HL-60 | Acute Myeloid Leukemia | <30 | 24 | [6] |
| Multiple Myeloma | ||||
| RPMI8226 | Multiple Myeloma | 10-80 ng/mL | Not Specified | [7] |
| U266 | Multiple Myeloma | 10-80 ng/mL | Not Specified | [7] |
In Vivo Anti-Tumor Efficacy
Preclinical studies using various animal models have consistently demonstrated the potent in vivo anti-tumor activity of Minnelide.
In orthotopic models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, Minnelide has been shown to significantly reduce tumor growth and metastasis, and improve survival.[8]
| Cell Line | Mouse Model | Treatment Regimen | Outcome | Citation |
| MIA PaCa-2 | Athymic Nude | Minnelide (0.15 mg/kg BID) for 60 days | 88% reduction in tumor weight compared to control. | [8][9] |
| AsPC-1 | Athymic Nude | Minnelide (0.42 mg/kg QD) for 100 days | 100% survival at day 385 vs. median 36 days in control. | [8] |
| S2-013 | Athymic Nude | Minnelide (0.42 mg/kg QD) for 28 days | Significant reduction in tumor incidence and metastasis. | [8] |
| MIA PaCa-2 | Athymic Nude | Minnelide (0.15 mg/kg/day) + Oxaliplatin (6 mg/kg/week) | Significant reduction in tumor volume and weight compared to either drug alone. | [10] |
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes. Minnelide has shown efficacy in pancreatic cancer PDX models, causing tumor regression.[11][12]
| PDX Model | Cancer Type | Treatment Regimen | Outcome | Citation |
| U01080713 | Pancreatic Ductal Adenocarcinoma | Minnelide + Gemcitabine/Nab-paclitaxel/Cisplatin | Marked tumor shrinkage with combination therapy. | [11][12] |
| P4057 | Pancreatic Ductal Adenocarcinoma | Minnelide + Gemcitabine/Nab-paclitaxel/Cisplatin | Marked tumor shrinkage with combination therapy. | [11][12] |
Clinical Trial Data
A first-in-human Phase I clinical trial of Minnelide in patients with advanced gastrointestinal cancers, including 23 pancreatic cancer patients, demonstrated evidence of clinical activity.
| Trial Phase | Patient Population | Key Findings | Citation |
| Phase I | 45 patients with refractory gastrointestinal cancers | Objective Response Rate (ORR): 4%; Disease Control Rate (DCR): 54%. The primary toxicity was hematologic. | [1] |
Anti-Inflammatory Effects of this compound
The anti-inflammatory properties of triptolide and its derivatives are well-documented and are central to their therapeutic potential in a range of inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory cytokines and mediators.
Inhibition of Pro-Inflammatory Cytokines
This compound has been shown to potently inhibit the expression and secretion of key pro-inflammatory cytokines in a dose-dependent manner.
| Cell Type | Stimulus | Cytokine(s) Inhibited | Effective Concentration | Citation |
| Macrophages | LPS | TNF-α, IL-1β, IL-6 | 10-50 nM | [1][13] |
| Primary Microglial Cultures | LPS | TNF-α, IL-1β | Dose-dependent | [14] |
| Human Bronchial Epithelial Cells | PMA, TNF-α, IL-1β | IL-6, IL-8 | IC50 of ~20 ng/mL | [15] |
| Human Periodontal Ligament Stem Cells | TNF-α | IL-6, IL-8 | Not specified | [16] |
Mechanisms of Action
This compound's anti-tumor and anti-inflammatory effects are mediated through the modulation of multiple critical cellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival. This compound has been shown to inhibit NF-κB transcriptional activation.[10][15] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[14][17][18]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect changes in the protein levels and activation state of components of the NF-κB pathway.
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a clinically relevant setting.
Conclusion
This compound and its prodrug Minnelide have demonstrated significant potential as both anti-tumor and anti-inflammatory agents. The robust preclinical data, particularly in challenging cancer models like pancreatic cancer, underscore its therapeutic promise. The mechanisms of action, centered on the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis, provide a strong rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound. Ongoing and future clinical trials will be crucial in defining the clinical utility of this promising compound in oncology and inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A phase II trial of the super-enhancer inhibitor Minnelide™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. protocols.io [protocols.io]
- 5. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pancan.org [pancan.org]
- 7. researchgate.net [researchgate.net]
- 8. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pancreasfoundation.org [pancreasfoundation.org]
- 10. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Triptolide induces anti-inflammatory cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Triptolide mitigates the inhibition of osteogenesis induced by TNF-α in human periodontal ligament stem cells via the p-IκBα/NF-κB signaling pathway: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Omtriptolide Inhibition of Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omtriptolide (also known as PG490-88) is a semi-synthetic, water-soluble derivative of the natural product triptolide (B1683669). Triptolide is a potent inhibitor of transcription with significant anti-inflammatory, immunosuppressive, and anti-cancer activities. This compound was developed to improve upon the poor water solubility of triptolide, thereby enhancing its potential for clinical development. This technical guide provides an in-depth overview of the core mechanism of this compound's transcription inhibition, focusing on its molecular target, effects on key signaling pathways, and relevant experimental methodologies. While much of the detailed mechanistic understanding is derived from studies on its parent compound, triptolide, the fundamental mode of action is conserved.
Core Mechanism of Transcription Inhibition
This compound, upon conversion to its active form, triptolide, exerts its potent anti-proliferative and pro-apoptotic effects primarily through the inhibition of RNA polymerase II (Pol II)-mediated transcription.[1] The direct molecular target of triptolide has been identified as the XPB (Xeroderma Pigmentosum group B) subunit of the general transcription factor TFIIH.[2]
Triptolide forms a covalent bond with a cysteine residue (Cys342) in the XPB subunit.[2] This irreversible binding inhibits the DNA-dependent ATPase activity of XPB, which is essential for the helicase function of TFIIH.[2] The TFIIH helicase is responsible for unwinding the DNA at the promoter region, allowing for the formation of the transcription bubble and the initiation of transcription by RNA Polymerase II. By inhibiting XPB, triptolide effectively stalls the initiation of transcription globally.[1][2] This leads to a rapid depletion of short-lived mRNAs, including those that encode for key proteins involved in cell survival, proliferation, and inflammation, such as c-Myc and various cyclins.[3]
Furthermore, triptolide has been shown to induce the proteasome-dependent degradation of the largest subunit of RNA Polymerase II, RPB1, further contributing to the global shutdown of transcription.[4]
Quantitative Data on Triptolide's Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for triptolide in various cancer cell lines and for its direct effect on transcription. It is important to note that specific IC50 values for this compound are not widely available in the public domain; however, as a prodrug of triptolide, its efficacy is directly related to the activity of triptolide.
Table 1: IC50 Values of Triptolide for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| A549 | Non-small cell lung cancer | 139 | [5] |
| THP-1 | Acute monocytic leukemia | 105 | [5] |
| CCRF-CEM | Acute lymphoblastic leukemia | 10.21 | [5] |
| CEM/ADR5000 | Doxorubicin-resistant ALL | 7.72 | [5] |
| U87.MG | Glioblastoma | 25 | [5] |
| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | [5] |
| P-388 | Murine leukemia | 0.04 - 0.20 | [6] |
| HL-60 | Promyelocytic leukemia | 0.04 - 0.20 | [6] |
| MKN-28 | Gastric cancer | 0.04 - 0.20 | [6] |
| MCF-7 | Breast cancer | 0.04 - 0.20 | [6] |
| RPMI8226 | Multiple myeloma | 10 - 80 (ng/mL) | [7] |
| U266 | Multiple myeloma | 10 - 80 (ng/mL) | [7] |
| Capan-1 | Pancreatic cancer | 10 | [8] |
| Capan-2 | Pancreatic cancer | 20 | [8] |
| SNU-213 | Pancreatic cancer | 9.6 | [8] |
| HeLa | Cervical cancer | 12 (average of 60 cell lines) | [9] |
Table 2: IC50 Values of Triptolide for Transcription Inhibition
| Assay System | IC50 (nM) | Citation(s) |
| RNAPII-mediated transcription (in vitro) | 200 | [9] |
| RNA synthesis in HeLa cells | 62 | [9] |
Key Signaling Pathways Affected by this compound
The global inhibition of transcription by this compound (via triptolide) has profound effects on numerous signaling pathways that are critical for cancer cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Triptolide has been extensively shown to be a potent inhibitor of the NF-κB signaling pathway.[7][10] It achieves this by preventing the transcriptional activation of NF-κB target genes.[11] Triptolide does not directly inhibit the nuclear translocation of NF-κB but rather blocks the transcription of its downstream target genes by inhibiting RNA Polymerase II.[5]
Downregulation of c-Myc
c-Myc is a potent oncogenic transcription factor that drives cell proliferation, growth, and metabolism. The c-Myc protein has a very short half-life, making its expression level highly dependent on continuous transcription. Triptolide's global transcription inhibition leads to a rapid decrease in c-Myc mRNA and protein levels.[12][13] This depletion of c-Myc is a key mechanism by which triptolide induces cell cycle arrest and apoptosis in cancer cells.[12]
Modulation of the NRF2 Pathway
Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. While NRF2 activation is generally protective against cellular stress, in some cancers, its constitutive activation promotes cell survival and chemoresistance. Triptolide has been identified as an inhibitor of the NRF2 pathway.[14] It has been shown to decrease the expression of NRF2 target genes by promoting the cytoplasmic localization of NRF2, thereby preventing its nuclear transcriptional activity. This inhibition of the NRF2-mediated antioxidant response can sensitize cancer cells to other therapies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the transcriptional inhibitory activity of compounds like triptolide and this compound.
In Vitro Transcription Assay
This assay directly measures the effect of a compound on the activity of RNA Polymerase II in a cell-free system.
Materials:
-
HeLa nuclear extract (as a source of transcription factors and RNA Polymerase II)
-
DNA template containing a strong promoter (e.g., adenovirus major late promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling of nascent RNA)
-
This compound or Triptolide stock solution (in DMSO)
-
Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)
-
Stop solution (containing EDTA, RNase inhibitors)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Protocol:
-
Prepare the transcription reaction mix by combining the HeLa nuclear extract, DNA template, and transcription buffer in a microcentrifuge tube on ice.
-
Add varying concentrations of this compound (or triptolide) or vehicle control (DMSO) to the reaction mixes.
-
Pre-incubate the reactions for 15-30 minutes on ice to allow the compound to interact with the transcription machinery.
-
Initiate transcription by adding the ribonucleoside triphosphates, including [α-³²P]UTP.
-
Incubate the reactions at 30°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution.
-
Extract and purify the radiolabeled RNA transcripts.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of radiolabeled RNA using a phosphorimager system.
-
Calculate the IC50 value by plotting the percentage of transcription inhibition against the log concentration of this compound.
Nuclear Run-On Assay
This assay measures the rate of transcription of specific genes within intact nuclei.
Materials:
-
Cultured cells (e.g., A549, HeLa)
-
This compound or Triptolide
-
Cell lysis buffer
-
Nuclear isolation buffer
-
Reaction buffer (containing NTPs and Br-UTP or ³²P-UTP)
-
RNA extraction kit
-
RT-qPCR machine and reagents (if using Br-UTP)
-
Slot blot apparatus and nylon membrane (if using ³²P-UTP)
Protocol:
-
Treat cultured cells with different concentrations of this compound or vehicle for a specified time.
-
Harvest the cells and isolate the nuclei using cell lysis and nuclear isolation buffers.
-
Resuspend the isolated nuclei in the reaction buffer containing NTPs and a labeled UTP analog (Br-UTP or ³²P-UTP).
-
Incubate at 30°C for a short period (e.g., 15-30 minutes) to allow the engaged RNA polymerases to extend the nascent transcripts.
-
Isolate the newly synthesized, labeled RNA.
-
For Br-UTP labeled RNA: Immunoprecipitate the Br-UTP labeled RNA using an anti-BrdU antibody. Reverse transcribe the RNA to cDNA and quantify the abundance of specific gene transcripts using RT-qPCR.
-
For ³²P-UTP labeled RNA: Hybridize the labeled RNA to a nylon membrane containing immobilized DNA probes for genes of interest using a slot blot apparatus. Quantify the signal using a phosphorimager.
-
Determine the effect of this compound on the transcription rate of specific genes by comparing the signal from treated and untreated cells.
Western Blot Analysis for RNA Polymerase II Phosphorylation
This method assesses the phosphorylation status of the C-terminal domain (CTD) of the RPB1 subunit of RNA Polymerase II, which is indicative of its transcriptional activity.
Materials:
-
Cultured cells
-
This compound or Triptolide
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total RPB1, phospho-Ser2 RPB1, and phospho-Ser5 RPB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with this compound or vehicle for various time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total RPB1 and the phosphorylated forms of RPB1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of RPB1 relative to the total RPB1 levels to determine the effect of this compound on RNA Polymerase II activity.
Synthesis of this compound (PG490-88)
This compound is a semi-synthetic derivative of triptolide, designed for improved water solubility. The synthesis involves the esterification of the C-14 hydroxyl group of triptolide with succinic anhydride.
Conclusion
This compound, as a water-soluble prodrug of triptolide, holds significant therapeutic potential due to its potent and broad-spectrum inhibition of transcription. Its mechanism of action, centered on the covalent inhibition of the XPB subunit of TFIIH, leads to a global shutdown of RNA Polymerase II-mediated transcription. This has profound downstream effects on critical oncogenic signaling pathways, including NF-κB, c-Myc, and NRF2. The quantitative data for triptolide underscores its high potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full therapeutic potential in various disease contexts. Further research focusing specifically on this compound is warranted to delineate any subtle differences in its biological activity compared to its parent compound and to optimize its clinical application.
References
- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Triptolide suppresses proliferation, hypoxia-inducible factor-1α and c-Myc expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]
Omtriptolide's Impact on the NF-κB Signaling Pathway: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide, a derivative of the natural compound Triptolide (B1683669), is a potent anti-inflammatory and immunosuppressive agent with significant therapeutic potential. Its mechanism of action is multifaceted, with a primary impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the core effects of this compound on NF-κB signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. While much of the foundational research has been conducted on its parent compound, Triptolide, the insights gained are considered highly relevant to the function of this compound. This document will primarily focus on the effects of Triptolide as a proxy for this compound's mechanism of action.
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1] Triptolide has been shown to effectively inhibit this pathway, thereby mitigating the downstream pathological consequences.[2][3]
Mechanism of Action: Inhibition of the NF-κB Signaling Cascade
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) and lipopolysaccharide (LPS).[2] In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4] Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[5]
Triptolide exerts its inhibitory effect by intervening at a critical step in this cascade. It has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[2] This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[2] The inhibition of IKK activity is a likely upstream mechanism for this effect.[6]
Quantitative Data on the Effects of Triptolide
The following tables summarize the quantitative data on the inhibitory effects of Triptolide on cell proliferation and NF-κB activity in various cell lines. This data is presented as a proxy for the activity of this compound.
| Cell Line | Assay | Stimulus | IC50 Value | Reference |
| Molt-4 (T-cell leukemia) | Cell Growth Inhibition | - | 15.25 nmol/L | [7] |
| Jurkat (T-cell leukemia) | Cell Growth Inhibition | - | 24.68 nmol/L | [7] |
| Colorectal Cancer (CRC) Cell Lines | Cell Viability | - | 1.39 - 5.51 nM | [2] |
| 60 Cancer Cell Lines (average) | Antiproliferative Activity | - | 12 nM | [8][9] |
| 16HBE (human bronchial epithelial) | IL-8 Luciferase Activity | IL-1β | 20 - 30 ng/ml | |
| 16HBE (human bronchial epithelial) | NF-κB Luciferase Activity | IL-1β | ~50 ng/ml |
Table 1: IC50 Values of Triptolide on Cell Proliferation and NF-κB Activity.
| Cell Line | Treatment Concentration | Effect on NF-κB Pathway | Reference |
| Molt-4 | 20 - 80 nmol/L | Inhibited nuclear translocation of p65 | [7] |
| Jurkat | 20 - 80 nmol/L | Inhibited nuclear translocation of p65 | [7] |
| 266-6 (pancreatic acinar cells) | 100 nM | Markedly reduced activation of NF-κB p65 | [8] |
| MCF-7 (breast cancer) | Not specified | Inhibited TPA-induced nuclear translocation of p65/p50 | [9] |
Table 2: Effective Concentrations of Triptolide for NF-κB Inhibition.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound (as inferred from Triptolide studies) on the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is a crucial technique to assess the levels of total and phosphorylated proteins in the NF-κB pathway.
References
- 1. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide: a potent inhibitor of NF-kappa B in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide improves Alzheimer's disease by regulating the NF‑κB signaling pathway through the lncRNA NEAT1/microRNA 361‑3p/TRAF2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide improves Alzheimer's disease by regulating the NF‑κB signaling pathway through the lncRNA NEAT1/microRNA 361‑3p/TRAF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omtriptolide (also known as PG490-88 or F6008) is a semi-synthetic, water-soluble prodrug of the potent anti-inflammatory and anti-cancer natural product, triptolide. Developed to improve upon the poor water solubility and challenging toxicity profile of its parent compound, this compound has demonstrated significant preclinical antitumor activity. This document provides a comprehensive overview of the preclinical research findings for this compound and its parent compound, triptolide, to inform further research and development. Key findings indicate that this compound induces tumor regression in various xenograft models and that its mechanism is intrinsically linked to the transcriptional inhibitory functions of triptolide, particularly through the modulation of the p53 pathway. However, clinical development has been hampered by pharmacokinetic variability and challenges in its conversion to the active compound.
In Vitro Efficacy
Table 1: In Vitro Cytotoxicity of Triptolide Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| MRx102 | MV4-11 (AML) | Viability (72h) | 16.2 | [2] |
| Triptolide | MV4-11 (AML) | Viability (72h) | 5.6 | [2] |
| MRx102 | Primary AML Cells | Apoptosis | 40.6 | [2] |
| Triptolide | Primary AML Cells | Apoptosis | 2.13 | [2] |
| MRx102 | CD34+CD38- AML Stem/Progenitor Cells | Apoptosis | 40.8 | [2] |
| Triptolide | CD34+CD38- AML Stem/Progenitor Cells | Apoptosis | 2.14 | [2] |
| LLDT-8 | P-388, HL-60, A-549, MKN-28, MCF-7 | Not Specified | 0.04 - 0.20 | [1] |
In Vivo Efficacy
This compound has demonstrated significant single-agent efficacy in several human tumor xenograft models, leading to tumor regression.[3] It also shows synergistic effects when combined with standard chemotherapeutic agents like CPT-11 (Irinotecan).[3]
Table 2: Summary of this compound In Vivo Antitumor Activity
| Tumor Model | Treatment Regimen | Outcome | Reference |
| H23 (NSCLC) Xenograft | 0.5 mg/kg/day and 0.75 mg/kg/day, i.p. | Tumor Regression | [3] |
| HT1080 (Fibrosarcoma) Xenograft | Not specified | Tumor Regression | [1] |
| COLO 205 (Colon Cancer) Xenograft | Single agent and in combination with CPT-11 | Tumor Regression | [1][3] |
Experimental Protocols
Human Tumor Xenograft Model
-
Animal Model: Nude mice.
-
Cell Lines: H23 (non-small cell lung cancer), HT1080 (fibrosarcoma), COLO 205 (colon cancer).
-
Tumor Implantation: Tumor cells are implanted intradermally.
-
Treatment Initiation: Daily intraperitoneal (i.p.) treatment with this compound is initiated when tumors reach a volume of approximately 100 mm³.
-
Drug Formulation: this compound (PG490-88) is prepared as a 1 mg/ml stock solution in 0.9% saline and sterilized by microfiltration.
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.
References
Triptolide Derivatives in Prostate Cancer: A Preclinical and Clinical Development Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Omtriptolide" as specified in the topic is not found in the reviewed scientific literature. This document focuses on triptolide (B1683669) and its clinically evaluated water-soluble derivatives, Minnelide and PG490-88, which are likely the intended subject of interest. There are currently no publicly available results from Phase I clinical trials of triptolide or its derivatives specifically for prostate cancer. This guide therefore summarizes the significant preclinical data in prostate cancer models and relevant clinical trial data from studies in other solid tumors to inform future research and development.
Executive Summary
Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-neoplastic properties across a range of cancers, including prostate cancer. However, its clinical development has been hampered by poor water solubility and significant toxicity. To address these limitations, water-soluble prodrugs such as PG490-88 and Minnelide have been developed. Preclinical studies have shown that these compounds can inhibit prostate cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The mechanism of action is multifactorial, involving the inhibition of the Androgen Receptor (AR) signaling pathway, modulation of the p53 pathway, and downregulation of SUMO-specific protease 1 (SENP1). While a Phase I clinical trial of PG490-88 in solid tumors was reportedly suspended, a Phase I trial of Minnelide in advanced gastrointestinal cancers has been completed, providing valuable safety and pharmacokinetic data. This guide provides a comprehensive overview of the preclinical data for triptolide derivatives in prostate cancer and the clinical trial landscape for these compounds in other cancers, offering a rationale for their potential development as a therapeutic for prostate cancer.
Preclinical Data in Prostate Cancer
In Vitro Efficacy
Triptolide and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects in various prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22Rv1, C4-2), and androgen-receptor-negative (PC-3) cells.
| Cell Line | Compound | Effect | Concentration/IC50 | Citation |
| LNCaP | Triptolide | Inhibition of cell viability | IC50 ≈ 6.25 nM | [1] |
| C4-2/Luci | Triptolide | Inhibition of cell viability | IC50 ≈ 6.25 nM | [1] |
| C4-2/AR-V7 | Triptolide | Inhibition of cell viability | IC50 ≈ 6.25 nM | [1] |
| LNCaP | Triptolide | Induction of apoptosis | > 6.25 nM | [1] |
| C4-2/Luci | Triptolide | Weak induction of apoptosis | 6.25 nM | [1] |
| C4-2/AR-V7 | Triptolide | Weak induction of apoptosis | 6.25 nM | [1] |
| LNCaP | Triptolide | Downregulation of AR mRNA and protein | Concentration-dependent | [2] |
| PC-3 | Triptolide | Inhibition of cell growth, induction of apoptosis | Not specified | [3][4] |
In Vivo Efficacy
Xenograft models have been instrumental in demonstrating the in vivo anti-tumor activity of triptolide derivatives in prostate cancer.
| Animal Model | Cell Line | Compound | Treatment Regimen | Results | Citation |
| Nude mice | 22Rv1 | Triptolide (in combination with enzalutamide) | Not specified | Enhanced anti-cancer effect of enzalutamide | [1] |
| Nude mice | PC-3 | Triptolide | 0.4 mg/kg daily for 15 days (intraperitoneal) | Significant inhibition of tumor growth | [3] |
| Athymic nude mice | 22Rv1 | Minnelide | 0.21 mg/kg | Tumor regression | [5] |
Mechanism of Action in Prostate Cancer
Triptolide and its derivatives exert their anti-cancer effects through multiple signaling pathways. Key mechanisms identified in prostate cancer include:
-
Inhibition of Androgen Receptor (AR) Signaling: Triptolide has been shown to inhibit the transactivation of both full-length and splice variant forms of the AR.[1][6] This is achieved, in part, by inhibiting the phosphorylation of AR and its splice variant AR-V7 at Ser515 through the inhibition of XPB/CDK7.[1][6] Triptolide also downregulates AR at the transcriptional level, potentially through the PI3K/AKT/NF-κB pathway.[2]
-
Modulation of the p53 Pathway: In primary cultures of human prostatic epithelial cells, higher concentrations of triptolide induced apoptosis associated with the nuclear accumulation of p53.[7] Paradoxically, the levels of p53 target genes such as p21 and HDM2 were reduced.[7]
-
Downregulation of SENP1: Triptolide has been found to down-regulate the expression of SUMO-specific protease 1 (SENP1), leading to enhanced cellular SUMOylation.[3][4] This, in turn, negatively regulates AR and c-Jun expression and transcriptional activity.[3][4]
-
Induction of Apoptosis: Triptolide induces apoptosis in prostate cancer cells through the activation of caspases and cleavage of PARP.[3][4]
Signaling Pathway Diagrams
Caption: Triptolide's inhibition of the AR signaling pathway.
Caption: Triptolide's modulation of the p53 pathway.
Experimental Protocols
Preclinical In Vivo Xenograft Study Protocol (Adapted from Huang et al., 2012 and Minnelide studies)
-
Cell Line: PC-3 or 22Rv1 human prostate cancer cells.
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Triptolide: Administered intraperitoneally at a dose of 0.4 mg/kg daily.
-
Minnelide: Administered at a dose of 0.21 mg/kg.
-
Control: Vehicle (e.g., saline) administered on the same schedule.
-
-
Endpoint: The study continues for a predefined period (e.g., 15-30 days), or until tumors in the control group reach a maximum allowable size. Tumor volume and body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
Experimental Workflow Diagram
Caption: Workflow for a preclinical prostate cancer xenograft study.
Clinical Trials of Triptolide Derivatives in Solid Tumors
While no specific Phase I trials for prostate cancer have been reported, a Phase I study of Minnelide in patients with advanced gastrointestinal (GI) cancers provides valuable insights into the safety, tolerability, and pharmacokinetics of this class of compounds in humans.[8][9][10]
Minnelide Phase I Trial in Advanced GI Cancers (NCT01927965)
-
Study Design: Open-label, multicenter, dose-escalation study.
-
Patient Population: Patients with advanced GI carcinomas who had progressed on standard therapies.
-
Treatment: Minnelide administered as a 30-minute intravenous infusion daily for 21 days, followed by a 7-day rest period (28-day cycle).
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).
Key Findings from the Minnelide Phase I Trial
| Parameter | Result | Citation |
| Patients Enrolled | 45 (42 received at least one dose) | [8][9] |
| Tumor Types | 23 pancreatic cancer, 10 colorectal cancer, 9 other GI tumors | [8][9] |
| Most Common Grade ≥ 3 Toxicity | Neutropenia (38%) | [8][9] |
| Other Significant Toxicities | Severe cerebellar toxicity in 2 patients with higher triptolide concentrations | [8][9] |
| Objective Response Rate (ORR) | 4% | [8][9] |
| Disease Control Rate (DCR) | 54% | [8][9] |
PG490-88 Phase I Trial
A Phase I trial of PG490-88 for solid tumors was initiated.[11][12] However, it was reportedly suspended due to delayed and insufficient biotransformation to triptolide in vivo, significant inter-patient variability in pharmacokinetics, and two patient deaths.[13]
Future Directions and Conclusion
The preclinical data for triptolide and its derivatives in prostate cancer are compelling, demonstrating significant anti-tumor activity through multiple mechanisms, most notably the inhibition of the AR signaling pathway. The development of water-soluble prodrugs like Minnelide has enabled clinical investigation. While a Phase I trial of Minnelide in advanced GI cancers has established a safety profile and recommended Phase II dose, the path forward for these compounds in prostate cancer requires dedicated clinical trials.
Future studies should focus on:
-
A Phase I clinical trial of Minnelide specifically in patients with metastatic castration-resistant prostate cancer (mCRPC), potentially stratifying patients based on AR-V7 status.
-
Investigating combination therapies, such as Minnelide with second-generation anti-androgens like enzalutamide, for which there is a strong preclinical rationale.
-
Further elucidation of the complex mechanism of action of triptolide derivatives in prostate cancer to identify predictive biomarkers of response.
References
- 1. Triptolide Inhibits the AR Signaling Pathway to Suppress the Proliferation of Enzalutamide Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of triptolide on the expression of androgen receptor in human prostate LNCaP cells and its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression | PLOS One [journals.plos.org]
- 4. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth By Decreasing Expression of Androgen Receptor Full Length and Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Inhibits the AR Signaling Pathway to Suppress the Proliferation of Enzalutamide Resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and proapoptotic activities of triptolide (PG490), a natural product entering clinical trials, on primary cultures of human prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Methodological & Application
Omtriptolide In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vitro experimental protocols for Omtriptolide, a promising diterpenoid compound derived from Tripterygium wilfordii. These application notes and detailed methodologies are intended to guide researchers in evaluating the cellular effects of this compound, with a focus on its anti-proliferative, pro-apoptotic, and anti-inflammatory properties.
Application Notes
This compound, a derivative of Triptolide, has garnered significant attention for its potent biological activities. In vitro studies are crucial for elucidating its mechanism of action and determining its therapeutic potential. The following protocols detail key assays to investigate this compound's effects on cell viability, apoptosis, and major signaling pathways, including NF-κB and MAPK.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of Triptolide, a closely related compound, have been quantified in various cancer cell lines. This data provides a valuable reference for designing experiments with this compound.
| Cell Line | Assay Type | IC50 Value (nM) | Treatment Duration (hours) | Reference |
| Lung Adenocarcinoma | ||||
| A549 | Transcription Inhibition | 139 | Not Specified | [1] |
| Leukemia | ||||
| THP-1 | Transcription Inhibition | 105 | Not Specified | [1] |
| MV-4-11, KG-1, THP-1, HL-60 | Cell Viability | < 30 | 24 | [2] |
| MV-4-11, KG-1, THP-1, HL-60 | Cell Viability | < 15 | 48 | [2] |
| MV-4-11, KG-1, THP-1, HL-60 | Cell Viability | < 10 | 72 | [2] |
| Breast Cancer | ||||
| MCF-7 | Cell Viability | Varies (5-200 nM) | 24, 48, 72 | [3] |
| MDA-MB-231 | Cell Viability | Varies | Not Specified | [3] |
| Pancreatic Cancer | ||||
| Capan-1 | Cell Viability | 10 | Not Specified | [4] |
| Capan-2 | Cell Viability | 20 | Not Specified | [4] |
| SNU-213 | Cell Viability | 9.6 | Not Specified | [4] |
| Cervical Cancer & Pancreatic Carcinoma | ||||
| HeLa, PANC-1 | Cell Growth Suppression | Potent | Not Specified | |
| Colorectal Cancer | ||||
| CRC cell lines | Cytotoxicity | 1.39-5.51 | Not Specified | [5] |
| Cell Line | Treatment | Apoptotic Effect | Reference |
| MV-4-11 | 5, 10, 20, 50 nM Triptolide for 48h | 4.44%, 7.56%, 54.70%, and 98.07% apoptosis, respectively | [2] |
| THP-1 | 5, 10, 20, 50 nM Triptolide for 48h | 2.37%, 7.52%, 43.02%, and 79.38% apoptosis, respectively | [2] |
| AsPC-1 | Triptolide + Ionizing Radiation | Reduced cell survival to 21% and enhanced apoptosis compared to single treatment |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cells (e.g., A549, THP-1, MCF-7)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-1000 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Omtriptolide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide (also known as PG490-88) is a semi-synthetic, water-soluble derivative of triptolide (B1683669), a diterpenoid epoxide isolated from the thunder god vine, Tripterygium wilfordii. Triptolide and its derivatives have garnered significant interest in the scientific community for their potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. This compound was developed to improve upon the poor water solubility of triptolide, thereby enhancing its potential for clinical development.[1] These application notes provide an overview of the available data on the use of this compound in cell culture, including dosage information and detailed experimental protocols.
Disclaimer: Detailed in vitro dosage and administration protocols for this compound (PG490-88) are not extensively available in the public domain. The information provided herein is based on limited studies and data extrapolated from research on its parent compound, triptolide. Researchers should use the following protocols as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
Data Presentation: In Vitro Efficacy
While specific IC50 values for this compound are not widely reported, it has been shown to be cytotoxic to several cancer cell lines, including H23 (non-small cell lung cancer), HT1080 (fibrosarcoma), and COLO 205 (colon cancer).[1] In primary cultures of human prostatic epithelial cells, low concentrations of this compound inhibited cell proliferation, while higher concentrations induced apoptosis.[2]
For reference and as a starting point for experimental design, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, triptolide , in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| Leukemia | |||
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 |
| Solid Tumors | |||
| A549 | Lung Carcinoma | > 30 | 24 |
| HT1080 | Fibrosarcoma | 5-20 ng/ml (~14-55 nM) | 48 |
| MCF-7 | Breast Cancer | 5-20 ng/ml (~14-55 nM) | 48 |
Data for triptolide is presented as a reference. Optimal concentrations for this compound must be determined empirically.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the effects of compounds like this compound in cell culture. These protocols are based on methodologies reported for triptolide and should be adapted and optimized for use with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (PG490-88)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound (PG490-88)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways, such as NF-κB and p53, following this compound treatment.
Materials:
-
Target cancer cell lines
-
This compound (PG490-88)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by triptolide, which are likely relevant to the mechanism of action of its derivative, this compound.
Caption: this compound's putative mechanism of action.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for Omtriptolide Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Omtriptolide (also known as PG490-88) is a semi-synthetic, water-soluble derivative of triptolide (B1683669), a diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii. Triptolide and its derivatives have garnered significant interest in oncology due to their potent anti-inflammatory, immunosuppressive, and broad-spectrum antitumor activities.[1][2][3] this compound has demonstrated cytotoxicity in various tumor cell lines and has advanced to clinical trials, highlighting its potential as a chemotherapeutic agent.[1] These notes provide an overview of the mechanisms of action of this compound and summarize its cytotoxic effects on various cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Pathway Inhibition
This compound, similar to its parent compound triptolide, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways essential for cancer cell survival and proliferation.[1][4]
1. Induction of Apoptosis: this compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5][6]
-
Extrinsic Pathway: The mechanism can involve the upregulation of death receptors like Fas, leading to the activation of initiator caspase-8.[5][7]
-
Intrinsic Pathway: It involves the depolarization of the mitochondrial membrane and the regulation of Bcl-2 family proteins.[5][8] Triptolide has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing the expression of pro-apoptotic proteins like Bax.[5][8] This leads to the release of cytochrome c from the mitochondria, activating caspase-9.[4][6]
-
Common Pathway: Both pathways converge on the activation of executioner caspase-3, which cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[4][5][6]
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omtriptolide (MRx102) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Omtriptolide (also known as MRx102), a derivative of Triptolide, in non-small cell lung cancer (NSCLC) cell lines. The protocols detailed below are based on established methodologies for studying the effects of Triptolide and its derivatives on cancer cells.
Introduction
This compound (MRx102) is a promising derivative of the natural compound Triptolide, which has demonstrated potent anti-tumor activities. In the context of non-small cell lung cancer (NSCLC), this compound has been shown to significantly inhibit cell proliferation, induce apoptosis, and impede migration and invasion.[1] A key mechanism of action for this compound in NSCLC is the inhibition of the Wnt signaling pathway, a critical pathway in cancer development and progression.[1]
Data Presentation
The following table summarizes the effects of this compound (MRx102) and its parent compound, Triptolide, on various NSCLC cell lines. Due to limited publicly available quantitative data specifically for this compound, data for Triptolide is included to provide a comparative context and is clearly noted.
Table 1: Effects of this compound (MRx102) and Triptolide on NSCLC Cell Lines
| Compound | Cell Line | Assay | Observed Effect | Quantitative Data (where available) | Reference |
| This compound (MRx102) | H460 | Proliferation | Significantly decreased | Data not specified | [1] |
| This compound (MRx102) | A549 | Proliferation | Significantly decreased | Data not specified | [1] |
| This compound (MRx102) | H460 | Apoptosis | Stimulated apoptosis | Data not specified | [1] |
| This compound (MRx102) | A549 | Apoptosis | Stimulated apoptosis | Data not specified | [1] |
| This compound (MRx102) | H460 | Migration | Potently inhibited haptotactic migration | Data not specified | [2] |
| This compound (MRx102) | A549 | Migration | Potently inhibited haptotactic migration | Data not specified | [2] |
| This compound (MRx102) | H460 | Invasion | Potently inhibited invasion through Matrigel | Data not specified | [2] |
| This compound (MRx102) | A549 | Invasion | Potently inhibited invasion through Matrigel | Data not specified | [2] |
| Triptolide | A549/TaxR | Cell Viability | Dose-dependent inhibition | IC50: 15.6 nM (72h) | [3] |
| Triptolide | A549 | Apoptosis | Induced apoptosis | Significant increase at 40 and 60 nM (24h) | [3] |
| Triptolide | A549/TaxR | Apoptosis | Induced apoptosis | Significant increase at 40 and 60 nM (24h) | [3] |
| Triptolide | NCI-H1299 | Migration | Concentration-dependent inhibition | Significant inhibition at 0.5, 1.0, 2.0 nM | [4] |
| Triptolide | NCI-H1299 | Invasion | Concentration-dependent inhibition | Significant inhibition at 0.5, 1.0, 2.0 nM | [4] |
Signaling Pathways and Visualizations
This compound (MRx102) exerts its anti-tumor effects in NSCLC, in part, by inhibiting the canonical Wnt signaling pathway. This pathway, when aberrantly activated in cancer, promotes cell proliferation and survival. This compound has been shown to upregulate Wnt inhibitory factor 1 (WIF1), which antagonizes Wnt signaling.[1]
References
- 1. Triptolide inhibits Wnt signaling in NSCLC through upregulation of multiple Wnt inhibitory factors via epigenetic modifications to Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]
- 3. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Omtriptolide in Fibrosarcoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of Omtriptolide (also known as PG490-88) and its parent compound, triptolide (B1683669), in the context of fibrosarcoma cell line studies. The information is intended to guide researchers in designing experiments and to provide a foundation for further drug development efforts.
Introduction
This compound, a derivative of the natural product triptolide, has demonstrated significant anti-tumor and immunosuppressive activities.[1][2] Triptolide, extracted from the Chinese herb Tripterygium wilfordii, and its analogs are known to possess potent cytotoxic effects against a broad spectrum of cancers, including fibrosarcoma.[1] Studies on the human fibrosarcoma cell line HT-1080 have shown that these compounds can inhibit cell proliferation, invasion, and induce apoptosis, highlighting their therapeutic potential.[1][3] Minnelide, a water-soluble prodrug of triptolide, has also shown efficacy in preclinical models of other sarcomas, suggesting a class effect of triptolide derivatives against these malignancies.[4][5][6]
The primary mechanisms of action for triptolide and its derivatives involve the regulation of key signaling pathways, such as NF-κB and STAT3, and the induction of apoptosis.[1] These compounds are also known to modulate the expression of genes involved in inflammation, cell cycle, and metastasis.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of triptolide and its derivatives in fibrosarcoma cell lines.
Table 1: Effect of Triptolide on HT-1080 Fibrosarcoma Cell Invasion
| Compound | Concentration | Cell Line | Effect | Reference |
| Triptolide | 18 nmol/L | HT-1080 | ~50% reduction in invasive potential | [3] |
| Anti-MMP-9 | 3 µg/mL | HT-1080 | ~35% reduction in invasive potential | [3] |
Table 2: Cytotoxicity of this compound (PG490-88) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Effect | Reference |
| This compound (PG490-88) | HT1080 | Fibrosarcoma | Exhibits cytotoxicity | [1] |
| This compound (PG490-88) | H23 | NSCLC | Exhibits cytotoxicity | [1] |
| This compound (PG490-88) | COLO 205 | Colon Cancer | Exhibits cytotoxicity | [1] |
Note: Specific IC50 values for this compound in HT1080 cells were not available in the provided search results.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to evaluate the effects of this compound on fibrosarcoma cell lines, based on methodologies described in the literature.
Cell Culture
-
Cell Line: Human fibrosarcoma HT-1080 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Seeding: Plate HT-1080 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Use Boyden chambers with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with Matrigel.
-
Cell Seeding: Seed HT-1080 cells (e.g., 1 x 10⁵ cells) in the upper chamber in a serum-free medium containing different concentrations of this compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with a crystal violet solution.
-
Quantification: Count the number of stained cells in several microscopic fields.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat HT-1080 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MMP-9, NF-κB p65, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in fibrosarcoma cells.
Caption: Workflow for evaluating this compound in fibrosarcoma cells.
Conclusion
This compound and its parent compound, triptolide, represent a promising class of therapeutic agents for the treatment of fibrosarcoma. Their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression and invasion warrants further investigation. The protocols and data presented here provide a framework for future preclinical studies aimed at elucidating the full therapeutic potential of this compound in fibrosarcoma and other malignancies. Further research should focus on determining the precise IC50 values of this compound in various fibrosarcoma cell lines and expanding in vivo studies to validate these in vitro findings.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitive effect of triptolide on invasiveness of human fibrosarcoma cells by downregulating matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Minnelide reduces tumor burden in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minnelide reduces tumor burden in preclinical models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omtriptolide in Colon Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide, a water-soluble derivative of Triptolide (B1683669), is emerging as a potent therapeutic candidate against various malignancies, including colorectal cancer (CRC). Triptolide, the parent compound, is a diterpenoid triepoxide extracted from the Chinese herb Tripterygium wilfordii.[1][2] While Triptolide itself has demonstrated significant anti-cancer activity, its poor water solubility has limited its clinical application. This compound (often referred to by its developmental name, Minnelide) overcomes this limitation, showing high efficacy in preclinical models of colon cancer.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound and its parent compound, Triptolide, in colon cancer cell culture, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor effects of this compound.
Mechanism of Action in Colon Cancer Cells
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inducing apoptosis at lower concentrations and causing cell cycle arrest at higher concentrations.[2][3]
-
Induction of Apoptosis: At nanomolar concentrations, this compound triggers programmed cell death by activating effector caspases like caspase-3 and increasing the expression of pro-apoptotic proteins such as Bax, while inhibiting anti-apoptotic proteins like Bcl-2.[3][6]
-
Cell Cycle Arrest: At higher concentrations (typically >50-100 nM), the predominant effect shifts towards cell cycle arrest, specifically at the G1/S transition.[3][4] This is achieved by inhibiting the transcriptional activity of E2F1, a key regulator of cell cycle progression, which in turn downregulates the expression of cyclins and cyclin-dependent kinases (CDKs).[2][3][7]
-
Inhibition of Key Signaling Pathways: this compound modulates several critical signaling pathways implicated in cancer progression:
-
NF-κB Pathway: It inhibits the transcriptional activity of NF-κB, a key driver of inflammation and cell survival in cancer.[6][8]
-
JAK/STAT3 Pathway: Treatment reduces levels of IL-6, JAK1, and the phosphorylation of STAT3, disrupting this pro-proliferative and anti-apoptotic pathway.[7]
-
PI3K/Akt & MAPK Pathways: Proteomic analyses have shown that this compound alters the phosphorylation status of numerous proteins within the PI3K-Akt and MAPK signaling cascades.[9][10]
-
Migration and Invasion: The compound downregulates the expression of genes involved in metastasis, such as COX-2, VEGF, and chemokine receptors like CXCR4.[1][11] It also inhibits the Nrf2 signaling pathway, which is linked to invasion.[12]
-
Data Presentation: Effects of Triptolide on Colon Cancer Cells
The following tables summarize quantitative data from studies on various colon cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Triptolide in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| Various CRC lines | PG490 (Triptolide) | 1.39 - 5.51 nM | [6] |
| HCT-116 | Triptolide (TTL) | 123.9 ± 41.3 nM | [13] |
| DLD1 | Triptolide (TTL) | 179.1 ± 3.2 nM |[13] |
Table 2: Dose-Dependent Effects of Triptolide on Apoptosis and Cell Cycle
| Cell Line | Concentration | Primary Effect | Key Markers | Reference |
|---|---|---|---|---|
| HCT116 | Up to 25 nM | Apoptosis | Increased Annexin-V staining, Caspase-3 activation | [3] |
| HT29 | Up to 50 nM | Apoptosis | Increased Annexin-V staining, Caspase-3 activation | [3] |
| HCT116 | 100 - 200 nM | G1 Cell Cycle Arrest | Increased proportion of cells in G1 phase | [4] |
| HT29 | 100 - 200 nM | G1 Cell Cycle Arrest | Increased proportion of cells in G1 phase |[4] |
Table 3: Summary of Triptolide's Effect on Key Signaling Proteins and Genes
| Target Protein/Gene | Effect | Cell Line(s) | Pathway | Reference |
|---|---|---|---|---|
| NF-κB | Inhibition of transcriptional activity | CRC Cell Lines | Inflammation, Survival | [6] |
| E2F1 | Inhibition of transcriptional activity | HCT116, HT29 | Cell Cycle | [2][3] |
| p-STAT3 | Decreased phosphorylation | Colon Carcinoma Cells | Proliferation, Survival | [7] |
| JAK1 | Decreased expression | Colon Carcinoma Cells | Proliferation, Survival | [7] |
| Cyclins (A, B, C, D) | Decreased mRNA expression | HCT116, HT29 | Cell Cycle | [1] |
| COX-2, VEGF | Decreased expression | HCT116, HT29 | Angiogenesis, Invasion | [1] |
| Nrf2 | Decreased expression | HT29 | Invasion, Proliferation | [12] |
| Rac1 | Decreased activity | Colon Carcinoma Cells | Cell Motility, Proliferation |[7] |
Visualizations: Pathways and Workflows
Caption: this compound inhibits multiple signaling pathways to induce apoptosis or cell cycle arrest.
Caption: Workflow for evaluating this compound's effects on colon cancer cells.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature.[1][3][9] Researchers should optimize these for their specific cell lines and laboratory conditions.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines: Human colon cancer cell lines HCT116 and HT29 are commonly used.[3]
-
Culture Medium: Culture HCT116 and HT29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4] Alternatively, RPMI 1640 with 10% FBS can be used for HCT116.[9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound/Triptolide in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0-200 nM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic (typically ≤ 0.1%).
-
Treatment: When cells reach 70-80% confluency, replace the old medium with fresh medium containing the specified concentrations of this compound or vehicle (DMSO) control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
Protocol 2: Cell Viability Assay (Crystal Violet)
-
Seeding: Plate cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound as described in Protocol 1 for 24, 48, and 72 hours.[1]
-
Fixation: After incubation, gently wash the cells with PBS. Fix the cells by adding 10% formalin for 10 minutes.
-
Staining: Remove the formalin and wash with water. Stain the cells with 0.1% crystal violet solution for 20-30 minutes at room temperature.
-
Destaining: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol). Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Seed cells in a 6-well plate and treat with low concentrations of this compound (e.g., 0-50 nM) for 24-48 hours.[3]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Protocol 4: Cell Cycle Analysis
-
Cell Preparation: Seed cells in a 6-well plate and treat with higher concentrations of this compound (e.g., 50-200 nM) for 24 hours.[3][4]
-
Harvesting: Harvest the cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at 37°C.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cyclin D1, p-STAT3, β-Actin) overnight at 4°C.[3][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits the growth of colon cancer cells by inducing apoptosis and cell cycle arrest. Its ability to modulate multiple oncogenic signaling pathways, including NF-κB, E2F, and JAK/STAT, underscores its potential for broad efficacy. The protocols and data presented here provide a foundational framework for researchers to further investigate the therapeutic utility of this compound in colorectal cancer. Its water-soluble nature makes it a clinically more viable candidate than its parent compound, Triptolide, warranting continued investigation in preclinical and clinical settings.[3][5]
References
- 1. Triptolide Inhibits Proliferation and Migration of Colon Cancer Cells by Inhibition of Cell Cycle Regulators and Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide abrogates growth of colon cancer and induces cell cycle arrest by inhibiting transcriptional activation of E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide Abrogates Growth of Colon Cancer and Induces Cell Cycle Arrest by Inhibiting Transcriptional Activation of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Triptolide simultaneously induces reactive oxygen species, inhibits NF-kappaB activity and sensitizes 5-fluorouracil in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Triptolide inhibits proliferation and invasion of colorectal cancer cells by blocking Nrf2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omtriptolide in Pancreatic Cancer Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options.[1][2][3][4] Triptolide (B1683669), a natural diterpenoid, has demonstrated significant anticancer activity, but its poor water solubility has hindered its clinical development.[1][2][3][4] Omtriptolide, also known as Minnelide, is a water-soluble phosphonooxymethyl prodrug of triptolide developed to overcome this limitation.[5] Preclinical studies have shown that this compound is highly effective against pancreatic cancer in various models, reducing tumor growth, metastasis, and improving survival.[1][2][3][4] These promising results have led to its evaluation in clinical trials for patients with advanced gastrointestinal cancers.[5]
This document provides a summary of the preclinical data on this compound in pancreatic cancer models, detailed experimental protocols for its evaluation, and visualizations of its proposed mechanisms of action.
Data Presentation
In Vitro Efficacy of Triptolide in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Duration of Treatment | Assay | Reference |
| PANC-1 | 50-200 | Not Specified | Cell Viability | [6] |
| MiaPaCa-2 | 50-200 | Not Specified | Cell Viability | [6] |
| AsPC-1 | 25-40 | Not Specified | MTT Assay | [7] |
| MiaPaCa-2 | 25-40 | Not Specified | MTT Assay | [7] |
| PANC-1 | 25-40 | Not Specified | MTT Assay | [7] |
| Capan-1 | 10 | Not Specified | Cell Viability | [8] |
| Capan-2 | 20 | Not Specified | Cell Viability | [8] |
| SNU-213 | 9.6 | Not Specified | Cell Viability | [8] |
In Vivo Efficacy of this compound (Minnelide) in Pancreatic Cancer Models
| Animal Model | Treatment | Key Findings | Reference |
| Orthotopic model (human pancreatic cancer cell lines in athymic nude mice) | 0.2 mg/kg/day triptolide for 60 days | Decreased pancreatic cancer growth and local-regional tumor spread. | [6] |
| Orthotopic model (AsPC-1 cells) in nude mice | Not specified | By day 40 of treatment, no measurable tumors were present. | [4] |
| Human xenograft model in SCID mice | 0.42 mg/kg Minnelide | Increased overall survival. | [2] |
| Spontaneous pancreatic cancer mouse model (K-rasG12D; Trp53R172H; Pdx-1Cre) | Not specified | Highly effective in reducing pancreatic tumor growth and spread, and improving survival. | [1][3][4] |
| Patient-Derived Xenograft (PDX) models | Not specified | Caused prolonged complete regression in multiple PDX models. | [9] |
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms. A primary target is the inhibition of Heat Shock Protein 70 (HSP70), which is overexpressed in pancreatic cancer and confers resistance to apoptosis.[6][10] By downregulating HSP70, triptolide induces programmed cell death.[6][10]
Another key mechanism involves the modulation of transcription. Triptolide has been shown to target the ERCC3 subunit of the TFIIH transcription factor complex, leading to the depletion of oncogenic transcription factors like MYC, which is often amplified in pancreatic cancer.[9]
Furthermore, triptolide impacts several signaling pathways crucial for cancer cell survival and proliferation, including:
-
NF-κB Pathway : Triptolide can inhibit NF-κB activity, which is involved in inflammation and cell survival.[7][10]
-
Akt/mTOR Pathway : In some pancreatic cancer cell lines, triptolide has been shown to inactivate the Akt/mTOR/p70S6K pathway, which is a central regulator of cell growth and proliferation.[11]
-
MAPK (ERK1/2) Pathway : Triptolide can lead to the upregulation of the ERK1/2 pathway in certain contexts, contributing to its cell death-inducing effects.[11]
-
Induction of Apoptosis and Autophagy : Triptolide can induce both apoptotic and autophagic cell death in pancreatic cancer cells.[11] The specific pathway activated may depend on the cell line.[11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, AsPC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound (or triptolide for in vitro studies) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Culture : Culture human pancreatic cancer cells (e.g., MiaPaCa-2, AsPC-1) under standard conditions.
-
Animal Model : Use immunocompromised mice, such as athymic nude or SCID mice, aged 4-6 weeks.
-
Orthotopic Injection : Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas. Inject 1x10^6 pancreatic cancer cells in a small volume (e.g., 20-50 µL) of sterile PBS or Matrigel directly into the tail of the pancreas.
-
Tumor Growth Monitoring : Monitor tumor growth non-invasively using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Treatment : Once tumors are established (e.g., 3-5 mm in diameter), randomize the mice into treatment and control groups. Administer this compound (e.g., 0.21-0.42 mg/kg) or vehicle control intraperitoneally or via oral gavage daily or on a specified schedule.
-
Efficacy Evaluation : Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Metastasis Assessment : Examine visceral organs (e.g., liver, spleen, lungs) for macroscopic and microscopic metastases.
Western Blot Analysis
-
Protein Extraction : Lyse treated and control cells or tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., HSP70, cleaved caspase-3, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound's multifaceted mechanism of action in pancreatic cancer.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Triptolide induces pancreatic cancer cell death via inhibition of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Triptolide-induced Cell Death in Pancreatic Cancer Is Mediated by O-GlcNAc Modification of Transcription Factor Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide for Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of Omtriptolide (a derivative of Triptolide (B1683669), referred to as MRx102 in some studies) in the context of Acute Myeloid Leukemia (AML) research. The information is compiled from various studies investigating the anti-leukemic properties of Triptolide and its derivatives.
Introduction
This compound, a diterpenoid epoxide, is a derivative of Triptolide, a natural product isolated from the herb Tripterygium wilfordii. Triptolide and its analogs have demonstrated potent anti-neoplastic activity across a range of cancers, including AML.[1][2] These compounds are known to induce apoptosis and inhibit cell proliferation in leukemic cells at low nanomolar concentrations.[1][3] The primary mechanisms of action involve the induction of the mitochondrial apoptosis pathway, inhibition of transcription, and modulation of key signaling pathways such as p53 and NF-κB.[1][4][5] This document outlines the key findings and experimental procedures for utilizing this compound as a research tool in AML studies.
Data Presentation: In Vitro Efficacy of Triptolide and its Derivatives
The following tables summarize the quantitative data on the efficacy of Triptolide and its derivative MRx102 (this compound) in various AML cell lines and primary patient samples.
Table 1: Cytotoxicity of Triptolide and MRx102 (this compound) in AML Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hr) | IC50 (nM) | Reference |
| Triptolide | MV4-11 | Alamar Blue Viability | 72 | 5.6 | [6] |
| MRx102 | MV4-11 | Alamar Blue Viability | 72 | 16.2 | [6] |
| Triptolide | MV4-11 | Not Specified | Not Specified | 7.29 | [4] |
| MRx102 | MV4-11 | Not Specified | Not Specified | 15.2 | [4] |
Table 2: Induction of Apoptosis by Triptolide and MRx102 (this compound) in Primary AML Cells and Cell Lines
| Compound | Cell Type | Treatment Time (hr) | Parameter | EC50 (nM) | Reference |
| Triptolide | Primary AML Cells (Bulk) | 24 | Apoptosis (% Annexin V+) | 2.13 | [4][6] |
| MRx102 | Primary AML Cells (Bulk) | 24 | Apoptosis (% Annexin V+) | 40.6 | [4][6] |
| Triptolide | CD34+CD38- AML Stem/Progenitor Cells | 24 | Apoptosis (% Annexin V+) | 2.14 | [4] |
| MRx102 | CD34+CD38- AML Stem/Progenitor Cells | 24 | Apoptosis (% Annexin V+) | 40.8 | [4] |
Table 3: Dose-Dependent Apoptosis in AML Cell Lines Treated with Triptolide
| Cell Line | Triptolide Concentration (nM) | Apoptosis Rate (%) | Reference |
| MV-4-11 | 5 | 4.44 | [3][7] |
| MV-4-11 | 10 | 7.56 | [3][7] |
| MV-4-11 | 20 | 54.70 | [3][7] |
| MV-4-11 | 50 | 98.07 | [3][7] |
| THP-1 | 5 | 2.37 | [3][7] |
| THP-1 | 10 | 7.52 | [3][7] |
| THP-1 | 20 | 43.02 | [3][7] |
| THP-1 | 50 | 79.38 | [3][7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-leukemic effects by modulating several critical signaling pathways.
Mitochondrial Apoptosis Pathway
Triptolide induces caspase-dependent apoptosis mediated through the mitochondrial pathway.[1][2] This involves the downregulation of anti-apoptotic proteins such as XIAP and Mcl-1, leading to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-9.[1][2]
Caption: this compound-induced mitochondrial apoptosis pathway in AML.
p53-Dependent Pathway
Triptolide can sensitize AML cells to TRAIL-induced apoptosis by increasing the expression of Death Receptor 5 (DR5) in a p53-dependent manner.[8][9]
Caption: p53-dependent sensitization to TRAIL by this compound.
MYC-ATF4 Axis and Transcriptional Inhibition
Triptolide has been shown to interfere with the MYC-ATF4 axis, a p53-independent pathway, contributing to its anti-leukemic effects.[5][10] It also acts as a general transcriptional inhibitor by covalently binding to the XPB subunit of the TFIIH transcription complex, leading to the degradation of RNA polymerase II (RNAPII).[7][11]
Caption: this compound's dual effect on MYC-ATF4 and transcription.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the effects of this compound on AML cells.
Cell Viability Assay (Alamar Blue)
This protocol is adapted from studies assessing the cytotoxicity of Triptolide and its derivatives in AML cell lines.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader (Ex/Em: 560/590 nm or absorbance at 570 and 600 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the Alamar Blue cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methods used to quantify apoptosis in AML cells treated with Triptolide.[3][6][7]
Objective: To measure the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cells (cell lines or primary patient samples)
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture AML cells with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Western Blotting
This protocol is for assessing changes in protein expression levels in key signaling pathways affected by this compound.[1][8][10]
Objective: To detect the expression levels of proteins such as XIAP, Mcl-1, p53, DR5, MYC, and ATF4.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of AML.[3][12]
Objective: To assess the effect of this compound on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
AML cell line (e.g., MV-4-11, THP-1)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5, 15, and 25 µg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 24 consecutive days).[12]
-
Measure tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[3]
Conclusion
This compound demonstrates significant preclinical anti-leukemic activity in AML models through multiple mechanisms, including the induction of apoptosis via the mitochondrial pathway and the inhibition of key oncogenic signaling pathways and global transcription. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in the context of AML drug development. Careful consideration of dosing and potential toxicity is warranted in future studies, building upon the promising in vitro and in vivo data presented.
References
- 1. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 4. Preclinical antileukemic activity, toxicology, toxicokinetics and formulation development of triptolide derivative MRx102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic synergy of Triptolide and MDM2 inhibitor against acute myeloid leukemia through modulation of p53-dependent and -independent pathways | springermedizin.de [springermedizin.de]
- 6. Preclinical antileukemic activity, toxicology, toxicokinetics and formulation development of triptolide derivative MRx102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Omtriptolide in Animal Models of Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide, also known as (5R)-5-hydroxytriptolide or LLDT-8, is a derivative of triptolide (B1683669), a potent immunosuppressive and anti-inflammatory compound isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F.[1][2][3] While triptolide has demonstrated significant therapeutic potential in a range of autoimmune and inflammatory conditions, its clinical application has been hampered by multi-organ toxicity.[1] this compound was developed as a novel analog with the aim of retaining the potent immunosuppressive effects of the parent compound while significantly reducing its toxicity.[1][3] In vivo studies have shown that this compound has approximately 10-fold lower acute toxicity than triptolide, making it a promising candidate for further development as a therapeutic agent for autoimmune disorders.[3]
These application notes provide an overview of the mechanisms of action of this compound and its parent compound, triptolide, and detail protocols for evaluating its efficacy in established animal models of immunosuppression.
Mechanism of Action: Targeting Key Inflammatory Pathways
Triptolide and its derivatives exert their immunosuppressive effects by modulating multiple intracellular signaling pathways critical for immune cell activation, proliferation, and inflammatory responses.[4][5] The primary mechanisms involve the inhibition of the NF-κB and IL-2 signaling pathways.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory gene expression.[6] In inflammatory conditions, stimuli like TNF-α lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7] Triptolide has been shown to effectively inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[7][8] This inhibition leads to a broad suppression of downstream inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][3][9]
Interference with IL-2/IL-2R Signaling
Interleukin-2 (IL-2) is a crucial cytokine for T-cell proliferation and differentiation. The binding of IL-2 to its receptor (IL-2R) activates downstream signaling cascades, including the JAK-STAT and PI3K-Akt pathways, promoting an adaptive immune response.[10] Triptolide has been found to directly interfere with this process.[10] Molecular studies, including surface plasmon resonance (SPR) and bio-layer interferometry (BLI) assays, have demonstrated that triptolide can directly bind to both IL-2 and the IL-2Rα subunit (CD25).[10] This binding disrupts the formation of the high-affinity IL-2/IL-2R complex, desensitizing immune cells to IL-2 and leading to an immunosuppressive effect.[10]
References
- 1. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review [ajp.mums.ac.ir]
- 3. montclair.edu [montclair.edu]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Omtriptolide in Kidney Transplant Rejection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Omtriptolide, a water-soluble derivative of Triptolide (B1683669), is a potent immunosuppressive agent with significant potential for the prevention of kidney transplant rejection. Triptolide, extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F., has demonstrated a broad spectrum of anti-inflammatory and immunosuppressive activities.[1][2][3] These effects are largely attributed to its ability to modulate T-cell and dendritic cell functions, key players in the allograft rejection cascade.[2][3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data based on studies of Triptolide and its derivatives in transplant rejection models, which can serve as a guide for investigating this compound.
Mechanism of Action:
Triptolide exerts its immunosuppressive effects through multiple mechanisms:
-
Inhibition of T-cell Activation and Proliferation: Triptolide inhibits the production of crucial T-cell cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are essential for the proliferation and effector function of alloreactive T-cells.[4][5] This leads to a reduction in the expansion of T-cell populations that mediate graft rejection.[6]
-
Impairment of Dendritic Cell (DC) Function: Dendritic cells are potent antigen-presenting cells (APCs) that initiate the anti-graft immune response. Triptolide has been shown to inhibit the differentiation, maturation, and migration of DCs.[2][3][5][6] It down-regulates the expression of co-stimulatory molecules (CD40, CD80, CD86) and HLA-DR on DCs, thereby reducing their capacity to stimulate T-cells.[5][6] Furthermore, it impairs DC migration to lymph nodes by inhibiting the expression of chemokine receptors like CCR7.[2]
-
Modulation of Signaling Pathways: A key molecular mechanism of Triptolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor for the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, Triptolide effectively dampens the inflammatory response. It has also been shown to inhibit STAT3 phosphorylation in dendritic cells.[1]
-
Promotion of Regulatory T-cells (Tregs): Triptolide may promote the proliferation of regulatory T-cells, which play a crucial role in maintaining immune tolerance and suppressing rejection.[4] This effect may be mediated by the upregulation of Transforming Growth Factor-beta 1 (TGF-β1).[4]
-
Inhibition of Antibody Production: Triptolide can suppress the production of donor-specific antibodies (DSAs), which are major mediators of antibody-mediated rejection.[7][8] It achieves this by inhibiting the differentiation of B-cells into plasma cells and reducing the secretion of immunoglobulins.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Triptolide and its derivatives in transplantation models.
Table 1: Effect of Triptolide on Allograft Survival
| Animal Model | Allograft Type | Treatment Group | Dose | Mean Survival Time (Days) | Reference |
| Mouse | Cardiac | Untreated Control | - | 7.33 ± 0.47 | [4] |
| Mouse | Cardiac | Triptolide | 1 mg/kg/day | 13.67 ± 0.17 | [4] |
| Mouse | Skin | Untreated Control | - | Not specified | [7] |
| Mouse | Skin | Triptolide | Not specified | Significantly prolonged | [7] |
Table 2: Effect of Triptolide on Cytokine Secretion
| Cytokine | Model System | Treatment | Effect | Reference |
| IL-2 | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Significantly reduced | [4] |
| IFN-γ | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Significantly reduced | [4] |
| TGF-β1 | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Significantly increased | [4] |
| IL-10 | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Increased | [4] |
| IL-12 | Human Monocyte-derived DCs | Triptolide (2.5-10 nM) | Inhibited production | [2] |
Table 3: Effect of Triptolide on Immune Cell Populations and Markers
| Cell Type / Marker | Model System | Treatment | Effect | Reference |
| CD4+ T-cells | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Reduced infiltration | [4] |
| CD8+ T-cells | Mouse Cardiac Allograft | Triptolide (1 mg/kg/day) | Reduced infiltration | [4] |
| Dendritic Cells (CD1a, CD40, CD80, CD86, HLA-DR) | Human Monocyte-derived | Triptolide (20 ng/ml) | Down-regulation of expression | [5][6] |
| B-cells, Plasma cells, Memory B-cells | Mouse Skin Allograft Recipients | Triptolide | Reduced numbers in spleen | [7] |
| Donor-Specific Antibodies (IgG, IgM) | Mouse Skin Allograft Recipients | Triptolide | Significantly suppressed development | [7] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Murine Kidney Transplant Rejection Model
Objective: To assess the efficacy of this compound in prolonging kidney allograft survival and to analyze its effects on systemic and intragraft immune responses.
Materials:
-
Animals: Male BALB/c (H-2d) and C57BL/6 (H-2b) mice, 8-10 weeks old.
-
This compound: To be dissolved in a suitable vehicle (e.g., sterile saline).
-
Surgical Instruments: Microsurgical instruments for kidney transplantation.
-
Reagents for Analysis: Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD19, anti-CD138), ELISA kits for cytokines (e.g., IL-2, IFN-γ, TGF-β), reagents for histology (formalin, paraffin, H&E stain, PAS stain).
Methodology:
-
Kidney Transplantation:
-
Perform heterotopic kidney transplantation from BALB/c donors to C57BL/6 recipients.
-
The native kidneys of the recipient are typically removed (nephrectomy) at the time of transplantation or shortly after to ensure renal function is dependent on the allograft.
-
-
Treatment Groups:
-
Group 1 (Control): Vehicle administration daily.
-
Group 2 (this compound Low Dose): this compound administered daily at a low dose (e.g., 0.5 mg/kg/day, intraperitoneally).
-
Group 3 (this compound High Dose): this compound administered daily at a high dose (e.g., 1.0 mg/kg/day, intraperitoneally).
-
Group 4 (Positive Control): A standard immunosuppressant like Tacrolimus (e.g., 1 mg/kg/day, intraperitoneally).
-
-
Monitoring and Endpoint:
-
Monitor the general health and survival of the animals daily.
-
The primary endpoint is graft survival, defined as the cessation of graft function (e.g., determined by palpation or until the animal shows signs of terminal uremia).
-
-
Sample Collection and Analysis (at predetermined time points or at rejection):
-
Blood: Collect peripheral blood for flow cytometric analysis of T-cell and B-cell populations and for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess graft function.
-
Spleen and Lymph Nodes: Harvest for single-cell suspension and flow cytometric analysis of immune cell subsets.
-
Kidney Allograft: Harvest a portion for histological analysis (H&E and PAS staining to assess rejection severity) and another portion for molecular analysis (e.g., qPCR for cytokine gene expression) or for isolating infiltrating immune cells.
-
-
Data Analysis:
-
Compare graft survival between groups using Kaplan-Meier survival curves and log-rank tests.
-
Analyze quantitative data (e.g., cell counts, cytokine levels, creatinine levels) using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: In Vitro Assessment of this compound's Effect on Dendritic Cell Maturation and Function
Objective: To determine the in vitro effects of this compound on the maturation, cytokine production, and T-cell stimulatory capacity of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Animals: C57BL/6 mice, 6-8 weeks old.
-
This compound: To be dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium.
-
Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, GM-CSF, IL-4.
-
Maturation Stimulus: Lipopolysaccharide (LPS).
-
Reagents for Analysis: Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86), ELISA kits for cytokines (e.g., IL-12, IL-10).
-
Mixed Lymphocyte Reaction (MLR): Splenocytes from allogeneic mice (e.g., BALB/c).
Methodology:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL).
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
This compound Treatment and Maturation:
-
Plate the immature BMDCs in fresh culture plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 2 hours.
-
Stimulate the BMDCs with LPS (100 ng/mL) for 24 hours to induce maturation.
-
-
Analysis of DC Maturation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86 to assess the expression of maturation markers.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of IL-12 and IL-10 using ELISA.
-
-
Mixed Lymphocyte Reaction (MLR):
-
After LPS stimulation in the presence or absence of this compound, wash the BMDCs and co-culture them with allogeneic T-cells (isolated from the spleens of BALB/c mice) at different DC:T-cell ratios (e.g., 1:5, 1:10, 1:20).
-
After 3-5 days of co-culture, assess T-cell proliferation using a standard assay (e.g., CFSE dilution by flow cytometry or [3H]-thymidine incorporation).
-
-
Data Analysis:
-
Compare the expression levels of maturation markers and cytokine concentrations between different treatment groups.
-
Analyze the T-cell proliferation data to determine the effect of this compound on the allostimulatory capacity of DCs.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: T-Cell activation and NF-κB inhibition by this compound.
Caption: Dendritic cell maturation pathway and its inhibition.
References
- 1. Immunosuppressant triptolide inhibits dendritic cell-mediated chemoattraction of neutrophils and T cells through inhibiting Stat3 phosphorylation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide, a constituent of immunosuppressive Chinese herbal medicine, is a potent suppressor of dendritic-cell maturation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide, a constituent of immunosuppressive Chinese herbal medicine, is a potent suppressor of dendritic-cell maturation and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits CD4+ memory T cell-mediated acute rejection and prolongs cardiac allograft survival in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 6. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits donor-specific antibody production and attenuates mixed antibody-mediated renal allograft injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide Attenuates Transplant Vasculopathy Through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide in Alzheimer's Disease Research: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Triptolide (B1683669), a close structural analog of Omtriptolide, in Alzheimer's disease (AD) research models.
Disclaimer: The following data and protocols are based on research conducted with Triptolide. This compound (PG490-88) is a water-soluble derivative and pro-agent of Triptolide.[1][2] While their mechanisms of action are expected to be similar, direct extrapolation of quantitative data and optimal experimental conditions should be approached with caution.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles.[2] Neuroinflammation, oxidative stress, and neuronal apoptosis are also key pathological features.[2][3] Triptolide, a diterpenoid epoxide isolated from the thunder god vine (Tripterygium wilfordii), has demonstrated significant neuroprotective effects in preclinical AD models.[4] It has been shown to mitigate Aβ pathology, reduce neuroinflammation, and improve cognitive function, making its derivative, this compound, a promising candidate for further investigation.[2][5] This document provides a detailed overview of the application of Triptolide in AD research, including quantitative data, experimental protocols, and key signaling pathways.
Data Presentation: Efficacy of Triptolide in AD Models
The following tables summarize the quantitative effects of Triptolide in various in vitro and in vivo models of Alzheimer's disease.
Table 1: Effects of Triptolide on Amyloid-β Pathology in 5XFAD Mice [2]
| Parameter | Treatment Group | Cortex | Hippocampus |
| Soluble Aβ42 | Triptolide-treated | ~20% reduction | ~30% reduction |
| Insoluble Aβ42 | Triptolide-treated | ~20% reduction | ~30% reduction |
| Soluble Aβ40 | Triptolide-treated | Not specified | Significant reduction |
| Insoluble Aβ40 | Triptolide-treated | Not specified | Significant reduction |
| BACE1 Protein Levels | Triptolide-treated | Dramatically downregulated | Dramatically downregulated |
Table 2: Effects of Triptolide on Neuroinflammation in LPS-induced HMC3 Microglia [1]
| Inflammatory Cytokine | Treatment Group | Fold Change vs. LPS-induced |
| IL-1β | Triptolide (20 nM) | Significant decrease |
| IL-6 | Triptolide (20 nM) | Significant decrease |
| IL-18 | Triptolide (20 nM) | Significant decrease |
| TNF-α | Triptolide (20 nM) | Significant decrease |
Table 3: Effects of Triptolide on Cell Viability and Apoptosis in Aβ-treated PC12 Cells [6][7]
| Parameter | Treatment Group | Outcome |
| Cell Viability | Triptolide + Aβ₁₋₄₂ | Cytoprotective effect against Aβ-induced injury |
| Apoptosis | Triptolide + Aβ₁₋₄₂ | Reduced apoptosis and enhanced cell survival |
Key Signaling Pathways Modulated by Triptolide
Triptolide exerts its neuroprotective effects through the modulation of multiple signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Triptolide inhibits the NF-κB signaling pathway by downregulating lncRNA NEAT1.
Caption: Triptolide promotes neuroprotection by activating the Akt/mTOR/p70S6K autophagy pathway.
Caption: A generalized workflow for evaluating Triptolide in a transgenic mouse model of AD.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on Triptolide's effects in AD models.
Protocol 1: In Vitro Neuroinflammation Model using HMC3 Cells[1]
Objective: To assess the anti-inflammatory effects of Triptolide on lipopolysaccharide (LPS)-induced inflammation in human microglial cells.
Materials:
-
Human microglial clone 3 (HMC3) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Triptolide
-
Cell Counting Kit-8 (CCK-8)
-
ELISA kits for IL-1β, IL-6, IL-18, and TNF-α
Procedure:
-
Cell Culture: Culture HMC3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Triptolide Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of Triptolide (e.g., 5, 10, 20, 50, 100 nM) for a predetermined time to establish a safe dose. A safe dose of 20 nM has been previously determined.[1]
-
LPS Induction: Induce inflammation by treating the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS and a group with Triptolide pre-treatment followed by LPS induction should be included.
-
Cell Viability Assay: Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-1β, IL-6, IL-18, and TNF-α using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with a post-hoc test).[1]
Protocol 2: In Vivo Efficacy Study in 5XFAD Mice[2]
Objective: To evaluate the therapeutic effects of Triptolide on cognitive function and Aβ pathology in a transgenic mouse model of AD.
Materials:
-
5XFAD transgenic mice (5 months old)
-
Wild-type littermates as controls
-
Triptolide
-
Saline solution
-
Morris Water Maze apparatus
-
ELISA kits for human soluble Aβ40 and Aβ42
-
Antibodies for Western blotting and immunohistochemistry (e.g., anti-BACE1, anti-Aβ)
Procedure:
-
Animal Groups and Treatment: Divide the 5-month-old 5XFAD mice into a treatment group and a vehicle control group (saline). Include a group of wild-type mice. Administer Triptolide (e.g., intraperitoneally) to the treatment group for 8 weeks.[2]
-
Morris Water Maze Test:
-
Habituation: On day one, allow the mice to habituate to the visible platform.
-
Hidden Platform Training: For 4-5 consecutive days, conduct three trials per day where the mice have to find a hidden platform. Record the latency to find the platform.
-
Probe Trial: On the final day, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Preparation: After the behavioral tests, euthanize the mice and collect the brain. Dissect the cortex and hippocampus.
-
Aβ Quantification (ELISA): Homogenize the brain tissue to extract soluble and insoluble Aβ fractions. Quantify the levels of Aβ40 and Aβ42 using specific ELISA kits.
-
Western Blot Analysis: Prepare protein lysates from the brain tissue to analyze the expression levels of key proteins like BACE1.
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical staining to visualize Aβ plaque deposition.
-
Data Analysis: Use statistical tests such as one-way ANOVA with Tukey's post hoc test for comparisons between groups.[2]
Protocol 3: Western Blot Analysis for BACE1 Expression[2]
Objective: To determine the effect of Triptolide on the protein expression of BACE1 in brain tissue.
Materials:
-
Brain tissue homogenates (cortex or hippocampus)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-BACE1
-
Primary antibody: anti-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-BACE1 antibody overnight at 4°C. Subsequently, incubate with the anti-actin primary antibody.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the BACE1 signal to the actin signal.
Conclusion
The available preclinical data for Triptolide strongly suggest its potential as a multi-target therapeutic agent for Alzheimer's disease. Its ability to concurrently address amyloid pathology, neuroinflammation, and neuronal survival pathways is particularly compelling. As a water-soluble derivative, this compound may offer improved pharmacokinetic properties, making it an attractive candidate for further translational research. The protocols and data presented here provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound and related compounds in the context of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic potential of triptolide and celastrol in neurological diseases [frontiersin.org]
- 4. Triptolide injection reduces Alzheimer's disease-like pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide treatment reduces Alzheimer’s disease (AD)-like pathology through inhibition of BACE1 in a transgenic mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide in Psoriasis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of inflammatory cells. Triptolide (B1683669), a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F., has demonstrated potent immunosuppressive and anti-inflammatory activities.[1][2] However, its clinical application is limited by its toxicity. Omtriptolide, a derivative of triptolide, is being investigated as a potentially safer alternative for treating inflammatory diseases like psoriasis. This document provides detailed application notes and protocols for studying the effects of this compound and related compounds in a preclinical psoriasis animal model.
The most commonly used and well-characterized animal model for psoriasis research is the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice.[1][3][4][5][6] This model mimics many features of human plaque psoriasis, including epidermal thickening, scaling, erythema, and the characteristic infiltration of immune cells.[3][4][5] A key pathological feature of this model, similar to human psoriasis, is the activation of the IL-23/IL-17 inflammatory axis.[3][4][5]
Data Presentation: Efficacy of Triptolide and its Derivatives in Imiquimod-Induced Psoriasis Mouse Model
The following tables summarize the quantitative data from studies evaluating the therapeutic effects of triptolide and its derivatives in the IMQ-induced psoriasis mouse model.
Table 1: Effect on Psoriasis Area and Severity Index (PASI) Scores
| Compound | Dosage | Administration Route | Duration of Treatment | Mean PASI Score (Treated) | Mean PASI Score (IMQ Control) | Percentage Reduction | Reference |
| Triptolide | 10 mg/kg | Not Specified | 8 days | Lower than IMQ group | Severe psoriasis-like lesions | Dose-dependent reduction | [7] |
| Triptolide | 40 mg/kg | Not Specified | 8 days | Further reduced from 10mg/kg | Severe psoriasis-like lesions | Dose-dependent reduction | [7] |
| LLDT-8 | Not Specified | Not Specified | Not Specified | Significantly reduced | Not Specified | Significant attenuation | [8] |
Note: PASI scores are adapted from clinical assessments for mouse models and typically score erythema, scaling, and thickness on a 0-4 scale.[1]
Table 2: Effect on Epidermal Thickness
| Compound | Dosage | Administration Route | Duration of Treatment | Mean Epidermal Thickness (Treated) | Mean Epidermal Thickness (IMQ Control) | Percentage Reduction | Reference |
| Triptolide | Not Specified | Not Specified | Not Specified | Reduced | Increased | Significant reduction | [1] |
| LLDT-8 | Not Specified | Not Specified | Not Specified | Significantly reduced | Not Specified | Significant attenuation | [8] |
Table 3: Effect on Inflammatory Cytokine Levels
| Compound | Cytokine | Sample Type | Method | Result | Reference |
| Triptolide | IL-17A, IL-22, IL-23, IL-6, TNF-α | Serum | Not Specified | Reduced levels | [1][9] |
| Triptolide | IL-17, IFN-γ | Serum | ELISA | Dose-dependent reduction | [7] |
| Triptolide | IL-6, TNF-α, IL-17F, IL-17A | Skin | RT-qPCR | Dose-dependent reduction | [7] |
| LLDT-8 | IL-36α | Skin | Not Specified | Down-regulated expression | [8] |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model
This protocol describes the induction of psoriasis-like skin lesions in mice using imiquimod cream.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Electric shaver or depilatory cream
-
Calipers
-
Sterile swabs
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Anesthetize the mice and shave the dorsal skin carefully.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.[10]
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Score the severity of the skin lesions daily using a modified Psoriasis Area and Severity Index (PASI) for mice. Score erythema, scaling, and induration independently on a scale from 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score represents the overall severity.[1]
-
Measure the thickness of the dorsal skin daily using calipers.
Administration of Triptolide/Omtriptolide
Materials:
-
Triptolide or this compound
-
Vehicle (e.g., DMSO, PBS)
-
Oral gavage needles or injection syringes
Procedure:
-
Prepare the appropriate concentrations of Triptolide or this compound in the chosen vehicle.
-
Administer the compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosages. Treatment can be initiated concurrently with or after the induction of psoriasis.
-
A vehicle control group should be included, receiving only the vehicle.
Sample Collection and Analysis
1. Skin Biopsy and Histology:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Analyze the stained sections for epidermal thickness, parakeratosis, and inflammatory cell infiltration.
2. Cytokine Analysis (ELISA & qPCR):
-
Collect blood via cardiac puncture to obtain serum for cytokine analysis using ELISA kits for IL-17, IL-23, TNF-α, etc.
-
Isolate RNA from skin biopsies for quantitative real-time PCR (qPCR) analysis of cytokine mRNA expression levels.
3. Spleen Analysis:
-
At necropsy, carefully excise the spleen and weigh it. Splenomegaly is an indicator of systemic inflammation.[1]
-
Isolate splenocytes for flow cytometry analysis to determine the percentage of different immune cell populations, such as Th17 cells.[1][7]
Visualizations: Signaling Pathways and Experimental Workflow
This compound's Potential Mechanism of Action in Psoriasis
Caption: this compound inhibits key inflammatory pathways in psoriasis.
Experimental Workflow for Evaluating this compound in a Psoriasis Animal Model
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Conclusion
The IMQ-induced psoriasis model is a robust and reproducible method for evaluating the efficacy of novel therapeutic agents like this compound. Triptolide and its derivatives have shown significant promise in ameliorating psoriasis-like symptoms in these preclinical models.[1][7][8] The mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory signaling pathways such as Wnt5a/β-catenin, STAT3, and IL-36α.[1][7][8]
Further research should focus on the long-term efficacy and safety profile of this compound. The detailed protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound for the treatment of psoriasis. These studies will be crucial in determining its viability as a clinical candidate.
References
- 1. Triptolide alleviates psoriasis through inhibiting the Wnt5a/β-Catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide in the treatment of psoriasis and other immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbiosciences.com [mdbiosciences.com]
- 4. criver.com [criver.com]
- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide analog LLDT-8 ameliorates psoriasis-like dermatitis in BALB/c mice via suppressing the IL-36α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide alleviates psoriasis through inhibiting the Wnt5a/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
Application Notes for Omtriptolide in Cancer Xenograft Models
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triptolide and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. genesandcancer.com [genesandcancer.com]
- 7. Antitumor mechanisms and future clinical applications of the natural product triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Omtriptolide Formulations for In Vivo Efficacy and Safety Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Omtriptolide for in vivo studies. This compound, a semi-synthetic derivative of the natural product Triptolide (B1683669), exhibits potent anti-inflammatory, immunosuppressive, and anti-tumor activities. However, its poor water solubility and potential for toxicity necessitate the use of advanced drug delivery systems to enhance its therapeutic index for preclinical research. This document outlines methodologies for the preparation and characterization of various nanoformulations, along with protocols for their in vivo evaluation. While the primary focus is on this compound, methodologies developed for its parent compound, Triptolide, are highly relevant and have been adapted herein.
Data Presentation: Comparative Analysis of Nanoformulations
The choice of a suitable drug delivery system is critical for the successful in vivo application of this compound. The following tables summarize the key physicochemical and pharmacokinetic parameters of different nanoformulations developed for Triptolide, which can be extrapolated for the formulation of this compound.
Table 1: Physicochemical Characteristics of Triptolide Nanoformulations
| Formulation Type | Core Components | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Tristearin glyceride, Soybean lecithin, PEG400MS | 123 ± 0.9 | 0.19 | -45 | Not Reported | Not Reported | [1] |
| SLNs (Microemulsion) | Lipid, Surfactant, Co-surfactant | 179.8 ± 5.7 | Not Reported | Not Reported | 56.5 ± 0.18 | 1.02 ± 0.003 | [2][3] |
| Liposomes (Thin-film hydration) | Soy lecithin, Cholesterol | ~130.33 ± 1.89 | < 0.2 | -23.20 ± 0.90 | 85.33 ± 0.41 | 9.96 ± 0.21 | [4] |
| Mitochondria-Targeting Liposomes | Soy lecithin, Cholesterol, DSPE-TK-PEG2000-TPP, FA-PEG3400-DSPE | 99.28 ± 5.7 | 0.20 ± 0.02 | 1.2 ± 0.08 | 74.37 ± 1.07 | Not Reported | [5] |
| Polymeric Micelles (Solvent evaporation) | PLLA-PEG-COOH | 75.32 ± 0.20 | Not Reported | Not Reported | 65.44 (TP) | Not Reported | [6] |
| pH-Responsive Polymeric Micelles | mPEG2000-PBAE | 97.29 ± 1.63 | 0.237 ± 0.003 | 9.57 ± 0.80 | 88.67 ± 3.06 | 6.19 ± 0.21 | [7][8] |
| Self-Micelle Solid Dispersion | Sodium Glycyrrhizinate (Na2GA) | 176.3 | 0.254 | -10.7 | Not Applicable | Not Reported | [9] |
Table 2: In Vivo Administration and Efficacy of Triptolide Formulations
| Formulation | Animal Model | Disease Model | Route of Administration | Dosage | Key Findings | Reference |
| Triptolide Injection | C57BL/6J Mice | Alzheimer's Disease-like pathology | Intraperitoneal | Not Specified | Improved spatial learning and memory, reduced Aβ deposition. | [10] |
| Triptolide-Loaded Nanomatrix | Sprague-Dawley Rats | Collagen-Induced Arthritis | Oral gavage | 1 mg/kg | Enhanced anti-inflammatory efficacy with no observed toxicity. | [11] |
| Transferrin-Modified Liposomes | Nude Mice | Hepatocellular Carcinoma | Intravenous | Not Specified | Significant accumulation at tumor sites and enhanced tumor growth inhibition. | [4] |
| Polymeric Micelles | Not Specified | Breast Cancer | Not Specified | Not Specified | pH-responsive release, effective killing of breast cancer cells. | [7][8] |
| Triptolide (Free Drug) | C57BL/6 Mice | Collagen-Induced Arthritis | Gavage | 50, 150, 450 µg/kg/d | Dose-dependent attenuation of arthritis scores. | [12] |
| Triptolide (Free Drug) | Mice | Psoriasis | Intragastric | 10 and 40 mg/kg | Ameliorated skin lesions by inhibiting pro-inflammatory cytokines. | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, characterization, and in vivo evaluation of this compound nanoformulations. These are generalized protocols based on established methods for Triptolide and should be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique[2][3]
1. Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, tristearin)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Purified water
2. Equipment:
-
Magnetic stirrer with heating
-
Water bath
-
Homogenizer (optional)
-
Ultrasonic processor
3. Procedure:
-
Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the aqueous phase to the oil phase dropwise under continuous stirring to form a clear and transparent oil-in-water (o/w) microemulsion.
-
Formation of SLNs: Rapidly disperse the hot microemulsion into cold water (2-4°C) under high-speed stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10 to 1:20).
-
Solidification and Purification: The rapid cooling of the microemulsion leads to the precipitation of the lipid, forming SLNs. The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactants and unencapsulated drug.
-
Storage: Store the final SLN dispersion at 4°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method[4][5]
1. Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Phosphate-buffered saline pH 7.4)
2. Equipment:
-
Rotary evaporator
-
Sonicator (bath or probe type)
-
Extruder with polycarbonate membranes
3. Procedure:
-
Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and a controlled temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.
-
Storage: Store the liposomal formulation at 4°C.
Protocol 3: Characterization of this compound Nanoformulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoformulation with an appropriate medium (e.g., purified water) and measure the particle size, PDI, and zeta potential at a fixed temperature (e.g., 25°C).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or dialysis followed by quantification of the drug using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated this compound from the nanoformulation by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant or dialysate (W_free).
-
Disrupt the nanoformulation (e.g., using a suitable solvent) to release the encapsulated drug and quantify the total amount of drug (W_total).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_nanoparticles] x 100 (where W_nanoparticles is the total weight of the nanoparticles).
-
-
3. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Place a drop of the diluted nanoformulation on a carbon-coated copper grid, allow it to dry, and visualize under the microscope. Negative staining (e.g., with phosphotungstic acid) may be required for better contrast.
Protocol 4: In Vivo Efficacy Study in an Animal Model
1. Animal Model:
-
Select an appropriate animal model that recapitulates the human disease of interest (e.g., collagen-induced arthritis in mice for rheumatoid arthritis, tumor xenograft models for cancer).[12] The choice of animal strain, age, and sex should be justified.
2. Formulation Administration:
-
Route of Administration: Choose a clinically relevant route (e.g., oral, intravenous, intraperitoneal).[10][11]
-
Dosage and Dosing Schedule: Determine the appropriate dose of this compound based on previous studies with Triptolide or preliminary dose-ranging studies. The dosing frequency and duration will depend on the disease model and the pharmacokinetic profile of the formulation.
3. Experimental Groups:
-
Vehicle control (the formulation without the drug)
-
Free this compound
-
This compound-loaded nanoformulation
-
Positive control (a standard-of-care drug for the disease)
4. Efficacy Assessment:
-
Monitor relevant disease parameters throughout the study (e.g., tumor volume, paw swelling, behavioral tests).
-
At the end of the study, collect tissues for histological analysis, biomarker quantification (e.g., cytokine levels by ELISA), and gene expression analysis (e.g., by RT-qPCR).
5. Toxicity Assessment:
-
Monitor animal body weight, food and water intake, and general health status.
-
Collect blood for hematological and biochemical analysis to assess organ function (e.g., liver and kidney).
-
Perform histological examination of major organs to identify any signs of toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its formulation.
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Experimental workflow for this compound nanoformulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and optimization of triptolide-loaded solid lipid nanoparticles for oral delivery with reduced gastric irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Triptolide Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Engineering a pH‐responsive polymeric micelle co‐loaded with paclitaxel and triptolide for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide injection reduces Alzheimer's disease-like pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of triptolide in collagen-induced arthritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Omtriptolide Pharmacokinetics: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omtriptolide (also known as PG490-88) is a water-soluble succinate (B1194679) ester prodrug of triptolide (B1683669), a potent diterpenoid triepoxide with significant anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Developed to overcome the poor water solubility of its parent compound, triptolide, this compound has been evaluated in preclinical models and advanced to Phase I clinical trials for the treatment of solid tumors.[1][2] However, the clinical development was halted due to delayed and insufficient conversion to triptolide in humans.[3]
These application notes provide a comprehensive overview of the methodologies for characterizing the pharmacokinetics of this compound in preclinical models. While specific quantitative pharmacokinetic data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols and data presentation formats necessary for such a preclinical evaluation. The provided data tables contain hypothetical values to serve as a template for researchers.
Preclinical Pharmacokinetic Data Summary
The following tables present a hypothetical summary of this compound's pharmacokinetic parameters in common preclinical species. These values are for illustrative purposes and should be replaced with experimentally determined data. The hypothetical data reflects the characteristics of a prodrug with a delayed conversion to the active metabolite, triptolide.
Table 1: Hypothetical Single-Dose Intravenous (IV) Pharmacokinetics of this compound (PG490-88) in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Mouse | 1 | 1500 | 0.08 | 1800 | 1.5 | 556 | 0.8 |
| Rat | 1 | 1200 | 0.1 | 2000 | 2.0 | 500 | 1.0 |
| Dog | 0.5 | 800 | 0.25 | 2400 | 3.5 | 208 | 0.7 |
| Monkey | 0.5 | 950 | 0.2 | 2800 | 4.0 | 178 | 0.7 |
Table 2: Hypothetical Single-Dose Intravenous (IV) Pharmacokinetics of Triptolide (Metabolite) following this compound Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| Mouse | 1 | 50 | 0.5 | 150 | 2.0 |
| Rat | 1 | 40 | 1.0 | 200 | 2.5 |
| Dog | 0.5 | 30 | 2.0 | 300 | 4.0 |
| Monkey | 0.5 | 25 | 2.5 | 350 | 5.0 |
Experimental Protocols
Animal Models
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old), CD-1 mice (6-8 weeks old), Beagle dogs (1-2 years old), and Cynomolgus monkeys (3-5 years old).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.
Drug Formulation and Administration
-
Formulation: this compound (PG490-88) is a water-soluble compound and can be dissolved in sterile 0.9% saline for injection.[1]
-
Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein (mice and rats) or a cephalic vein (dogs and monkeys).
-
Oral (PO): Administered via gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.2 mL for rodents, 1 mL for larger animals) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of this compound and its active metabolite, triptolide, in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile (B52724) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: Key parameters to be determined include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Experimental workflow for preclinical pharmacokinetic studies of this compound.
Caption: Hypothetical metabolic pathway of this compound in preclinical models.
Discussion
The preclinical pharmacokinetic profile of this compound is critical for understanding its disposition and for designing first-in-human clinical trials. As a prodrug, the rate and extent of conversion to the active moiety, triptolide, are key determinants of its efficacy and safety. The observation of delayed and insufficient conversion in humans underscores the importance of thorough preclinical characterization in multiple species to identify potential interspecies differences in metabolism.
The provided protocols and data templates offer a framework for conducting and presenting these crucial studies. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to ensure that all bioanalytical methods are rigorously validated. A comprehensive understanding of this compound's pharmacokinetics will be instrumental in any future development efforts for this class of compounds.
References
Troubleshooting & Optimization
Omtriptolide stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Omtriptolide in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: this compound (also known as PG490-88) is a water-soluble derivative of Triptolide (B1683669).[1][2] While they share a core structure, their stability and degradation profiles may differ. Much of the detailed stability and degradation data currently available in the scientific literature pertains to Triptolide. This guide leverages that information as a strong proxy for this compound, but it is crucial for researchers to perform their own stability assessments for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Q2: What are the known degradation products of this compound?
A2: Specific degradation products of this compound in cell culture media have not been extensively characterized in publicly available literature. However, studies on Triptolide have identified its major degradation products as triptriolide (B12953136) and triptonide.[3] It is plausible that this compound may undergo similar degradation pathways involving hydrolysis of its epoxide groups.
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, this compound powder should be stored at -20°C or -80°C. To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. It is advisable to prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -80°C to minimize freeze-thaw cycles.
Q4: How do I minimize the degradation of this compound in my cell culture experiments?
A4: To minimize degradation, it is best practice to add this compound to the cell culture medium immediately before treating the cells. Avoid pre-incubating this compound in the media for extended periods, especially at 37°C. If long-term experiments are necessary, consider replenishing the media with freshly prepared this compound at regular intervals.
Q5: Are there any visible signs of this compound degradation?
A5: this compound degradation in cell culture media is unlikely to produce obvious visual cues like color change or precipitation, especially at typical working concentrations. The primary indicator of degradation will be a loss of its biological activity, leading to inconsistent or weaker than expected experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effects across experiments. | This compound degradation in stock solutions or working solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions immediately before each experiment. |
| High variability in results within the same experiment. | Uneven degradation of this compound in the cell culture plate. | Ensure thorough but gentle mixing of the media after adding this compound. Minimize the time between preparing the working solution and adding it to the cells. |
| Loss of compound activity over the course of a long-term experiment (e.g., > 24 hours). | Significant degradation of this compound at 37°C in the cell culture medium. | Consider partial media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. |
| Discrepancies between your results and published data. | Differences in experimental protocols, including solution preparation and handling. | Carefully review your protocol against the published methods. Pay close attention to the details of this compound concentration, solvent, and incubation time. Consider performing a stability check of your this compound stock. |
Quantitative Data on Triptolide Stability (as a proxy for this compound)
The following table summarizes the stability of Triptolide under various conditions. This data can serve as a guide for designing experiments with this compound, with the caveat that this compound's stability may differ.
| Parameter | Condition | Observation on Triptolide Stability | Reference |
| pH | pH 4-10 (in 5% ethanol (B145695), light-protected, room temperature) | Fastest degradation at pH 10, slowest at pH 6. | [3] |
| Temperature | 60-90°C (in 5% ethanol, pH 6.9, light-protected) | Degradation follows first-order kinetics and increases with temperature. | [3] |
| Half-life (t1/2) | 25°C in 5% ethanol solution (pH 6.9) | 204 days | [3] |
| Solvent | Various organic solvents | Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol > Dimethylsulfoxide (DMSO). | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
- Sterile microcentrifuge tubes or a 96-well plate.
- Incubator set at 37°C with 5% CO2.
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
- Dilute the this compound stock solution in the pre-warmed cell culture medium to the final working concentration used in your experiments.
- Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
- Incubate the samples at 37°C in a CO2 incubator.
- At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.
- Once all time points are collected, analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.[4][5]
- Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the specific medium.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in biological samples, which can be adapted for cell culture media.
1. Sample Preparation:
- Thaw the collected cell culture media samples.
- Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio.
- Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column is commonly used for similar compounds.[4]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized.
3. Data Analysis:
- Generate a standard curve using known concentrations of this compound.
- Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound, similar to its parent compound Triptolide, is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2][6][7]
References
- 1. europeanreview.org [europeanreview.org]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Omtriptolide Dose-Response Curves In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing in vitro experiments with Omtriptolide (also known as PG490-88). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reproducible dose-response analyses.
Troubleshooting Guide
High variability and unexpected results are common challenges when working with potent compounds like this compound. This guide addresses specific issues in a question-and-answer format to help you navigate your experiments effectively.
| Issue | Question | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 Values | Why are my IC50 values for this compound inconsistent across experiments? | 1. Compound Instability: this compound, like its parent compound triptolide (B1683669), may be susceptible to degradation. 2. Cell Passage Number: Higher passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Inconsistent Seeding Density: Variations in the initial number of cells can significantly impact results. 4. Variable Incubation Times: Inconsistent exposure times to the compound will lead to variable outcomes. | 1. Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light. 2. Use cells within a consistent and low passage number range for all experiments. 3. Ensure precise and consistent cell seeding densities across all wells and experiments. 4. Standardize all incubation times for this compound treatment. |
| High Well-to-Well Variability | I'm observing high variability between replicate wells treated with the same concentration of this compound. What could be the cause? | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially for serial dilutions. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration. 3. Cell Clumping: Uneven distribution of cells in the wells. | 1. Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. 2. Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity. 3. Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
| Unexpected Cell Morphology | My cells show unusual morphology even at low this compound concentrations. Is this expected? | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Precipitation: this compound may precipitate out of solution at higher concentrations in the culture medium. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO). 2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible. |
| Low Potency (High IC50) | The observed IC50 value is much higher than expected from the literature. Why? | 1. Compound Degradation: The this compound stock may have degraded. 2. Resistant Cell Line: The specific cell line or sub-clone may be inherently resistant. 3. Suboptimal Assay Conditions: The chosen endpoint or incubation time may not be optimal for detecting the effect. | 1. Use a fresh aliquot of this compound and verify its purity if possible. 2. Confirm the identity of your cell line (e.g., by STR profiling). Compare your results with published data for the same cell line. 3. Perform a time-course experiment to determine the optimal treatment duration. Consider using a more sensitive assay for cell viability or apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a water-soluble prodrug of triptolide.[1] Triptolide exerts its effects primarily by inhibiting transcription. It covalently binds to the XPB subunit of the general transcription factor TFIIH, which is crucial for transcription initiation by RNA polymerase II.[2] This leads to a global suppression of gene transcription, ultimately inducing apoptosis in rapidly dividing cells.[2] Triptolide and its analogs are also known to inhibit key signaling pathways involved in cell survival and inflammation, such as the NF-κB, PI3K/Akt, and MAPK pathways.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To minimize degradation, aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium immediately before use.
Q3: What is a typical concentration range to use for generating a dose-response curve for this compound?
A3: The optimal concentration range will vary depending on the cell line's sensitivity. Based on data for the parent compound, triptolide, a starting range of 1 nM to 1 µM is often effective for many cancer cell lines.[4][5] It is advisable to perform a preliminary range-finding experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.1 nM to 10 µM) to determine the appropriate range for your specific cell line.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: Apoptosis can be confirmed using several standard assays. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both. Another method is to perform a Western blot to detect the cleavage of caspase-3 and PARP, which are key markers of apoptosis.
Q5: My dose-response curve is not sigmoidal. What could be the reason?
A5: A non-sigmoidal dose-response curve can result from several factors. At high concentrations, compound precipitation or off-target effects can lead to a plateau or even a decrease in the response. At very low concentrations, you might not observe any effect, resulting in a flat line at the beginning of the curve. It is also possible that the compound has a narrow therapeutic window. Ensure your concentration range is appropriate and that the compound is fully soluble at all tested concentrations.
Quantitative Data
The following table summarizes the cytotoxic activity of this compound (PG490-88) and its parent compound, triptolide, in various cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (PG490-88) | H23 | Non-Small Cell Lung Cancer | Cytotoxic | [7] |
| HT1080 | Fibrosarcoma | Cytotoxic | [7] | |
| COLO 205 | Colon Cancer | Cytotoxic | [7] | |
| Triptolide | P-388 | Murine Leukemia | 0.04 - 0.20 nM | [8] |
| HL-60 | Human Promyelocytic Leukemia | 0.04 - 0.20 nM | [8] | |
| A-549 | Human Lung Carcinoma | 0.04 - 0.20 nM | [8] | |
| MKN-28 | Human Gastric Adenocarcinoma | 0.04 - 0.20 nM | [8] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.04 - 0.20 nM | [8] |
Note: "Cytotoxic" indicates that the compound showed cell-killing activity, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for this compound from standard triptolide protocols and is designed to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound (PG490-88)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, adapted for this compound, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6]
Materials:
-
This compound (PG490-88)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for determining this compound IC50 using an MTT assay.
Caption: Simplified diagram of the NF-κB signaling pathway inhibited by this compound.
Caption: A decision tree for troubleshooting inconsistent this compound dose-response data.
References
- 1. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Technical Support Center: Mitigating Omtriptolide (Triptolide) Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers working with Omtriptolide, a potent diterpenoid triepoxide also widely known as Triptolide (B1683669) (TPL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on reducing cytotoxicity in normal, non-cancerous cells. Triptolide's therapeutic potential is often limited by its off-target toxicity; the following information offers strategies to enhance its therapeutic index.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is Triptolide so toxic to normal cells?
A1: Triptolide's potent anti-inflammatory, immunosuppressive, and anti-cancer effects stem from its ability to induce apoptosis (programmed cell death) and inhibit transcription by targeting general cellular machinery.[5][6] It can affect multiple signaling pathways, such as NF-κB, and inhibit heat shock proteins, which are crucial for the survival of both cancerous and normal cells.[7][8] Its poor water solubility also contributes to challenges in its administration and can lead to systemic toxicity.[1][4]
Q2: What are the primary strategies to reduce Triptolide's cytotoxicity in normal cells?
A2: The main approaches to mitigate Triptolide's off-target effects include:
-
Advanced Drug Delivery Systems: Encapsulating Triptolide in nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, can improve its solubility, control its release, and enable targeted delivery to tumor sites, thereby reducing exposure to healthy tissues.[1][3][9][10]
-
Combination Therapy: Using Triptolide in combination with other therapeutic agents can allow for lower, less toxic doses of Triptolide to be used while achieving a synergistic or enhanced therapeutic effect.[6][8]
-
Targeted Delivery: Modifying drug delivery systems with ligands that bind to receptors overexpressed on cancer cells can direct Triptolide specifically to the tumor, minimizing its impact on normal cells.[4][7][10]
Q3: Can you provide examples of targeted delivery systems for Triptolide?
A3: Yes, researchers have developed several targeted delivery systems. For instance, transferrin-modified liposomes have been used to target the transferrin receptor, which is often overexpressed in cancer cells.[11] Similarly, folic acid has been used to target the folate receptor on cancer cells.[12] Another approach involves using antibodies that recognize tumor-specific antigens to guide Triptolide-loaded nanoparticles to the cancer site.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines In Vitro
Problem: My in vitro experiments show significant cell death in my normal (non-cancerous) control cell lines, even at low concentrations of Triptolide.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of Free Triptolide | Prepare Triptolide-loaded nanoparticles (e.g., SLNs or liposomes) to improve its solubility and provide a more controlled release. | Reduced burst release of the drug, leading to lower peak concentrations and decreased acute toxicity to normal cells. |
| Non-specific Cellular Uptake | If your cancer cell line overexpresses a specific receptor (e.g., transferrin or folate receptor), use a targeted delivery system. | Increased preferential uptake of Triptolide by cancer cells, reducing the effective dose experienced by normal cells. |
| High Triptolide Concentration | Perform a dose-response study to determine the IC50 values for both your cancer and normal cell lines to identify a therapeutic window. | Identification of a concentration range where Triptolide is effective against cancer cells with minimal toxicity to normal cells. |
| Inherent Sensitivity of Normal Cell Line | Consider using a less sensitive normal cell line for your control experiments, if appropriate for your research question. | A clearer distinction between the cytotoxic effects on cancerous versus normal cells. |
Issue 2: In Vivo Studies Show Systemic Toxicity in Animal Models
Problem: My animal models are exhibiting signs of toxicity (e.g., weight loss, organ damage) after administration of Triptolide.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Systemic Distribution of Free Triptolide | Encapsulate Triptolide in a nanoparticle formulation to alter its pharmacokinetic profile and promote passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. | Increased accumulation of Triptolide in the tumor tissue and reduced accumulation in healthy organs, leading to lower systemic toxicity.[3] |
| High Dose of Triptolide | Explore combination therapy. For example, co-administer a lower dose of Triptolide with another chemotherapeutic agent that has a different mechanism of action. | A synergistic anti-tumor effect that allows for a reduction in the Triptolide dose and its associated toxicity.[6][13] |
| Route of Administration | For localized tumors, consider local administration (e.g., intratumoral injection) of Triptolide to minimize systemic exposure. | Higher drug concentration at the tumor site with reduced systemic side effects. |
| Off-target Effects | Investigate the co-administration of a cytoprotective agent that may selectively protect normal tissues from Triptolide-induced damage. | Reduced organ-specific toxicity, such as hepatotoxicity or nephrotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different Triptolide formulations aimed at reducing cytotoxicity.
Table 1: Characteristics of Triptolide-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 179.8 ± 5.7 | 56.5 ± 0.18 | 1.02 ± 0.003 | [9] |
| SLN Hydrogel | 123 ± 0.9 | - | - | [1] |
| Transferrin-Modified Liposomes | 130.33 ± 1.89 | 85.33 ± 0.41 | 9.96 ± 0.21 | [11] |
| Folic Acid-Targeted Nanoparticles | 122.60 ± 0.02 | 68.62 ± 0.03 | 7.78 ± 0.05 | [12] |
| Mitochondrial Targeting Liposomes | 99.28 ± 5.7 | 74.37 ± 1.07 | - | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of Triptolide Formulations
| Cell Line | Formulation | IC50 (nM) | Treatment Duration (h) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Free Triptolide | 90.6 | 48 | [11] |
| HepG2 (Hepatocellular Carcinoma) | Triptolide Liposomes | 56.1 | 48 | [11] |
| HepG2 (Hepatocellular Carcinoma) | Transferrin-Modified Triptolide Liposomes | 42.3 | 48 | [11] |
| HT-3 (Cervical Cancer) | Free Triptolide | 26.77 | 72 | [14] |
| U14 (Cervical Cancer) | Free Triptolide | 38.18 | 72 | [14] |
| Huh-7 (Hepatocellular Carcinoma) | Free Triptolide | ~48 (17.25 ng/ml) | - | [15] |
| Hep3B (Hepatocellular Carcinoma) | Free Triptolide | ~94 (33.97 ng/ml) | - | [15] |
Experimental Protocols
Protocol 1: Preparation of Triptolide-Loaded Solid Lipid Nanoparticles (TP-SLN) by Microemulsion Technique
This protocol is adapted from a study aimed at preparing TP-SLNs with reduced gastric irritation.[9]
Materials:
-
Triptolide (TP)
-
Lipid (e.g., glyceryl palmitostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
Procedure:
-
Preparation of the oil phase: Dissolve Triptolide and the lipid in ethanol (B145695) at 75°C.
-
Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in distilled water and heat to 75°C.
-
Formation of the microemulsion: Add the hot aqueous phase to the oil phase dropwise with continuous stirring to form a clear microemulsion.
-
Formation of nanoparticles: Disperse the hot microemulsion into cold water (2-3°C) under mechanical stirring. The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles.
-
Purification: The resulting TP-SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug and excess surfactants.
-
Characterization: Analyze the particle size, zeta potential, encapsulation efficiency, and drug loading of the prepared TP-SLNs.
Protocol 2: Preparation of Transferrin-Modified Triptolide Liposomes (TF-TP@LIP)
This protocol is based on a study that developed transferrin-modified liposomes for targeted delivery to hepatocellular carcinoma cells.[16]
Materials:
-
Triptolide (TP)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
DSPE-PEG2000
-
DSPE-PEG2000-Transferrin (DSPE-PEG-TF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thin-film hydration method: Dissolve TP, SPC, CHOL, DSPE-PEG2000, and DSPE-PEG-TF in a mixture of chloroform and methanol in a round-bottom flask.
-
Film formation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with PBS buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles.
-
Sonication: Sonicate the liposomal suspension using a probe sonicator to reduce the particle size and form small unilamellar vesicles.
-
Purification: Remove the unencapsulated Triptolide by dialysis against PBS.
-
Characterization: Determine the particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading of the prepared TF-TP@LIP.
Visualizations
References
- 1. Triptolide loaded solid lipid nanoparticle hydrogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Triptolide-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Triptolide Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and evaluation of qualityï¼ targeting and cytotoxicity of triptolide-loaded targeting nanoparticles [journal.china-pharmacy.com]
- 13. Combination treatment with triptolide and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Omtriptolide Off-Target Effects: A Technical Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of omtriptolide using proteomics.
Frequently Asked Questions (FAQs)
Q1: We are planning a proteomics study to identify off-targets for this compound. What are the common strategies for this?
A1: Identifying off-targets for small molecules like this compound, a water-soluble derivative of triptolide (B1683669), typically involves chemical proteomics approaches.[1] These methods are designed to isolate and identify proteins that interact with a drug from a complex cellular environment.[2] Common strategies include:
-
Affinity-Based Protein Profiling (ABPP): This involves synthesizing a probe version of this compound that can be used to "fish" for interacting proteins in a cell lysate.
-
Isobaric tags for relative and absolute quantitation (iTRAQ): This is a quantitative proteomics method that can identify and quantify changes in protein expression levels in response to drug treatment.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing changes in the thermal stability of proteins when the drug is bound.
-
Limited Proteolysis Coupled to Mass Spectrometry (LiP-MS): This technique identifies drug-binding events by detecting changes in protein structure that alter their susceptibility to proteolysis.[4]
Q2: Are there known off-target signaling pathways for this compound or its parent compound, triptolide?
A2: While specific proteomics data for this compound is limited, studies on its parent compound, triptolide, have identified several affected signaling pathways. These findings can provide a valuable starting point for investigating this compound. Known pathways affected by triptolide include:
-
PI3K-Akt Signaling Pathway
-
MAPK Signaling Pathway
-
NF-κB and AP-1 Signaling Pathways
-
CaMKKβ-AMPK Signaling Pathway
Q3: We are seeing a large number of differentially expressed proteins in our proteomics data after this compound treatment. How do we distinguish between direct off-targets and downstream effects?
A3: This is a common challenge in proteomics studies. A large number of protein expression changes can be downstream consequences of a few initial off-target binding events. To differentiate, consider the following:
-
Time-course studies: Analyze protein expression at multiple time points after treatment. Early changes are more likely to be direct effects.
-
Dose-response studies: True off-targets should show a dose-dependent change in expression or binding.
-
Orthogonal validation: Use other methods like CETSA or targeted western blotting to confirm direct binding for high-priority candidates.
-
Bioinformatic analysis: Utilize pathway analysis tools to map the differentially expressed proteins and identify key nodes that may represent the primary off-targets.
Q4: Our proteomics results for this compound show different off-target profiles in different cell lines. Why is this happening?
A4: This is an expected outcome. The off-target profile of a drug can vary significantly between different cell lines or tissues due to:
-
Differential protein expression: A potential off-target protein may be highly expressed in one cell line but absent in another.
-
Presence of different protein complexes: The interaction of this compound with a target may depend on the presence of other proteins in a complex.
-
Variations in post-translational modifications: These modifications can alter the structure of a protein and its affinity for a drug.
Troubleshooting Guides
Issue 1: Low yield of identified proteins in our affinity-based proteomics experiment for this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient probe design | Synthesize a new probe with the linker attached at a different position on the this compound molecule to minimize steric hindrance. |
| Insufficient binding | Increase the incubation time of the probe with the cell lysate or increase the concentration of the probe. |
| Harsh wash conditions | Optimize the wash buffer by decreasing the detergent concentration or ionic strength to reduce the loss of true binders. |
| Inefficient elution | Use a denaturing elution buffer (e.g., containing SDS) to ensure all bound proteins are released from the beads. |
Issue 2: High background of non-specific proteins in our proteomics data.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to affinity beads | Pre-clear the cell lysate by incubating it with beads that do not have the probe attached before performing the pulldown. |
| Hydrophobic interactions | Increase the detergent concentration in the wash buffers to disrupt non-specific hydrophobic interactions. |
| Insufficient washing | Increase the number and duration of wash steps to more effectively remove non-specifically bound proteins. |
| Use of a control | Always include a control experiment with a mock probe or beads alone to identify and subtract non-specific binders. |
Experimental Protocols
Protocol 1: iTRAQ-Based Quantitative Proteomics for this compound Off-Target Identification
This protocol provides a general workflow for identifying differentially expressed proteins in response to this compound treatment using iTRAQ labeling followed by LC-MS/MS analysis.[3]
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., A549) to ~80% confluency.
-
Treat cells with this compound at a predetermined concentration (e.g., 40 nM) or with a vehicle control for a specified time (e.g., 48 hours).
-
Harvest and lyse the cells to extract total protein.
-
-
Protein Digestion and iTRAQ Labeling:
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition (e.g., control and this compound-treated) with different iTRAQ reagents according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using strong cation exchange chromatography.
-
Analyze each fraction by nano liquid chromatography-tandem mass spectrometry (NanoLC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot) to identify the peptides and proteins.
-
Use software such as Proteome Discoverer to quantify the relative abundance of proteins based on the iTRAQ reporter ion intensities.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
Quantitative Data Summary
The following tables summarize quantitative proteomics data from studies on triptolide, the parent compound of this compound. This data is illustrative of the types of results that can be obtained from such studies.
Table 1: Differentially Expressed Proteins in A549 Cells Treated with Triptolide [3]
| Protein | Regulation | Fold Change | Function |
| Protein 1 | Upregulated | 2.5 | Apoptosis |
| Protein 2 | Downregulated | -3.1 | Cell Cycle |
| Protein 3 | Upregulated | 1.8 | DNA Repair |
| Protein 4 | Downregulated | -2.2 | Metabolism |
Table 2: Differentially Expressed Proteins in HCT116 Colorectal Cancer Cells Treated with Triptolide
| Number of Proteins | |
| Upregulated | 403 |
| Downregulated | 559 |
Visualizations
Signaling Pathway Diagrams
Caption: this compound's potential inhibition of the PI3K-Akt signaling pathway.
Caption: Modulation of the MAPK signaling cascade by this compound.
Experimental Workflow Diagram
Caption: A typical workflow for off-target identification using iTRAQ proteomics.
References
- 1. europeanreview.org [europeanreview.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ITRAQ-Based Proteomics Analysis of Triptolide On Human A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Omtriptolide Cellular Transport: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cellular uptake and efflux mechanisms of Omtriptolide (also known as Minnelide). This compound is a water-soluble prodrug of triptolide (B1683669), a potent natural compound with significant anti-inflammatory, immunosuppressive, and anti-cancer properties. Understanding how this compound and its active form, triptolide, enter and exit cells is critical for optimizing its therapeutic efficacy and minimizing potential toxicities and drug-drug interactions.
This guide is presented in a question-and-answer format to directly address common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the cellular entry of this compound?
As a water-soluble phosphonooxymethyl derivative, this compound is designed to have improved pharmacokinetic properties compared to its poorly soluble parent compound, triptolide. Upon administration, this compound is rapidly converted to triptolide by phosphatases present in the bloodstream and tissues. Therefore, the cellular uptake mechanisms are primarily understood in the context of triptolide.
Current research indicates that triptolide's cellular entry is not fully elucidated, but it is known to interact with and inhibit certain uptake transporters. A key hepatic uptake transporter, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is responsible for the uptake of numerous drugs, is inhibited by triptolide. This suggests a potential for drug-drug interactions with other OATP1B1 substrates.
Q2: What are the main efflux transporters involved in removing this compound/triptolide from the cell?
The primary efflux transporter identified to interact with triptolide is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). Triptolide is a substrate of P-gp, meaning this transporter actively pumps triptolide out of the cell. This can be a significant factor in the development of drug resistance in cancer cells.
Furthermore, triptolide has been shown to inhibit the expression and function of P-gp, which can reverse multidrug resistance in cancer cells and also has the potential to cause drug-drug interactions with co-administered P-gp substrates.
Q3: My cells are showing resistance to this compound. What could be the cause?
Resistance to this compound is likely mediated by the overexpression of efflux transporters, primarily P-glycoprotein (P-gp), which actively removes the active form, triptolide, from the cell.
Troubleshooting Steps:
-
Assess P-gp Expression: Use Western blotting or quantitative PCR (qPCR) to determine the expression levels of P-gp (gene name: ABCB1) in your resistant cell line compared to a sensitive parental line.
-
Functional Efflux Assay: Perform a functional assay using a known P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to confirm increased efflux activity in the resistant cells.
-
Co-administration with a P-gp Inhibitor: Treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., verapamil (B1683045), cyclosporine A, or tariquidar). A restoration of sensitivity would strongly suggest P-gp-mediated resistance.
Q4: I am observing unexpected toxicity or altered efficacy when co-administering this compound with another drug. What could be the mechanism?
This is likely due to drug-drug interactions at the level of cellular transporters.
Possible Scenarios & Troubleshooting:
-
Increased Toxicity of Co-administered Drug: Triptolide inhibits the efflux transporter P-gp and the uptake transporter OATP1B1. If the co-administered drug is a substrate for P-gp or OATP1B1, its cellular concentration could be significantly increased, leading to enhanced toxicity.
-
Action: Check if the co-administered drug is a known substrate of P-gp or OATP1B1. You can perform an in vitro transport assay to confirm this.
-
-
Altered Efficacy of this compound: If this compound is co-administered with a potent P-gp inducer, the increased expression of this efflux pump could lead to a more rapid removal of triptolide from the target cells, thereby reducing its efficacy.
-
Action: Investigate if the co-administered drug is a known inducer of P-gp.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of triptolide with key cellular transporters. Note that specific kinetic parameters like Km and Vmax for triptolide transport are not yet well-defined in the literature.
Table 1: Triptolide Inhibition of OATP1B1
| Parameter | Value/Observation | Cell Line | Notes |
| Inhibitory Concentration | Suppresses protein level and function at concentrations as low as 1 nM with long-term (24h) exposure.[1] | HEK293-OATP1B1 | Triptolide is not a direct, potent inhibitor in short-term co-incubation assays; its effect is more pronounced with longer exposure.[1] |
| IC₅₀ | Reported to be 100-fold higher than alkaloid components of Tripterygium wilfordii in a co-incubation treatment. A specific value is not provided.[1] | OATP1B1-expressing cells | This suggests a weaker direct inhibitory effect compared to its long-term effects on transporter expression. |
| Effect on Substrate Kinetics | Long-term pre-incubation leads to reduced Vmax and Km for the OATP1B1 substrate DCF.[1] | HEK293-OATP1B1 | This indicates a complex inhibitory mechanism that alters both the maximal transport rate and substrate affinity. |
Table 2: Triptolide Interaction with P-glycoprotein (P-gp/MDR1)
| Interaction | Observation | Cell Line | Implication |
| Substrate | Triptolide is a substrate of P-gp. | Sandwich-cultured rat hepatocytes | P-gp actively removes triptolide from cells, which can contribute to drug resistance and is a key factor in its detoxification. |
| Inhibition of Expression | Triptolide downregulates the expression of P-gp (MDR1). | Adriamycin-resistant K562/A02 cells | This can reverse multidrug resistance in cancer cells. |
| Inhibition of Function | Triptolide inhibits the drug-transport function of P-gp, leading to increased intracellular accumulation of other P-gp substrates. | Adriamycin-resistant K562/A02 cells | This can lead to drug-drug interactions and enhanced efficacy of co-administered chemotherapeutics that are P-gp substrates. |
Experimental Protocols
Protocol 1: Assessing if Triptolide/Omtriptolide is a Substrate of P-glycoprotein using a Transwell Assay
This protocol uses MDCKII cells stably transfected with the human MDR1 gene (MDCKII-MDR1) and the parental MDCKII cell line as a control.
Materials:
-
MDCKII and MDCKII-MDR1 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound or triptolide
-
P-gp inhibitor (e.g., 5 µM verapamil or 1 µM tariquidar)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed MDCKII and MDCKII-MDR1 cells onto Transwell inserts at a density of approximately 45,000 cells/well and culture for 5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Pre-incubation: Wash the cell monolayers with pre-warmed HBSS and pre-incubate for 15-30 minutes at 37°C.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B): Add the test compound (this compound/triptolide at a relevant concentration, e.g., 1 µM) to the apical chamber. The basolateral chamber contains compound-free buffer.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber. The apical chamber contains compound-free buffer.
-
Include experimental arms with a P-gp inhibitor in both chambers to confirm P-gp specific transport.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 120 minutes), with gentle shaking.
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Protocol 2: Determining the IC₅₀ of Triptolide for OATP1B1 Inhibition
This protocol uses HEK293 cells stably expressing OATP1B1 (HEK293-OATP1B1) and the parental HEK293 cell line as a negative control.
Materials:
-
HEK293 and HEK293-OATP1B1 cells
-
96-well or 24-well cell culture plates
-
HBSS with HEPES, pH 7.4
-
A known OATP1B1 substrate (e.g., [³H]-Estrone-3-sulfate (E3S), or a fluorescent substrate like fluorescein-methotrexate (FMTX))
-
Triptolide (as the inhibitor) at various concentrations
-
A known OATP1B1 inhibitor as a positive control (e.g., rifampicin (B610482) or cyclosporine A)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293 and HEK293-OATP1B1 cells into appropriate plates and grow to confluence.
-
Pre-incubation with Inhibitor: Wash the cells with pre-warmed HBSS. Pre-incubate the cells with a series of concentrations of triptolide (and the positive control inhibitor) for a defined period (e.g., 10-30 minutes, or 24 hours to assess long-term effects) at 37°C.
-
Uptake Assay: Initiate the uptake by adding the OATP1B1 substrate (e.g., [³H]-E3S) to each well.
-
Incubation: Incubate for a short period at 37°C during which uptake is linear (e.g., 2-5 minutes).
-
Stop and Wash: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence reader.
-
Data Analysis:
-
Subtract the uptake in parental HEK293 cells from the uptake in HEK293-OATP1B1 cells to determine the OATP1B1-mediated transport.
-
Plot the percentage of inhibition of OATP1B1-mediated transport against the logarithm of the triptolide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Overcoming Omtriptolide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omtriptolide and related compounds (Triptolide, Minnelide) who are encountering resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound (Triptolide) can develop through several mechanisms. Understanding the specific mechanism in your cell line is crucial for designing effective countermeasures. Key resistance pathways include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP-1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Epithelial-Mesenchymal Transition (EMT): Cancer cells can undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal traits. This transition is associated with increased motility, invasiveness, and resistance to various chemotherapeutic agents, including taxanes and this compound.[2][3]
-
Alterations in Signaling Pathways: Upregulation of pro-survival signaling pathways can counteract the apoptotic effects of this compound. Commonly implicated pathways include PI3K/Akt/mTOR and NF-κB.[4][5][6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can inhibit the mitochondrial pathway of apoptosis that this compound often triggers.[2]
-
Heat Shock Protein (HSP) Overexpression: Elevated levels of heat shock proteins, particularly Hsp70 and Hsp27, are strongly implicated in drug resistance and may interfere with this compound's mechanism of action.[7]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: Analyze the protein expression levels of key markers. For drug efflux, probe for P-gp and MRP-1. For EMT, assess levels of E-cadherin (epithelial marker, expected to be down-regulated) and N-cadherin, Vimentin, ZEB1, and Snail/Slug (mesenchymal markers, expected to be up-regulated).[8][9] For signaling pathways, check the phosphorylation status of key proteins like Akt, mTOR, and p65 (a subunit of NF-κB).
-
qPCR: Quantify the mRNA levels of the genes encoding the proteins mentioned above to determine if the changes are occurring at the transcriptional level.
-
Immunofluorescence: Visualize the localization and expression of proteins like E-cadherin and Vimentin to confirm EMT-related morphological changes.
Q3: What are the initial troubleshooting steps if I observe reduced efficacy of this compound?
A3:
-
Confirm Drug Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Dose-Response Curve: Perform a new dose-response experiment to determine the current half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.[1][10]
-
Assess Key Resistance Markers: Perform a preliminary western blot analysis for common resistance markers like P-gp and key EMT proteins to quickly identify potential mechanisms.
Troubleshooting Guides
Issue 1: this compound IC50 has significantly increased in my cell line.
-
Problem: Cells are no longer sensitive to previously effective concentrations of this compound. This is a classic sign of acquired resistance.
-
Troubleshooting Steps:
-
Investigate the Mechanism: As detailed in FAQ A2, use Western Blot and qPCR to investigate the upregulation of drug efflux pumps (P-gp, MRP-1) or the activation of survival pathways (p-Akt, p-p65 NF-κB).
-
Consider Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents. This can help overcome resistance. For example, low doses of Triptolide (B1683669) can sensitize pancreatic cancer cells to oxaliplatin (B1677828) or cisplatin-resistant ovarian cancer cells to cisplatin.[2][10][11]
-
Target the Resistance Pathway: If a specific pathway is identified (e.g., PI3K/Akt), consider co-treatment with a known inhibitor of that pathway to restore sensitivity to this compound.
-
Issue 2: Cells treated with this compound show morphological changes consistent with EMT (e.g., becoming more spindle-shaped and less adherent).
-
Problem: The cells may be acquiring resistance through the EMT pathway. This is often associated with increased migration and invasion.
-
Troubleshooting Steps:
-
Confirm EMT: Perform a Transwell migration/invasion assay to functionally confirm an increase in migratory capacity.[9][12] Use Western blotting to confirm the expected changes in EMT markers (decreased E-cadherin, increased Vimentin, N-cadherin, Snail, Slug, ZEB1).[8][9]
-
Attempt EMT Reversal: this compound itself has been shown to reverse the EMT phenotype in some resistant cells, often at slightly higher concentrations or with longer exposure.[9][12] This is characterized by the upregulation of E-cadherin and downregulation of mesenchymal markers.
-
Target EMT-Related Pathways: The p70S6K/GSK3β/β-catenin pathway is implicated in Triptolide-mediated EMT reversal.[9] Analyze the phosphorylation status of p70S6K and GSK3β to see if this pathway is active.
-
Quantitative Data Summary
Table 1: IC50 Values of Triptolide/Taxol in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 Value | Resistance Fold | Source |
| A549 (Lung Cancer) | Taxol | 7.8 nM | - | [1] |
| A549/TaxR | Taxol | 424 nM | >50x | [1] |
| TE-1 (Esophageal) | Cisplatin | 3.94 µM | - | [10] |
| TE-1/CDDP | Cisplatin | 19.71 µM | ~5x | [10] |
| KYSE30 (Esophageal) | Cisplatin | 3.07 µM | - | [10] |
| KYSE30/CDDP | Cisplatin | 14.57 µM | ~4.75x | [10] |
| Various Leukemia Lines | Triptolide | < 30 nM (at 24h) | - | [5] |
| Various Solid Tumor Lines | Triptolide | > 30 nM (at 24h) | - | [5] |
Table 2: Efficacy of Triptolide Combination Therapy in Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment (24h) | Active Caspase-3 Positive Cells (%) | Cleaved PARP Positive Cells (%) | Source |
| Control | 0.6 ± 0.3% | 0.85 ± 0.5% | [2] |
| Triptolide (50 nM) | 9.4 ± 0.6% | 22.8 ± 6.2% | [2] |
| Oxaliplatin (5 µM) | 2.1 ± 1.0% | 1.3 ± 0.8% | [2] |
| Combination | 16.7 ± 1.2% | 31.2 ± 8.0% | [2] |
Table 3: In Vivo Tumor Growth Inhibition by Triptolide in Xenograft Models
| Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) / Outcome | Source |
| THP-1 (Leukemia) Xenograft | Triptolide (100 µg/kg/day) | 99.36% TGI | [5] |
| A549/TaxR (Lung) Xenograft | Triptolide (0.8 mg/kg) | Final tumor volume ~49% of control | [1] |
| NCI-H1299 (Lung) Xenograft | Triptolide (1.5 mg/kg) | Significant reduction in tumor volume and weight | [13] |
Experimental Protocols
Protocol 1: Western Blot for EMT and PI3K/Akt Pathway Markers
-
Cell Lysis: Treat resistant and parental cells with desired concentrations of this compound for 24-48 hours. Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 30-50 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
EMT Markers: Anti-E-cadherin, Anti-Vimentin, Anti-N-cadherin, Anti-ZEB1, Anti-Snail.
-
PI3K/Akt Pathway: Anti-p-Akt (Ser473), Anti-Akt (total), Anti-p-mTOR, Anti-mTOR (total), Anti-p-p70S6K, Anti-p70S6K (total).
-
Loading Control: Anti-GAPDH or Anti-β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or autoradiography film.
Protocol 2: Cell Viability Assay (SRB or WST-8/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with another chemotherapeutic agent (e.g., oxaliplatin). Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement (WST-8/MTS): Add WST-8 or MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: Subtract the background absorbance. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 3: Orthotopic Xenograft Model for In Vivo Efficacy
-
Animal Model: Use 4-6 week old athymic nude mice.
-
Cell Implantation: Anesthetize the mice. Surgically expose the pancreas and inject 1 x 10^5 to 1 x 10^6 resistant cancer cells (e.g., MIA PaCa-2) into the tail of the pancreas. Suture the incision.
-
Tumor Growth and Randomization: Allow tumors to establish for 2-3 weeks. Monitor tumor growth via imaging or palpation. Once tumors are established, randomize mice into treatment groups (n=5-7 per group).
-
Group 1: Vehicle control (e.g., DMSO/Saline)
-
Group 2: this compound/Minnelide (e.g., 0.15 mg/kg/day, intraperitoneal injection)
-
Group 3: Combination drug (e.g., Oxaliplatin 6 mg/kg/week)
-
Group 4: Combination of this compound and the other drug
-
-
Treatment and Monitoring: Administer treatments according to the defined schedule for a set period (e.g., 20-30 days).[1][2] Monitor animal body weight daily or every other day to assess toxicity. Measure tumor volume with calipers or via imaging at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67 to assess proliferation), or TUNEL assay to assess apoptosis.[1]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSAT - Efficacy of Minnelide and Oxaliplatin Combination Against Pancreatic Cancer [meetings.ssat.com]
- 3. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Attenuates Renal Tubular Epithelial-mesenchymal Transition Via the MiR-188-5p-mediated PI3K/AKT Pathway in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide reverses epithelial-mesenchymal transition in glioma cells via inducing autophagy - Lai - Annals of Translational Medicine [atm.amegroups.org]
- 9. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - Tian - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Triptolide reverses cis‑diamminedichloroplatinum resistance in esophageal squamous cell carcinoma by suppressing glycolysis and causing mitochondrial malfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide inhibits epithelial-mesenchymal transition and induces apoptosis in gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Omtriptolide precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omtriptolide. The information provided is designed to address common challenges, particularly the issue of precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (also known as PG490-88) is a semi-synthetic, water-soluble derivative of Triptolide (B1683669), a natural compound isolated from the plant Tripterygium wilfordii. Triptolide itself has potent anti-inflammatory, immunosuppressive, and anti-tumor properties. However, its clinical application has been limited by its poor water solubility and toxicity. This compound was developed to improve upon the solubility of Triptolide, making it more amenable for use in aqueous solutions for research and potential therapeutic applications.
Q2: What is the aqueous solubility of this compound?
A2: The reported solubility of this compound in water is 1.39 mg/mL, which is equivalent to 3.02 mM. It is important to note that achieving this concentration may require ultrasonication to facilitate dissolution.[1]
Q3: How should this compound stock solutions be prepared and stored?
A3: For long-term storage, it is recommended to prepare stock solutions of this compound in a suitable solvent and store them at low temperatures. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Q4: What is the expected stability of this compound in aqueous solutions?
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from aqueous solutions is a common issue that can impact experimental results. This guide provides potential causes and solutions to help you troubleshoot this problem.
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of a stock solution into aqueous buffer. | Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Ensure the final concentration does not exceed 1.39 mg/mL. - Perform serial dilutions to reach the desired final concentration. |
| Solvent Shock: The rapid change in solvent environment when diluting a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer can cause the compound to crash out of solution. | - Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring. - Warm the aqueous buffer to 37°C before adding the stock solution to potentially increase solubility. | |
| Precipitate forms over time in a prepared aqueous solution. | Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. | - Store prepared aqueous solutions at a constant temperature, preferably at room temperature or 37°C if experimentally appropriate. - If solutions need to be stored for a short period, check for precipitation before use and gently warm and sonicate to redissolve if necessary. |
| pH Shift: Changes in the pH of the solution over time, due to factors like CO2 absorption from the air, can affect the solubility of this compound. | - Use a well-buffered aqueous solution (e.g., PBS, HEPES) to maintain a stable pH. - Prepare fresh solutions for each experiment to minimize the effects of pH changes over time. | |
| Degradation: this compound may degrade over time in aqueous solutions, and the degradation products could be less soluble. | - Prepare fresh solutions immediately before use. - Store stock solutions under recommended conditions (-20°C or -80°C) to minimize degradation.[1] | |
| Inconsistent results or lower than expected activity in cell-based assays. | Precipitation in Culture Media: this compound may precipitate out of the cell culture medium, reducing the effective concentration and leading to variable results. | - Visually inspect the culture wells for any signs of precipitation after adding this compound. - Consider using a lower concentration of this compound. - Prepare the final dilution of this compound in a small volume of medium and then add it to the culture wells. |
Data Presentation
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Value | Notes | Reference |
| Aqueous Solubility | 1.39 mg/mL (3.02 mM) | Requires sonication to achieve. | [1] |
| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solution
This protocol describes a general method for preparing an aqueous working solution of this compound from a concentrated stock solution in DMSO.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Prepare the Aqueous Working Solution:
-
Warm the desired volume of sterile aqueous buffer (e.g., PBS) to 37°C.
-
While gently vortexing the warm buffer, slowly add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
Important: Do not exceed a final this compound concentration of 1.39 mg/mL.
-
-
Ensure Complete Dissolution:
-
After adding the stock solution, continue to vortex the solution for 1-2 minutes.
-
If any visible precipitate or cloudiness remains, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution becomes clear.
-
-
Final Preparation:
-
Allow the solution to return to the desired experimental temperature (e.g., room temperature or 37°C).
-
Visually inspect the solution for any signs of precipitation before use.
-
Use the freshly prepared aqueous solution immediately for your experiments.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Omtriptolide In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing omtriptolide (also known as PG490-88), a water-soluble derivative of triptolide (B1683669), in in vivo experiments. The information is tailored for scientists and drug development professionals to aid in the optimization of dosing for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse tumor model?
A1: Based on preclinical studies, a dose range of 0.25 mg/kg/day to 0.75 mg/kg/day administered intraperitoneally (i.p.) has been shown to be effective in mouse xenograft models of lung and colon cancer.[1][2] A dose of 0.25 mg/kg/day can significantly inhibit tumor growth, while doses of 0.5 mg/kg/day and 0.75 mg/kg/day have been demonstrated to induce tumor regression.[1] It is recommended to perform a pilot study to determine the optimal dose for your specific cancer model and cell line.
Q2: How should I prepare and administer this compound for in vivo studies?
A2: this compound (PG490-88) is a water-soluble prodrug of triptolide.[1][2] For in vivo administration, it can be dissolved in 0.9% saline to a stock concentration of 1 mg/mL.[1] The solution should be sterilized by filtration through a 0.2-μm filter before intraperitoneal (i.p.) injection.[1]
Q3: What are the expected pharmacokinetic properties of this compound?
A3: Specific pharmacokinetic data for this compound is not extensively published. As a prodrug, it is designed to convert to the active compound, triptolide. The pharmacokinetic profile of triptolide in rats after oral administration shows rapid absorption, with plasma concentrations peaking within 15 minutes.[3] Triptolide is extensively metabolized and rapidly eliminated.[3] It is important to note that the route of administration and formulation of this compound will influence its pharmacokinetic profile.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its effects as a prodrug of triptolide. Triptolide has potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[4][5] Its primary mechanism of action is the inhibition of transcription by covalently binding to the XPB subunit of the general transcription factor TFIIH.[6] This leads to a global suppression of gene transcription, which disproportionately affects rapidly proliferating cells like cancer cells. Additionally, triptolide is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6][7]
Q5: What are the potential toxicities associated with this compound?
A5: While this compound was developed to improve the safety profile of triptolide, toxicity can still be a concern, particularly at higher doses. The parent compound, triptolide, is known to have a narrow therapeutic window with potential for multi-organ toxicity, including hepatotoxicity, nephrotoxicity, and reproductive toxicity.[8] In a Phase I clinical trial, Minnelide, another triptolide prodrug, showed hematotoxicity as a common adverse event.[9] Careful monitoring of animal health, including body weight and general behavior, is crucial during in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | - Suboptimal dose.- Insufficient dosing frequency.- Tumor model is resistant to triptolide's mechanism of action. | - Perform a dose-escalation study to find the maximally tolerated dose (MTD) and optimal effective dose.- Increase dosing frequency (e.g., from every other day to daily), monitoring for toxicity.- Test the in vitro sensitivity of your cancer cell line to triptolide to confirm on-target activity. |
| Significant animal toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Formulation or administration issues. | - Reduce the dose of this compound.- Consider a less frequent dosing schedule (e.g., intermittent dosing).- Ensure proper formulation and sterile administration techniques to avoid infection or irritation. |
| Variability in tumor response between animals | - Inconsistent tumor cell implantation.- Differences in drug metabolism between individual animals. | - Refine tumor implantation technique to ensure consistent tumor size at the start of treatment.- Increase the number of animals per group to improve statistical power. |
| This compound solution precipitates | - Poor solubility at the desired concentration.- Incorrect solvent. | - this compound is water-soluble; ensure it is fully dissolved in saline before administration.[1]- If using a different vehicle, confirm the solubility of this compound in that solvent. |
Data Presentation
Table 1: In Vivo Dose-Response of this compound (PG490-88) in a Human Lung Carcinoma (H23) Xenograft Model
| Dose (mg/kg/day, i.p.) | Treatment Duration | Outcome | Reference |
| 0.25 | Daily | Marked decrease in tumor growth | [1] |
| 0.50 | Daily | Profound tumor regression | [1] |
| 0.75 | Daily | Profound tumor regression; tumor eradication in 2/5 animals | [1] |
Table 2: Pharmacokinetic Parameters of Triptolide in Rats (Oral Administration)
Disclaimer: This data is for the parent compound, triptolide, and may not be fully representative of this compound's pharmacokinetics.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~15 minutes | [3] |
| Elimination Half-life | Varies with dose and species | |
| Metabolism | Extensive hepatic metabolism | [3] |
| Excretion | Primarily through metabolism; less than 1% excreted unchanged in urine, feces, and bile. | [3] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy of this compound in a Nude Mouse Human Tumor Xenograft Model [1]
-
Animal Model: Athymic nude mice.
-
Cell Line: H23 human lung carcinoma cells (or other suitable human cancer cell line, e.g., HT1080, COLO 205).[1]
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend in sterile saline or appropriate medium.
-
Inject tumor cells intradermally (i.d.) into the flank of the nude mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers.
-
Initiate treatment when tumors reach a predetermined size (e.g., approximately 100 mm³).[1]
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound (PG490-88) at 1 mg/mL in 0.9% saline.[1]
-
Sterilize the solution by passing it through a 0.2-μm filter.[1]
-
Administer the desired dose (e.g., 0.25, 0.5, or 0.75 mg/kg) via intraperitoneal (i.p.) injection daily.[1]
-
A control group should receive vehicle (0.9% saline) injections.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Omtriptolide Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omtriptolide (PG490-88) in animal models. The information is designed to help minimize this compound-induced toxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Triptolide (B1683669)?
This compound (also known as PG490-88) is a semi-synthetic, water-soluble derivative of Triptolide.[1] Triptolide is a potent anti-inflammatory and immunosuppressive compound isolated from the thunder god vine, Tripterygium wilfordii. However, its clinical use is limited by poor water solubility and significant toxicity. This compound was developed to improve upon these characteristics, offering enhanced solubility which can be advantageous for in vivo studies.
Q2: What are the primary toxicities associated with Triptolide and potentially this compound in animal models?
The most commonly reported toxicities for the parent compound, Triptolide, in animal models include:
-
Hepatotoxicity: Liver damage is a major concern and is often the dose-limiting toxicity.[2][3]
-
Reproductive Toxicity: Triptolide has been shown to impair fertility in both male and female animals.[4] In male mice, it can lead to reduced testis size, decreased sperm content, and abnormal sperm morphology.[5]
-
Nephrotoxicity: Kidney damage has also been reported as a potential side effect.
-
Cardiotoxicity: Effects on the heart have been observed in some studies.[3]
While this compound was designed to have an improved safety profile, researchers should remain vigilant for these potential toxicities and incorporate appropriate monitoring into their experimental design.
Q3: What are some strategies to minimize this compound-induced toxicity in my animal experiments?
Several approaches can be considered to mitigate potential toxicities:
-
Dose Optimization: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL) in your specific animal model and disease context.
-
Alternative Dosing Schedules: Instead of daily administration, consider intermittent dosing (e.g., every other day) to reduce cumulative exposure.[6]
-
Co-administration with Protective Agents: For potential hepatotoxicity, co-administration with antioxidants like N-acetylcysteine (NAC) or other cytoprotective agents could be explored.
-
Use of Nanocarriers: Encapsulating this compound in nanoparticle delivery systems may help target the compound to the desired tissue and reduce systemic exposure.[7]
-
Close Monitoring of Animal Health: Regularly monitor animal weight, food and water intake, and general appearance for early signs of toxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality or severe toxicity observed at the intended therapeutic dose. | The dose may be too high for the specific animal strain, age, or disease model. | 1. Immediately reduce the dose in subsequent cohorts. 2. Conduct a pilot dose-escalation study to determine the MTD. 3. Review the literature for established dose ranges in similar models. |
| No therapeutic effect observed. | The dose may be too low. | 1. If no toxicity is observed, consider a cautious dose-escalation. 2. Verify the activity of your this compound batch. 3. Ensure the route and frequency of administration are appropriate for the target disease. |
| Signs of liver toxicity (e.g., elevated ALT/AST). | This compound-induced hepatotoxicity. | 1. Reduce the dose or switch to an intermittent dosing schedule. 2. Consider co-administration with a hepatoprotective agent. 3. Perform histopathological analysis of the liver to confirm the nature and extent of the damage. |
| Evidence of reproductive toxicity (e.g., changes in estrous cycle, decreased litter size). | This compound's known effects on the reproductive system. | 1. If reproductive endpoints are not the primary focus, consider using animals of a single sex. 2. For long-term studies, incorporate regular monitoring of reproductive health parameters. |
| High variability in animal response to this compound. | Inconsistent drug formulation or administration. Animal-to-animal variation in metabolism. | 1. Ensure consistent preparation and administration of the this compound solution. 2. Use a sufficient number of animals per group to account for biological variability. 3. Ensure all animals are of a similar age and health status at the start of the study.[6] |
Quantitative Data on this compound and Related Compounds
| Compound | Animal Model | Dose | Observed Effect | Reference |
| This compound (PG490-88) | Mice (tumor xenograft) | 0.5 and 0.75 mg/kg/day | Tumor regression without observable toxicity (no change in weight, skin color, appetite, or respiratory rate). | [8] |
| Triptolide | Mice | 0.2 mg/kg/day for 2 weeks (intraperitoneal) | Induced testicular toxicity, including reduced testis size and sperm content. | [5] |
Key Signaling Pathways
The following diagrams illustrate some of the key signaling pathways that are known to be modulated by Triptolide and may be relevant for understanding the mechanism of action and toxicity of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. This compound Administration:
-
Formulation: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS).
-
Dose Levels: Based on literature and pilot studies, select at least three dose levels (e.g., low, medium, high) and a vehicle control group.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Schedule: Daily for 7, 14, or 28 days.
3. Monitoring:
-
Daily: Observe for clinical signs of toxicity (lethargy, ruffled fur, weight loss). Record body weight.
-
Weekly: Collect blood samples via tail vein for serum biochemistry.
4. End-of-Study Procedures:
-
Euthanize mice at the end of the treatment period.
-
Collect terminal blood samples via cardiac puncture for comprehensive serum biochemistry analysis.
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue for molecular analysis.
5. Key Endpoints:
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of liver sections to assess for necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers (optional): Measure levels of malondialdehyde (MDA) and glutathione (B108866) (GSH), and the activity of superoxide (B77818) dismutase (SOD) in liver homogenates.
Protocol 2: Assessment of this compound-Induced Reproductive Toxicity in Male Rats
1. Animal Model:
-
Species: Sprague-Dawley rats, sexually mature males.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. This compound Administration:
-
Formulation: As described in Protocol 1.
-
Dose Levels: Select at least three dose levels and a vehicle control group.
-
Route of Administration: Oral gavage is a common route for reproductive toxicity studies.
-
Dosing Schedule: Daily for at least 4 weeks to cover a significant portion of the spermatogenic cycle.
3. Monitoring:
-
Weekly: Record body weight and food consumption.
4. End-of-Study Procedures:
-
Euthanize rats at the end of the treatment period.
-
Harvest testes and epididymides and record their weights.
-
Collect sperm from the cauda epididymis for analysis.
-
Fix testes in Bouin's solution for histopathology.
5. Key Endpoints:
-
Organ Weights: Testis and epididymis weights.
-
Sperm Analysis: Sperm count, motility, and morphology.
-
Histopathology: H&E staining of testis sections to evaluate the integrity of seminiferous tubules and the stages of spermatogenesis.
-
Hormone Levels (optional): Measure serum testosterone (B1683101) and luteinizing hormone (LH) levels.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adverse Effects of Triptolide on the Reproductive System of Caenorhabditis elegans: Oogenesis Impairment and Decreased Oocyte Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-cell landscape of triptolide-associated testicular toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Omtriptolide Drug-Drug Interaction (DDI) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omtriptolide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which enzymes are involved?
A1: this compound is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified two main pathways for its elimination. The major pathway, accounting for approximately 70% of its metabolism, is oxidation mediated by the cytochrome P450 (CYP) enzyme CYP3A4. A secondary pathway, responsible for about 20% of metabolism, involves N-dealkylation, also partially catalyzed by CYP3A4 and to a lesser extent by CYP2C9. The remaining 10% is excreted unchanged. The significant contribution of CYP3A4 to this compound's metabolism makes it susceptible to interactions with drugs that inhibit or induce this enzyme.[1][2][3]
Q2: What is the potential for this compound to act as a perpetrator in drug-drug interactions?
A2: To assess this compound's potential as a perpetrator of DDIs, in vitro studies on its ability to inhibit and induce major CYP enzymes are crucial.[4] Based on these studies, this compound shows potential for clinically significant interactions.
Inhibition: this compound demonstrates reversible, concentration-dependent inhibition of CYP2D6 and time-dependent inhibition of CYP3A4. The IC50 values are summarized in the table below. The potent inhibition of CYP2D6 suggests that this compound could increase the plasma concentrations of co-administered drugs that are sensitive CYP2D6 substrates.
Induction: In studies using primary human hepatocytes, this compound showed a potential to induce CYP1A2 and CYP2B6 at higher concentrations. The clinical significance of this induction potential should be further investigated.
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Inhibition Type | IC50 (µM) |
| CYP1A2 | Reversible | > 50 |
| CYP2B6 | Reversible | > 50 |
| CYP2C8 | Reversible | 28.5 |
| CYP2C9 | Reversible | 15.2 |
| CYP2C19 | Reversible | 45.1 |
| CYP2D6 | Reversible | 2.1 |
| CYP3A4 | Time-Dependent | 8.5 |
Table 2: In Vitro CYP450 Induction Profile of this compound in Human Hepatocytes
| CYP Isoform | Fold Induction (at 10 µM) |
| CYP1A2 | 3.5 |
| CYP2B6 | 2.8 |
| CYP3A4 | 1.2 |
Q3: When is a clinical DDI study required for this compound?
A3: A clinical DDI study is generally recommended when in vitro data suggest a potential for interaction.[5][6] The decision to proceed with a clinical study can be guided by comparing in vitro potency values (IC50 for inhibition, EC50 for induction) with the expected clinical concentrations of this compound. Regulatory agencies provide specific criteria for when these studies are warranted. A general decision-making workflow is provided below.
Troubleshooting Guide
Q4: We are observing high variability in our in vitro metabolism results for this compound using human liver microsomes. What could be the cause?
A4: High variability in in vitro metabolism studies can stem from several factors:
-
Microsome Quality and Source: Variability exists between different lots of human liver microsomes and between individual donors due to genetic polymorphisms.[7] Ensure you are using a pooled lot from a reputable supplier to average out individual differences. If the issue persists, consider testing with a panel of individual donor microsomes to identify potential polymorphic metabolism.
-
Compound Stability: this compound may be unstable in the incubation buffer or may non-specifically bind to the plasticware. Confirm the stability of this compound in the assay buffer over the incubation period and consider using low-binding plates.
-
Cofactor Concentration: Ensure that the concentration of NADPH is not rate-limiting. A standard concentration is 1 mM, but this may need optimization.
-
Incubation Time and Protein Concentration: The reaction should be in the linear range with respect to time and protein concentration. If the incubation time is too long or the microsomal protein concentration is too high, substrate depletion or enzyme saturation could occur. Run initial experiments to determine the optimal linear conditions.
Q5: Our in vitro data suggested this compound is a potent CYP3A4 inhibitor, but the clinical DDI study with midazolam (a sensitive CYP3A4 substrate) showed a weaker than expected interaction. Why might this be?
A5: Discrepancies between in vitro and in vivo DDI results are not uncommon.[8] Several factors could explain this observation:
-
Incorrect In Vitro to In Vivo Extrapolation (IVIVE): The models used to predict the clinical interaction from in vitro data may not fully capture the complexity of the in vivo situation. Key parameters like the unbound fraction of the drug in plasma and hepatocytes are critical for accurate prediction.
-
Contribution of Other Elimination Pathways: If midazolam has significant non-CYP3A4 clearance pathways that are not inhibited by this compound, the overall impact of CYP3A4 inhibition will be diminished in vivo.
-
Transporter-Mediated Effects: this compound might be a substrate or inhibitor of uptake or efflux transporters in the liver.[9] If this compound's entry into hepatocytes is limited by an uptake transporter, its intracellular concentration might be lower than predicted, leading to less inhibition.
-
Gut vs. Liver Effects: The in vitro assay primarily reflects hepatic inhibition. The clinical interaction with an orally administered substrate like midazolam is a combination of inhibition in the gut wall and the liver. The relative contribution of each can influence the magnitude of the interaction.
Q6: We have conducted a clinical DDI study with the strong CYP3A4 inhibitor, ketoconazole. How do we interpret the resulting pharmacokinetic data?
A6: The primary goal of this study is to quantify the impact of CYP3A4 inhibition on this compound's exposure. The key pharmacokinetic (PK) parameters to compare are the Area Under the Curve (AUC) and the maximum concentration (Cmax) of this compound when administered alone versus with ketoconazole.[10][11]
Table 3: Hypothetical Pharmacokinetic Parameters of this compound (100 mg single dose) with and without Co-administration of Ketoconazole (200 mg BID)
| Parameter | This compound Alone (Mean ± SD) | This compound + Ketoconazole (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng·h/mL) | 1250 ± 310 | 6125 ± 1530 | 4.9 (4.2 - 5.7) |
| Cmax (ng/mL) | 280 ± 75 | 700 ± 180 | 2.5 (2.1 - 3.0) |
| t1/2 (h) | 8.2 ± 2.1 | 24.5 ± 6.3 | - |
| CL/F (L/h) | 80.0 ± 20.0 | 16.3 ± 4.1 | - |
Interpretation:
-
The geometric mean ratio for AUC is 4.9, indicating an almost 5-fold increase in total exposure to this compound in the presence of a strong CYP3A4 inhibitor.
-
The Cmax increased by 2.5-fold, suggesting that the rate of absorption was less affected than the overall clearance.
-
The terminal half-life (t1/2) increased significantly, consistent with a marked reduction in clearance (CL/F).
Detailed Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (Reversible Inhibition)
Objective: To determine the IC50 values of this compound for major human CYP isoforms using human liver microsomes.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Pooled human liver microsomes (HLM)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control inhibitors (e.g., Furafylline for CYP1A2)
-
Acetonitrile (B52724) with internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare Reagents: Dilute this compound to various concentrations in the assay buffer. Prepare working solutions of probe substrates and HLM.
-
Pre-incubation: In a 96-well plate, add HLM, this compound (or positive control/vehicle), and probe substrate to the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Clinical DDI Study Design Outline
Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., Itraconazole) on the single-dose pharmacokinetics of this compound in healthy volunteers.
Study Design:
-
Type: Open-label, two-period, fixed-sequence crossover study.
-
Population: Healthy adult male and female volunteers (N=18-24).
-
Methodology:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 100 mg). Serial blood samples are collected over 72 hours to determine the full PK profile (AUC, Cmax, t1/2). A washout period of at least 7 days follows.
-
Period 2: Subjects receive a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for several days to achieve steady-state inhibition. On a specified day (e.g., Day 4), subjects receive the same single oral dose of this compound along with the inhibitor. Serial blood sampling is repeated as in Period 1, while inhibitor dosing continues.
-
-
PK Sampling: Blood samples collected at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose of this compound.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites will be measured using a validated LC-MS/MS method.
-
Statistical Analysis: PK parameters (AUC and Cmax) will be log-transformed and analyzed using a mixed-effects model. The geometric mean ratios and 90% confidence intervals for AUC and Cmax will be calculated to compare the PK of this compound administered with and without the inhibitor. Safety and tolerability will be monitored throughout the study.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. metabolon.com [metabolon.com]
- 8. Pharmacokinetic Interactions between Drugs and Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Drug-Drug Interactions with Drugs Approved by the US Food and Drug Administration in 2020: Mechanistic Understanding and Clinical Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Omtriptolide vs. Triptolide: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Omtriptolide (PG490-88), a water-soluble prodrug of triptolide (B1683669), and its parent compound, triptolide. Triptolide, a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] However, its clinical development has been hampered by poor water solubility and significant toxicity.[1][2] this compound was developed to address these limitations and has been evaluated in Phase I clinical trials for solid tumors.[1][3]
Executive Summary
This compound is a promising derivative of triptolide designed for improved pharmaceutical properties. As a prodrug, it is converted to the active compound, triptolide, in vivo. While direct, comprehensive head-to-head comparative efficacy data between this compound and triptolide is limited in publicly available literature, this guide synthesizes available preclinical data on their anti-cancer activity and toxicity profiles. The primary mechanism of action for both compounds is believed to be the same, involving the inhibition of key signaling pathways such as NF-κB and MAPK.[4]
Data Presentation
In Vitro Cytotoxicity
Table 1: Comparative in vitro Cytotoxicity of Triptolide and its Prodrug MRx102 in an Acute Myeloid Leukemia (AML) Cell Line. [5][6]
| Compound | Cell Line | Assay | IC50 (nM) |
| Triptolide | MV4-11 | Cytotoxicity | 7.29 |
| MRx102 | MV4-11 | Cytotoxicity | 15.2 |
In Vivo Efficacy
This compound (PG490-88) has been shown to be a potent antitumor agent in vivo, causing regression of lung and colon tumor xenografts.[3] It has also been shown to act synergistically with chemotherapeutic agents like CPT-11.[3]
Comparative Toxicology
A significant advantage of triptolide derivatives is their potentially improved safety profile. Preclinical studies comparing the toxicology of triptolide and its derivatives are crucial for their development. The following table, again using the prodrug MRx102 as an example, highlights the key toxicology parameters that are assessed.
Table 2: Comparative Toxicology of Triptolide and its Prodrug MRx102 in Rats. [5][6]
| Compound | Parameter | Male | Female |
| Triptolide | MTD (mg/kg) | 0.63 | 0.317 |
| NOAEL (mg/kg) | 0.05 - 0.15 | 0.05 - 0.15 | |
| MRx102 | MTD (mg/kg) | 4.5 | 3.0 |
| NOAEL (mg/kg) | 1.5 - 3.0 | 1.5 - 3.0 |
MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level
The data indicates that MRx102 was found to be 20- to 60-fold safer than triptolide in this preclinical study.[5][6] Similar improvements in the therapeutic window are anticipated for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5 × 10^6 cells/ml) and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with various concentrations of triptolide or this compound for a specified duration (e.g., 16 hours).[7]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: Human cancer cells (e.g., lung or colon carcinoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., via intravenous injection), triptolide (often formulated for animal studies), or a vehicle control, following a specific dosing schedule.[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Animal body weight is also monitored throughout the study as a measure of toxicity.[3]
Signaling Pathways
Triptolide and its derivatives exert their biological effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. The primary mechanism is the inhibition of transcription, which affects numerous downstream targets.
Caption: Key signaling pathways modulated by Triptolide/Omtriptolide.
The inhibition of these pathways leads to a reduction in inflammatory responses, decreased cell proliferation, and induction of apoptosis in cancer cells.
Experimental Workflow for Apoptosis Analysis
Flow cytometry is a widely used technique to quantify apoptosis following drug treatment.
Caption: Workflow for assessing apoptosis via flow cytometry.
This workflow allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the compound's pro-apoptotic efficacy.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Preclinical antileukemic activity, toxicology, toxicokinetics and formulation development of triptolide derivative MRx102 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antileukemic activity, toxicology, toxicokinetics and formulation development of triptolide derivative MRx102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
Triptolide Derivatives: An In Vivo Head-to-Head Comparison for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy and toxicity of prominent triptolide (B1683669) derivatives.
Triptolide, a potent diterpenoid triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant interest for its profound anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical utility has been hampered by poor water solubility and a narrow therapeutic window, leading to significant toxicity. This has spurred the development of various derivatives designed to improve its pharmacokinetic profile and therapeutic index. This guide provides a head-to-head comparison of the in vivo performance of key triptolide derivatives, with a focus on experimental data from preclinical cancer models.
Comparative In Vivo Efficacy
The in vivo anti-tumor efficacy of triptolide and its derivatives, including Minnelide (B609045) and MRx-102, has been evaluated in numerous xenograft and patient-derived xenograft (PDX) models of various cancers. The following tables summarize the key findings from these studies, providing a comparative overview of their potency.
Table 1: Comparative In Vivo Efficacy of Triptolide Derivatives in Solid Tumors
| Cancer Type | Animal Model | Derivative | Dosage | Administration Route | Key Outcomes | Reference |
| Pancreatic Cancer | Athymic Nude Mice (MIA PaCa-2 orthotopic) | Triptolide | 0.2 mg/kg | Daily | Increased survival | [1] |
| Pancreatic Cancer | Athymic Nude Mice (MIA PaCa-2 orthotopic) | Minnelide | 0.1-0.6 mg/kg | Daily | Increased survival, reduced tumor volume and weight | [1] |
| Mesothelioma | Mice (flank xenografts) | Minnelide | Not Specified | Daily injections (28 days) | Significantly reduced tumor burden | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice (H1299 xenograft) | Triptolide | 0.25 mg/kg/day | Intraperitoneal | Tumor growth inhibition rate: ~25% | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice (H460 xenograft) | MRx-102 | Not Specified | Not Specified | Decreased tumor formation and metastasis | [4] |
| Renal Cell Carcinoma | Nude Mice (786-0 xenografts) | Minnelide | 0.21 mg/kg and 0.42 mg/kg | Daily, Intraperitoneal (21 days) | Significant antitumor effects, complete responses in the majority of mice | [5] |
Table 2: Comparative In Vivo Efficacy of Triptolide Derivatives in Hematological Malignancies
| Cancer Type | Animal Model | Derivative | Dosage | Administration Route | Key Outcomes | Reference |
| Acute Myeloid Leukemia (AML) | NOD/SCID Mice (Ba/F3-ITD cells) | MRx-102 | Not Specified | Not Specified | Greatly decreased leukemia burden and increased survival time | [6][7] |
Comparative In Vivo Toxicity
A major hurdle in the clinical development of triptolide is its significant toxicity. Derivatives have been developed to mitigate these adverse effects. The following table summarizes the available in vivo toxicity data for triptolide and its derivatives.
Table 3: Comparative In Vivo Toxicity of Triptolide and Its Derivatives
| Derivative | Animal Model | Key Toxicity Findings | Reference |
| Triptolide | Not Specified | Hepatotoxicity, cardiotoxicity, and reproductive toxicity are well-known safety concerns. | [3] |
| LLDT-8 | Not Specified | 10-fold lower acute toxicity in vivo compared to triptolide. | [8] |
| MRx-102 | Not Specified | Developed to have a more favorable toxicity profile and pharmacokinetics in animal models. | [4] |
| Minnelide | Not Specified | Developed as a water-soluble analog to improve upon triptolide's poor solubility and associated toxicity. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies cited in this guide.
Orthotopic Pancreatic Cancer Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: Athymic Ncr nu/nu mice.
-
Procedure: 1 x 10^6 MIA PaCa-2 cells are injected into the tail of the pancreas of the mice.
-
Treatment: Treatment is initiated on day 12 post-surgery. Animals are administered saline (control), triptolide (0.2 mg/kg), or Minnelide (0.1 to 0.6 mg/kg) daily for 60 days.
-
Data Collection: Animal survival is monitored daily. The experiment is terminated on day 90. Tumor volume and weight are measured at the end of the study.[1]
Non-Small Cell Lung Cancer Xenograft Model
-
Cell Line: H1299 human non-small cell lung cancer cells.
-
Animal Model: Nude mice.
-
Procedure: H1299 cells are injected subcutaneously into the mice.
-
Treatment: When tumors reach a volume of 50-100 mm³, mice are randomly assigned to treatment groups: vehicle control, triptolide alone (0.25 mg/kg/day), celastrol (B190767) alone (1.0 mg/kg/day), and the combination of triptolide and celastrol. Treatments are administered via intraperitoneal injection.
-
Data Collection: Tumor volumes are measured every two days. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint: After a predefined treatment period, mice are euthanized, and the tumors are excised and weighed.[3]
Signaling Pathways and Mechanisms of Action
Triptolide and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
References
- 1. pancreasfoundation.org [pancreasfoundation.org]
- 2. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The triptolide derivative MRx102 inhibits Wnt pathway activation and has potent anti-tumor effects in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MRx102, a triptolide derivative, has potent antileukemic activity in vitro and in a murine model of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Omtriptolide's Mechanism of Transcriptional Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Omtriptolide's performance against other common transcriptional inhibitors, supported by experimental data and detailed methodologies. This compound (also known as PG490-88), a water-soluble derivative of the natural product Triptolide (B1683669), has demonstrated potent immunosuppressive and antitumor activities and is currently in clinical development.[1][2][3][4] Its primary mechanism of action, like its parent compound, is the inhibition of transcription. This guide will delve into this mechanism and compare its efficacy and methodology with other well-known transcriptional inhibitors.
Mechanism of Action: Covalent Inhibition of the TFIIH Complex
This compound is a prodrug that is converted to Triptolide in the body. Triptolide exerts its profound transcriptional inhibitory effects by directly targeting the general transcription factor TFIIH, a critical component of the RNA Polymerase II (RNAPII) pre-initiation complex.[5][6][7][8]
The core mechanism involves the covalent binding of Triptolide to the XPB (Xeroderma Pigmentosum group B) subunit of TFIIH.[5][6][7][8] XPB possesses a crucial DNA-dependent ATPase activity that is essential for unwinding the DNA promoter to allow for the initiation of transcription. Triptolide, through its 12,13-epoxy group, forms an irreversible covalent bond with a cysteine residue (Cys342) in the ATPase domain of XPB.[7] This covalent modification inhibits the ATPase activity of XPB, thereby stalling the entire transcription initiation process.[5][6][7][8][9]
Furthermore, inhibition of TFIIH by Triptolide leads to the hyperphosphorylation of the largest subunit of RNAPII, Rpb1, which subsequently triggers its ubiquitination and proteasome-dependent degradation.[10] This depletion of RNAPII further contributes to the global shutdown of transcription.
Comparative Analysis of Transcriptional Inhibitors
This compound's mechanism of targeting a general transcription factor results in a global inhibition of transcription. This contrasts with other inhibitors that target different stages of the transcription cycle. The following table summarizes the key differences.
| Inhibitor | Target | Mechanism of Action | Potency (Typical IC50 Range) |
| This compound/Triptolide | TFIIH (XPB Subunit) | Covalently binds to XPB, inhibiting its ATPase activity and preventing transcription initiation. Induces degradation of RNA Polymerase II.[5][6][7][8] | 10 - 100 nM[11] |
| Flavopiridol | CDK9/P-TEFb | Competes with ATP to inhibit the kinase activity of CDK9, which is required for phosphorylation of the RNAPII C-terminal domain (CTD) and transcriptional elongation. | 20 - 300 nM |
| Actinomycin D | DNA | Intercalates into G-C rich regions of DNA, physically obstructing the movement of RNA polymerase and inhibiting transcription elongation.[5] | 1 - 5 µg/mL |
| α-Amanitin | RNA Polymerase II | Binds directly to the bridge helix of the Rpb1 subunit of RNAPII, inhibiting its translocation along the DNA template during elongation.[3][12][13] | 1 µg/mL (in cells) |
Experimental Protocols for Validating this compound's Mechanism
To validate the transcriptional inhibitory mechanism of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the synthesis of RNA from a DNA template in a reconstituted system.
Protocol:
-
Reaction Setup: In a nuclease-free tube, combine a linearized DNA template containing a known promoter, purified RNA Polymerase II, and a master mix of general transcription factors (including TFIIH).
-
Inhibitor Addition: Add varying concentrations of this compound (or its active form, Triptolide) or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiation: Start the transcription reaction by adding a mixture of ATP, CTP, GTP, and a radiolabeled UTP (e.g., [α-³²P]UTP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Purification: Stop the reaction by adding a stop buffer and purify the newly synthesized RNA using standard methods (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation).
-
Analysis: Separate the RNA products by size on a denaturing polyacrylamide gel.
-
Detection and Quantification: Visualize the radiolabeled RNA using autoradiography or a phosphorimager and quantify the band intensities to determine the inhibitory effect of this compound.
Western Blot for Rpb1 Phosphorylation and Degradation
This cell-based assay assesses the downstream effects of this compound on the stability and phosphorylation status of the largest subunit of RNA Polymerase II, Rpb1.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or a cancer cell line of interest) and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for total Rpb1 and phosphorylated forms of Rpb1 (e.g., antibodies against Ser2 and Ser5 phosphorylation of the CTD).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the levels of total and phosphorylated Rpb1. A decrease in total Rpb1 and changes in the phosphorylation pattern would support the proposed mechanism.[10]
XPB ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the ATPase activity of its direct target, the XPB subunit of TFIIH.
Protocol:
-
Reaction Setup: In a reaction buffer, combine purified recombinant XPB protein and a DNA substrate (e.g., single-stranded or bubble DNA).
-
Inhibitor Addition: Add varying concentrations of this compound (as Triptolide) or a vehicle control.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a set time.
-
Measurement of ATP Hydrolysis: Measure the amount of ADP or inorganic phosphate (B84403) produced using a commercially available kit (e.g., a malachite green-based assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 of this compound for XPB ATPase activity.[8][9]
Conclusion
This compound represents a potent transcriptional inhibitor with a well-defined mechanism of action targeting the essential transcription factor TFIIH. Its covalent and irreversible inhibition of the XPB subunit distinguishes it from other classes of transcriptional inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to validate and further explore the molecular consequences of this compound's activity, facilitating its continued development as a potential therapeutic agent.
References
- 1. europeanreview.org [europeanreview.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging computational tools to understand the triptolide-XPB interaction | bioRxiv [biorxiv.org]
- 10. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. RNAP II CTD Phosphorylated on Threonine 4 Is Required for Histone mRNA 3′ end Processing - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Omtriptolide Response in Prostate Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omtriptolide, a derivative of the natural product triptolide (B1683669), is a promising therapeutic agent for various cancers, including prostate cancer. Understanding the molecular determinants of response to this compound is crucial for patient stratification and the development of effective treatment strategies. Due to the limited availability of direct research on this compound in prostate cancer, this guide presents a comparative analysis of potential biomarkers based on extensive data from its parent compound, triptolide, and its water-soluble prodrug, Minnelide. The mechanisms of action are expected to be highly conserved, making these findings a valuable proxy for this compound.
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of potential biomarkers for predicting response to this compound in prostate cancer cells.
Comparative Analysis of Potential Biomarkers
The therapeutic efficacy of triptolide and its derivatives in prostate cancer is linked to several key cellular pathways. The following table summarizes potential biomarkers of response, categorized by their biological function. High or low levels of these markers may indicate sensitivity to this compound.
| Biomarker Category | Potential Biomarker | Implication for Sensitivity | Supporting Evidence |
| Androgen Receptor (AR) Signaling | Full-length Androgen Receptor (AR) | High expression may indicate dependence on the AR pathway, a key target of triptolide.[1][2] | Triptolide and its prodrug Minnelide have been shown to decrease the expression of both full-length AR and its splice variants in castration-resistant prostate cancer (CRPC) cells.[1][2] |
| AR Splice Variants (e.g., AR-V7) | Presence of AR splice variants, which is associated with resistance to some hormonal therapies, may confer sensitivity to triptolide.[1][2] | Minnelide effectively downregulates AR splice variants, suggesting its utility in CRPC where these variants are prevalent.[1][2] | |
| AR Transcriptional Activity | High AR transcriptional activity suggests a reliance on this pathway, which is inhibited by triptolide.[1][2] | Triptolide treatment leads to a reduction in AR transcriptional activity.[1][2] | |
| Post-Translational Modification | SUMO-specific protease 1 (SENP1) | High SENP1 expression is associated with prostate cancer progression. Lowering SENP1 levels is a mechanism of triptolide's anti-tumor activity.[3] | Triptolide has been demonstrated to down-regulate SENP1 expression at both mRNA and protein levels in prostate cancer cells.[3] |
| Apoptosis Regulation | Caspase-3/7 Activity | Increased activation of caspase-3 and -7 is a direct indicator of triptolide-induced apoptosis.[4] | Triptolide treatment leads to a significant increase in caspase-3/7 activity, indicating the induction of apoptosis.[4] |
| Bcl-2 Family Proteins (Bcl-2 vs. Bax) | A lower Bcl-2/Bax ratio would suggest a cellular state primed for apoptosis, potentially enhancing sensitivity to triptolide. | Triptolide has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the pro-apoptotic protein Bax. | |
| Drug Resistance | Multidrug Resistance Protein 1 (MDR1) | High MDR1 expression is a marker of resistance to various chemotherapies. Triptolide's ability to downregulate MDR1 suggests it may be effective in resistant cells.[5] | Triptolide can overcome multidrug resistance in prostate cancer cells by inhibiting the expression of MDR1.[5] |
| Cell Cycle Control | Cyclin D1 | High levels of Cyclin D1 are associated with cell proliferation. Triptolide's inhibition of Cyclin D1 suggests that rapidly dividing cells may be more sensitive. | Triptolide treatment has been shown to decrease the levels of Cyclin D1. |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical application of these biomarkers. Below are protocols for key experiments used to assess the identified biomarkers.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on prostate cancer cells.
-
Procedure:
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of key biomarker proteins (e.g., AR, AR-V7, SENP1, Bcl-2, Bax, MDR1, Cyclin D1).
-
Procedure:
-
Treat prostate cancer cells with this compound at the desired concentration and duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3/7 Activity Assay
-
Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired time.
-
Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., AR, AR-V7, SENP1, MDR1).
-
Procedure:
-
Treat cells with this compound as required.
-
Isolate total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green or TaqMan probe-based assay.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound, based on data from triptolide and Minnelide studies.
Conclusion
The identification of reliable biomarkers is paramount for the successful clinical translation of this compound for the treatment of prostate cancer. Based on the extensive research on its parent compound, triptolide, and its prodrug, Minnelide, key indicators of response are emerging. These are primarily centered around the androgen receptor signaling pathway, apoptosis regulation, and mechanisms of drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and validate these potential biomarkers for this compound. Future studies directly comparing the effects of this compound with triptolide and other therapies in prostate cancer models are warranted to refine these predictive markers and pave the way for personalized treatment approaches.
References
- 1. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth By Decreasing Expression of Androgen Receptor Full Length and Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth by Decreasing Expression of Androgen Receptor Full Length and Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the multidrug resistance in prostate cancer cells via the downregulation of MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Omtriptolide's Transcriptomic Signature: A Comparative Guide to its Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Omtriptolide, a derivative of the natural product Triptolide (B1683669), is a potent anti-inflammatory and immunosuppressive agent with significant therapeutic potential. Understanding its molecular mechanism is crucial for its clinical development. This guide provides a comparative analysis of the transcriptomic effects of this compound's parent compound, Triptolide, on various cell types, based on RNA-sequencing (RNA-seq) and microarray data. Due to the limited availability of specific RNA-seq data for this compound, this guide focuses on Triptolide as a proxy, given their structural similarity and expected conserved mechanisms of action.
Comparative Analysis of Gene Expression Changes
Triptolide treatment elicits widespread changes in gene expression, predominantly leading to transcriptional repression. Studies in various cell lines, including cancer cells and immune cells, have demonstrated its profound impact on cellular signaling and function.
Summary of Triptolide-Induced Gene Expression Changes
| Cell Line | Treatment Conditions | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| A549 (Human Lung Carcinoma) | Short treatment | Oncogenes, transcription factors, cell cycle regulators (e.g., MYC, CDC25A) | - | [1][2] |
| A549 (Human Lung Carcinoma) | Not specified | NRF2 target genes | - | [3] |
| A549 and H460 (Human Lung Cancer) | 2nM Triptolide | Genes involved in H3 methylation (di- and tri-methylation of H3K4, H3K9, H3K27, H3K36, H3K79) | Wnt inhibitory factors (WIF1, FRZB, SFRP1, DKK1) | [4] |
| Macrophages (LPS-stimulated) | 10-50 nM Triptolide | Pro-inflammatory cytokines and chemokines (TNF-α, IL-1β, IL-6), miR-155 precursor (BIC) | - | [5][6] |
| Rheumatoid Arthritis (RA) PBMCs | Not specified | 1,031 downregulated genes (involved in natural killer cell mediated cytotoxicity) | 539 upregulated genes (involved in signal transduction, cell adhesion, neutrophil degranulation) | [7] |
| Rat Renal Tissue (High-dose Triptolide) | In vivo treatment | 152 downregulated protein-coding genes | 178 upregulated protein-coding genes (including circadian rhythm genes like Per1-3) | [8] |
Key Signaling Pathways Modulated by Triptolide
Triptolide's mechanism of action involves the modulation of several critical signaling pathways, primarily through the inhibition of transcription.
Triptolide's Impact on the NF-κB Signaling Pathway
Triptolide is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[5][9][10] However, its inhibitory action is not specific to NF-κB but rather a consequence of its general transcriptional inhibitory effects.[5][9] It has been shown to suppress the expression of NF-κB target genes, including various pro-inflammatory cytokines.[5][6]
References
- 1. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA | Semantic Scholar [semanticscholar.org]
- 3. Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits Wnt signaling in NSCLC through upregulation of multiple Wnt inhibitory factors via epigenetic modifications to Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Potential Target Analysis of Triptolide Based on Transcriptome-Wide m6A Methylome in Rheumatoid Arthritis [frontiersin.org]
- 8. Insights into the mechanisms of triptolide nephrotoxicity through network pharmacology-based analysis and RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating Omtriptolide's Molecular Targets: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, establishing a drug's precise molecular target is a cornerstone of preclinical development. This guide provides an objective comparison of CRISPR-based target validation with alternative biochemical and proteomic approaches, using the natural product derivative Omtriptolide as a case study. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document serves as a practical resource for validating the molecular targets of novel therapeutics.
This compound, a semi-synthetic derivative of Triptolide, is a promising therapeutic agent with potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Triptolide is known to exert its effects through multiple molecular targets, with a primary mechanism involving the covalent inhibition of the Xeroderma Pigmentosum group B (XPB) protein, a helicase subunit of the general transcription factor TFIIH. This inhibition leads to a global suppression of transcription, disproportionately affecting rapidly proliferating cells like cancer cells. Given its structural similarity, this compound is presumed to share this primary molecular target. This guide explores methodologies to rigorously validate this hypothesis.
CRISPR-Cas9-Mediated Target Validation: The Gold Standard
The advent of CRISPR-Cas9 technology has revolutionized functional genomics and drug target validation.[1] Its precision in editing the genome allows for the creation of knockout cell lines, providing a clean genetic background to assess a drug's on-target effects.
Experimental Workflow: CRISPR-Cas9 Knockout for this compound Target Validation
A typical workflow for validating XPB as this compound's target using CRISPR-Cas9 involves the generation of an XPB-knockout cell line. The sensitivity of these knockout cells to this compound is then compared to that of wild-type cells. A significant decrease in sensitivity in the knockout cells would provide strong evidence that XPB is the primary target of this compound.
Quantitative Data Presentation
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance |
| Cancer Cell Line A | Wild-Type | 15 | 1 |
| Cancer Cell Line A | ERCC3 (XPB) Knockout | >1000 | >66 |
Note: This table presents hypothetical data for illustrative purposes, as direct experimental data for this compound with an XPB knockout line is not yet published. The expected outcome is a significant increase in the IC50 value for the knockout cell line, indicating resistance to the drug.
Alternative Approaches to Target Validation
While CRISPR-Cas9 provides definitive genetic evidence, several biochemical and proteomic methods offer complementary approaches to identify and validate drug-protein interactions. These methods are particularly useful when genetic manipulation is challenging or as an initial, unbiased screen to identify potential targets.
Thermal Proteome Profiling (TPP)
TPP is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Aliquot the treated cells and heat them to a range of temperatures.
-
Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of this compound.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that relies on the principle of ligand-induced protein stabilization. However, instead of heat, it uses proteases to probe for changes in protein stability.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Drug Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.
-
Protease Digestion: Treat the lysates with a protease (e.g., pronase) for a limited time.
-
SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize them with a general protein stain.
-
Identification of Protected Proteins: Identify protein bands that are protected from degradation in the presence of this compound. These bands can be excised and the proteins identified by mass spectrometry.
Chemical Probe-Based Approaches
Chemical probes are modified versions of a drug that contain a reactive or affinity tag. These probes can be used to covalently label or pull down interacting proteins from a cell lysate.
-
Probe Synthesis: Synthesize an this compound-based chemical probe with a tag (e.g., biotin (B1667282) or a photo-reactive group).
-
Cell Lysate Incubation: Incubate the cell lysate with the chemical probe.
-
Affinity Purification/Crosslinking: Use the tag to pull down the probe and any interacting proteins (e.g., with streptavidin beads for a biotin tag) or induce covalent crosslinking with a photo-reactive group.
-
Elution and Identification: Elute the bound proteins and identify them by mass spectrometry.
Comparison of Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Genetic knockout of the putative target gene. | Provides definitive genetic evidence of on-target activity. | Can be time-consuming to generate and validate knockout cell lines. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Unbiased, proteome-wide screen; no drug modification needed. | Can be technically challenging and requires specialized equipment. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Relatively simple and does not require drug modification. | May not be sensitive enough for weak interactions; biased towards abundant proteins. |
| Chemical Probes | A modified drug is used to pull down or label interacting proteins. | Can directly identify binding partners. | Requires chemical synthesis of a probe, which may alter the drug's activity. |
Signaling Pathway of this compound's Putative Target
This compound, like its parent compound Triptolide, is believed to primarily target the TFIIH complex, a key player in both transcription initiation and nucleotide excision repair (NER). By covalently binding to the XPB subunit, this compound inhibits its helicase activity, which is essential for opening the DNA promoter for transcription. This leads to a global shutdown of RNA polymerase II-mediated transcription.
Conclusion
Validating the molecular target of a drug candidate like this compound is a multi-faceted process that benefits from the integration of genetic, biochemical, and proteomic approaches. While CRISPR-Cas9 technology offers the most definitive evidence by directly assessing the consequences of target ablation, methods like TPP, DARTS, and chemical probe-based strategies provide valuable, often complementary, information about drug-protein interactions within the complex cellular environment. For a comprehensive understanding of this compound's mechanism of action, a combinatorial approach, leveraging the strengths of each of these techniques, is highly recommended. This will not only solidify the identity of its primary target but also potentially uncover novel off-target effects, ultimately contributing to a more complete and accurate preclinical data package.
References
Omtriptolide: A Potent Inhibitor of the NF-κB Signaling Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Omtriptolide, a prodrug of the potent anti-inflammatory and immunosuppressive compound Triptolide (B1683669), has garnered significant interest for its therapeutic potential. A key mechanism underlying its efficacy is the robust inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This guide provides a comprehensive comparison of this compound's (via its active form, Triptolide) effect on the NF-κB pathway with other known inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and the NF-κB Pathway
This compound exerts its inhibitory effect on the NF-κB pathway primarily through its active metabolite, Triptolide. The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.
Triptolide has been shown to interfere with this pathway at multiple levels. Notably, it has been reported to inhibit the transcriptional activity of the p65 subunit of NF-κB.[1][2][3] Additionally, some studies suggest that Triptolide can inhibit the degradation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[4] This multi-faceted inhibition makes Triptolide a particularly potent suppressor of NF-κB-mediated gene expression.
Quantitative Comparison of NF-κB Inhibitors
Direct quantitative comparisons of this compound's inhibitory concentration (IC50) on the NF-κB pathway are limited in publicly available literature. However, as this compound is a prodrug of Triptolide, the potent NF-κB inhibitory activity of Triptolide serves as a strong surrogate. The following table summarizes the reported IC50 values for Triptolide and other well-characterized NF-κB inhibitors. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay method used.
| Inhibitor | Target(s) in NF-κB Pathway | Reported IC50 (NF-κB Inhibition) | Cell Type/Assay |
| Triptolide | p65 subunit, IκBα degradation | ~10-80 ng/mL (proliferation) | RPMI8226 and U266 cells |
| Nimbolide | IκBα degradation, p65 nuclear translocation | Not explicitly stated for NF-κB, but effective at low µM for cytotoxicity | Various cancer cell lines |
| Parthenolide | IKKβ, p65 subunit | ~5 µM (NF-κB reporter assay) | HEK293 cells |
| BAY 11-7082 | IKKα/β (IκBα phosphorylation) | 5-10 µM | Human endothelial cells |
Experimental Protocols
Accurate assessment of NF-κB pathway inhibition is crucial for drug development. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of inhibitors like this compound.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct into a 96-well plate at a density of 5 x 10^4 cells/well. Incubate overnight.[5]
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) to the wells. Include appropriate vehicle and positive controls. Incubate for 6-24 hours.[5]
-
Cell Lysis: Wash cells with PBS and then add lysis buffer to each well.
-
Luminescence Measurement: Add luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Western Blot Analysis for NF-κB Pathway Proteins
This technique allows for the visualization and quantification of key proteins in the NF-κB signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated forms of proteins like p65 and IκBα.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described for the luciferase assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing gel electrophoresis. A "shift" in the mobility of the labeled probe indicates NF-κB binding.
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound and a stimulant. Isolate the nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the consensus NF-κB binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A reduction in the shifted band in the presence of an inhibitor indicates decreased NF-κB DNA binding activity.[6][7][8][9][10]
Conclusion
References
- 1. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide attenuates oxidative stress, NF-kappaB activation and multiple cytokine gene expression in murine peritoneal macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 9. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Omtriptolide
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Omtriptolide, a potent derivative of Triptolide. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is classified as a hazardous compound, and its handling requires stringent protective measures.
Personal Protective Equipment (PPE) for this compound
All personnel handling this compound in any form (solid or solution) must wear the following personal protective equipment. These requirements are based on established guidelines for handling cytotoxic and hazardous pharmaceutical compounds.[1][2][3]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[1][3] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Required when handling the powdered form of this compound or when there is a risk of aerosol generation.[1] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to minimize exposure risk during routine laboratory activities involving this compound.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.[4]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner.[5]
2. Weighing and Reconstitution:
-
Handle the solid form of this compound with extreme caution to avoid generating dust.
-
Weighing should be done on a tared weigh paper within the containment of a chemical fume hood.
-
When reconstituting the compound, add the solvent slowly to the vial to minimize the risk of splashing.
3. Solution Handling:
-
Clearly label all solutions containing this compound with "Hazardous Compound" and the appropriate concentration.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
4. Spills and Decontamination:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.[3]
-
Decontaminate the area with an appropriate cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste.[3]
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh papers, pipette tips, and vials, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[5]
2. Sharps Disposal:
-
Needles and syringes used for handling this compound solutions must be disposed of intact in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.[5]
3. Unused this compound:
-
Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in the regular trash.[6]
4. Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
